2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Description
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Properties
IUPAC Name |
(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKFJCWLPPNCN-SRQIZXRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(=O)C2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@H](OC(=O)[C@H]2O1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary
This technical guide provides a comprehensive analysis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , a critical chiral building block in carbohydrate chemistry and drug discovery. As a protected derivative of D-lyxonic acid
Molecular Architecture & Identification
The compound is a bicyclic system comprising a
| Parameter | Detail |
| Systematic Name | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone |
| CAS Registry Number | 56543-10-3 |
| Molecular Formula | |
| Molecular Weight | 188.18 g/mol |
| Stereochemistry | D-Lyxo configuration (2S, 3S, 4R) |
| Synonyms | 2,3-O-Isopropylidene-D-lyxonic acid |
Physical Characterization
The following data represents the purified D-enantiomer. Researchers must note that the optical rotation is solvent-dependent due to the potential for lactone ring opening (mutarotation) in aqueous media.
Table 1: Physical Properties
| Property | Value | Conditions / Notes |
| Physical State | Crystalline Solid | White to off-white crystals |
| Melting Point | 99 – 100 °C | Recrystallized from benzene [1] |
| Optical Rotation | ||
| Solubility | High | Acetone, Chloroform, Ethyl Acetate, Methanol |
| Solubility (Water) | Soluble | Undergoes slow hydrolysis to the open-chain acid |
| Stability | Hygroscopic | Store under inert atmosphere at -20°C |
Expert Insight: The mutarotation observed in water (from
Spectroscopic Signature
Identification of the 2,3-isomer versus the thermodynamically possible 3,5-isomer is critical. The 2,3-O-isopropylidene derivative is characterized by specific IR and NMR features.
-
Infrared Spectroscopy (IR):
-
Carbonyl (
): Strong band at 1785 cm⁻¹ . This high wavenumber is characteristic of a strained -lactone ring (5-membered), distinguishing it from -lactones (typically ~1735-1750 cm⁻¹) [2].
-
-
Nuclear Magnetic Resonance (
NMR):-
The isopropylidene group typically manifests as two singlets for the methyl groups (approx.
1.37 and 1.46 ppm).[1] -
Coupling constants (
) between H-2 and H-3 are diagnostic of the cis-fused dioxolane ring.
-
Synthesis & Production Protocol
The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a two-stage process starting from D-lyxose. The key challenge is preventing the formation of the 3,5-O-isopropylidene byproduct.
Validated Workflow
-
Oxidation: D-Lyxose is oxidized to D-lyxono-1,4-lactone using Bromine water (
).[2][3] -
Protection: The crude lactone is treated with acetone and an acid catalyst.
Critical Control Point: The use of 2,2-dimethoxypropane (DMP) with a catalytic amount of p-toluenesulfonic acid (pTsOH) or sulfuric acid favors the kinetic 2,3-product. Prolonged reaction times or thermodynamic conditions may lead to scrambling or formation of the 3,5-isomer [2].
Figure 1: Synthetic pathway prioritizing kinetic control to maximize the 2,3-isomer yield.
Applications in Drug Development
This compound is a "Chiral Pool" superstar, primarily used to access polyhydroxylated alkaloids (iminosugars) and modified nucleosides.
Case Study: Synthesis of 1-Deoxyfuconojirimycin (DFJ)
DFJ is a potent
Mechanism:
-
Activation: The free hydroxyl at C-5 is activated (e.g., Triflate).
-
Substitution: Nucleophilic displacement with Azide (
) inverts the configuration (if necessary) or retains it depending on the leaving group strategy. -
Reduction & Cyclization: Reduction of the lactone to a lactol/diol followed by intramolecular reductive amination yields the piperidine ring of the iminosugar.
Figure 2: Application workflow for the synthesis of bioactive iminosugars.
Handling & Safety (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen.
-
Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.
References
-
National Institutes of Health (NIH) / PubChem. 2,3-O-Isopropylidene-d-lyxono-1,4-lactone Synthesis & Properties. Available at: [Link]
-
Molecules (MDPI). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2025).[2][3][4][5] Discusses IR/NMR distinction of isomers. Available at: [Link]
-
Organic Syntheses. Analogous protocols for Erythronolactone derivatives. Available at: [Link]
Sources
High-Purity Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone: A Regiocontrolled Approach
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a critical chiral building block in carbohydrate chemistry and total synthesis.[1] It serves as a rigid, optically pure scaffold for the synthesis of nucleoside analogues, polyhydroxylated alkaloids, and functionalized cyclopentanes.[1][2]
While the target molecule can theoretically be accessed via the direct protection of D-lyxono-1,4-lactone, this guide advocates for a "Protect-then-Oxidize" strategy .[1] Experimental evidence confirms that direct acetonation of the lactone often yields a difficult-to-separate mixture of the 2,3-O-isopropylidene and 3,5-O-isopropylidene isomers due to the conformational flexibility of the lactone ring.[1] By contrast, protecting D-lyxose first locks the furanose ring in the 2,3-cis configuration, ensuring exclusive formation of the 2,3-acetonide.[1][2] Subsequent oxidation of the anomeric center yields the target lactone with high regiochemical fidelity.[1]
Retrosynthetic Analysis & Strategic Rationale
The synthesis is designed to maximize regioselectivity and yield.[1]
-
Target: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (3 )[1][3][4]
-
Precursor: 2,3-O-Isopropylidene-D-lyxofuranose (2 )[1]
Pathway Logic[1][2]
-
Thermodynamic Control (Step 1): D-Lyxose exists in equilibrium between pyranose, furanose, and open-chain forms.[1][2] Reaction with acetone and an acid catalyst traps the furanose form because the cis-2,3-diol arrangement on the five-membered ring is thermodynamically favorable for acetonide formation.[1]
-
Regio-Retention (Step 2): Oxidation of the hemiacetal (C1-OH) to the lactone (C1=O) preserves the 2,3-protection pattern established in the previous step.[1]
[1][2]
Detailed Experimental Protocols
Step 1: Synthesis of 2,3-O-Isopropylidene-D-lyxofuranose
This step exploits the thermodynamic preference of acetone to bridge cis-1,2-diols on a five-membered ring.[1]
-
Reagents: D-Lyxose (10.0 g, 66.6 mmol), Acetone (dry, 200 mL), Concentrated Sulfuric Acid (H₂SO₄, 0.5 mL), Sodium Bicarbonate (NaHCO₃).[1][2]
-
Equipment: 500 mL Round-bottom flask, Magnetic stirrer, Calcium chloride drying tube.
Protocol:
-
Suspension: Charge the flask with D-lyxose and dry acetone. The sugar will not dissolve initially.[1]
-
Catalysis: Add concentrated H₂SO₄ dropwise. Attach the drying tube to exclude atmospheric moisture.[1]
-
Reaction: Stir vigorously at room temperature. The suspension will gradually clear as the sugar reacts and dissolves, typically taking 2–4 hours.[1][2]
-
Neutralization: Once the solution is clear (indicating consumption of D-lyxose), add solid NaHCO₃ (approx. 5 g) and stir for 30 minutes to neutralize the acid.
-
Filtration: Filter off the inorganic salts.[1]
-
Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 40°C) to yield a syrup.
-
Purification: The crude syrup (mainly 2,3-O-isopropylidene-D-lyxofuranose) is often sufficiently pure for the next step.[1] If necessary, it can be crystallized from benzene or purified via short-column chromatography (SiO₂, EtOAc/Hexanes).[1][2]
Checkpoint: The product should be a syrup or low-melting solid. The optical rotation
Step 2: Oxidation to 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
The classic bromine water oxidation is preferred for its mildness and high yield, converting the lactol (hemiacetal) directly to the lactone.[1]
-
Reagents: 2,3-O-Isopropylidene-D-lyxofuranose (from Step 1), Bromine (Br₂, 3.5 mL, ~1.05 equiv), Barium Carbonate (BaCO₃, 15 g), Water (100 mL).[1][2]
-
Equipment: 250 mL Three-neck flask, Dropping funnel, Ice bath.
Protocol:
-
Preparation: Dissolve the protected sugar in water (100 mL) in the flask. Add BaCO₃ to buffer the hydrobromic acid generated during oxidation.[1]
-
Oxidation: Cool the mixture to 0°C. Add Bromine dropwise over 30 minutes with vigorous stirring. The color should persist as a pale orange/yellow.[1]
-
Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Workup:
-
Remove excess bromine by bubbling a stream of air through the solution (in a fume hood!) or by adding a small amount of sodium thiosulfate until the color fades.[1][2]
-
Filter off the barium salts.[1]
-
Treat the filtrate with Ag₂CO₃ (if necessary to remove traces of bromide) or pass through a cation exchange resin (H+ form) to remove dissolved barium.[1][2]
-
-
Dehydration: Evaporate the aqueous solution to dryness under high vacuum.
-
Crystallization: Dissolve the residue in a minimum amount of hot benzene or ethyl acetate/hexane mixture. Cool to induce crystallization.[1][2][5][6]
Yield: Expect 80–90% for this step.[1][2]
Analytical Data & Specifications
The following table summarizes the expected physical properties for validation.
| Property | Value / Range | Notes |
| Molecular Formula | C₈H₁₂O₅ | |
| Molecular Weight | 188.18 g/mol | |
| Physical State | White Crystalline Solid | |
| Melting Point | 99 – 100 °C | Lit.[1][3] value [1] |
| Optical Rotation | Rotation decreases over time due to hydrolysis in water | |
| IR Spectrum | ~1785 cm⁻¹ | Characteristic |
| Solubility | Soluble in water, ethanol, acetone | Hydrolyzes slowly in water |
Mechanistic Insight
Acetonide Formation (Thermodynamic Control)
The reaction of D-lyxose with acetone is reversible.[1] While D-lyxose can form pyranose and furanose rings, the 2,3-cis-diol relationship in the furanose form provides the optimal geometry for the five-membered dioxolane ring (acetonide) fusion.[1] This creates a cis-fused [5,5]-bicyclic system, which is thermodynamically more stable than the trans-fused alternatives or six-membered ring protections in this specific sugar configuration.[1]
Oxidation (Hemiacetal to Lactone)
Bromine acts as the oxidant.[1][2][4] The mechanism involves the attack of the hemiacetal oxygen on bromine, followed by elimination of HBr to form the carbonyl.[1][2] The presence of the buffer (BaCO₃) is critical to neutralize the HBr formed, preventing acid-catalyzed hydrolysis of the sensitive isopropylidene group.[1][2]
Troubleshooting & Optimization
-
Isomer Contamination: If you attempt to protect the lactone directly (Route B), you may observe a lower melting point or complex NMR signals.[1][2] This indicates the presence of the 3,5-O-isopropylidene isomer.[1] Solution: Stick to the "Protect-then-Oxidize" route described above.
-
Incomplete Oxidation: If the reaction in Step 2 stalls, ensure the pH is controlled. If the solution becomes too acidic, the acetonide may hydrolyze.[1][2] Maintain the presence of solid BaCO₃.[1]
-
Water Removal: The final lactone is hygroscopic and can hydrolyze back to the acid in water.[1] Ensure thorough drying and store in a desiccator.[1]
References
-
Schaffer, R. (1959).[1][2] 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.[1][3][4] Journal of Research of the National Bureau of Standards, 62(5), 215–219.[1][2]
-
Janus, L. et al. (2025).[1][2] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 345.[1][2] [1][2]
-
Morgenlie, S. (1977).[1][2] Oxidation of Carbohydrate Derivatives with Silver Carbonate on Celite. Acta Chemica Scandinavica B, 31, 63-70.[1][2] (General method for lactol oxidation).[1][2]
Sources
Structural Elucidation and Synthetic Utility of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Topic: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Structural Elucidation Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
In the realm of carbohydrate chemistry and chiral pool synthesis, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) serves as a critical "chiron" (chiral synthon). Its rigid bicyclic framework fixes the stereochemistry of the C2 and C3 hydroxyl groups, making it an invaluable scaffold for the synthesis of complex nucleoside analogues, polyhydroxylated alkaloids (iminosugars), and functionalized tetrahydrofurans.
This guide provides a rigorous technical analysis of its structural elucidation, distinguishing it from its thermodynamic isomer (the 3,5-protected derivative), and details a validated characterization protocol.
Synthetic Origin & Stereochemical Context
To understand the structure, one must understand its origin. The synthesis of this specific isomer is non-trivial due to the competing formation of the 3,5-O-isopropylidene derivative.
The Isomer Challenge
When D-lyxono-1,4-lactone is treated with acetone and acid, the 3,5-O-isopropylidene derivative is often the thermodynamic product due to the relief of ring strain and the specific conformation of the fused ring system. To selectively obtain the 2,3-O-isopropylidene isomer, the synthesis typically proceeds via the calcium salt of D-lyxonic acid, trapping the cis-diol at C2-C3 before the lactone ring imposes its final conformational constraints.
Synthesis Pathway Visualization
The following diagram outlines the specific pathway required to isolate the target 2,3-isomer, contrasting it with the 3,5-isomer trap.
Figure 1: Synthetic pathway distinguishing the target 2,3-isomer from the thermodynamic 3,5-isomer.
Spectroscopic Characterization & Elucidation
The structural proof relies on a convergence of IR, NMR, and Physical data. The key to elucidation is distinguishing the cis-fused [3.3.0] bicyclic system of the 2,3-isomer from the bridged system of the 3,5-isomer.
Infrared Spectroscopy (IR)
The carbonyl stretch is the primary diagnostic marker for the ring size.
-
Observed Band:
-
Interpretation: This high wavenumber is characteristic of a
-lactone (5-membered ring). A -lactone would typically appear lower ( ). The presence of the strained bicyclic system slightly elevates the frequency compared to unsubstituted lactones.
Nuclear Magnetic Resonance (NMR)
NMR provides the definitive proof of regiochemistry.
H NMR Logic (400 MHz, CDCl
or D
O)
| Proton | Approx. Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-2 | 4.70 - 4.85 | Doublet (d) | Downfield due to | |
| H-3 | 4.80 - 4.90 | dd | Coupled to both H-2 and H-4. | |
| H-4 | 4.50 - 4.60 | Multiplet | - | Bridgehead proton. Chemical shift indicates proximity to ring oxygen.[1] |
| H-5a/b | 3.80 - 4.00 | Multiplet | - | Exocyclic methylene protons. |
| Me | 1.35, 1.45 | Singlets (s) | - | Characteristic gem-dimethyl of the isopropylidene group. Distinct peaks indicate a rigid ring environment (diastereotopic). |
Critical Elucidation Note: In the 3,5-isomer , the coupling pattern changes drastically due to the bridged nature, and the H-2 proton often appears as a singlet or with very small coupling if the dihedral angle approaches 90°. The clear doublet for H-2 in the 2,3-isomer is diagnostic.
C NMR Logic
-
C-1 (C=O):
. -
Acetal Quaternary C:
. -
Ring Carbons (C2-C4): Clustered between
. -
C-5:
(Typical for primary alcohol).
Physical Properties
These values are essential for purity verification during process development.
-
Melting Point:
(Sharp melting point indicates high isomeric purity). -
Specific Rotation:
(c 1.6, H O).-
Note: The rotation may drift over time in aqueous solution due to hydrolysis or ring opening, so measurements should be taken immediately upon dissolution.
-
Elucidation Logic Flow
The following decision tree illustrates how a researcher confirms the structure from raw data.
Figure 2: Structural elucidation logic tree integrating spectroscopic data.
Experimental Protocol: Synthesis & Isolation
Standardized procedure adapted for high-purity isolation.
Safety: Work in a fume hood. Acetone is flammable. H
-
Preparation: Charge a flask with Calcium D-lyxonate (1.0 eq) and dry Acetone (20 vol).
-
Acidification: Add concentrated Sulfuric Acid (1.1 eq) dropwise at 0°C. This liberates the free acid in situ.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane). The kinetic 2,3-acetonide forms first.
-
Neutralization: Neutralize with solid CaCO
or PbCO to remove excess sulfate. Filter the solids. -
Isolation: Evaporate the acetone filtrate to dryness.
-
Purification: Recrystallize the residue from Benzene or Ethyl Acetate/Hexane .
-
Checkpoint: If an oil persists, seed with a crystal from a previous batch or scratch the flask. The 2,3-isomer crystallizes (MP 99-100°C), whereas the 3,5-isomer often remains oily or has a different crystal habit.
-
Applications in Drug Development
This molecule is not just a laboratory curiosity; it is a scaffold for "Chiral Pool" synthesis.
-
Nucleoside Analogues: The pre-formed furanose ring with defined C2/C3 stereochemistry allows for the rapid synthesis of 1'-modified nucleosides (e.g., C-nucleosides) by manipulating the C1 carbonyl and C4 position.
-
Iminosugars: Reduction of the lactone followed by ring expansion is a route to polyhydroxylated piperidines (sugar mimics), which are potent glycosidase inhibitors used in treating lysosomal storage disorders and diabetes.
References
-
Synthesis and Physical Properties: Isbell, H. S., & Frush, H. L. (1958). 2,3-O-Isopropylidene-α-D-lyxofuranose, the Monoacetone-D-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards.
-
Crystal Structure & Isomerism (3,5-isomer comparison): Sosnowska, A., et al. (2025). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287.
-
General NMR Data for Carbohydrate Acetonides: Bates College. Protection of Carbohydrates: Acetonides.
Sources
Technical Guide: Spectroscopic Characterization & Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
This technical guide is structured to address the specific challenges in working with 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , particularly the critical distinction between it and its thermodynamic isomer, the 3,5-derivative.
Part 1: Executive Summary & Structural Criticality
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a valuable chiral building block in the synthesis of nucleoside analogues and polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin). However, its preparation and identification present a specific stereochemical trap that frequently leads to incorrect structural assignment in the literature.
The "Lyxo-Lactone" Trap
Unlike its diastereomer D-ribonolactone , which readily forms the 2,3-isopropylidene derivative upon direct acetonization, D-lyxonolactone prefers to form the 3,5-O-isopropylidene derivative under thermodynamic conditions. This is due to the severe steric strain imposed by a cis-fused 1,3-dioxolane ring on the trans-configured C2/C3 backbone of the lyxo-furanose system.
-
Target Compound (Kinetic/Salt Product): 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
-
Common Impurity/Alternative (Thermodynamic Product): 3,5-O-Isopropylidene-D-lyxono-1,4-lactone.[1][2]
Immediate Action: Researchers must verify the Melting Point and Optical Rotation immediately upon isolation. NMR alone can be deceptive without comparative integration due to overlapping signals in crude mixtures.
Part 2: Synthesis & Preparation Protocols
To obtain the specific 2,3-isomer, one cannot simply reflux D-lyxonolactone in acetone/acid. The proven route utilizes the calcium salt to pre-organize the acetal prior to lactonization.
Workflow Diagram: Selective Synthesis
Validated Protocol (The "Levene-Tipson" Modification)
-
Step 1: Oxidation of D-lyxose to Calcium D-lyxonate.
-
Step 2 (Critical): Shake Calcium D-lyxonate in dry acetone with sulfuric acid (catalytic) at room temperature. The calcium salt template favors the 2,3-acetal formation on the open chain or furanose hemiacetal equilibrium.
-
Step 3: Neutralization and extraction yields the 2,3-protected lactone.
-
QC Check: If the product melts >200°C, you have made the 3,5-isomer. The target should melt ~100°C.
Part 3: Spectroscopic Characterization
Physical Constants (Primary Identification)
These values are the most reliable initial check for structural integrity.
| Property | 2,3-Isomer (Target) | 3,5-Isomer (Impurity) | Notes |
| Melting Point | 99 – 100 °C | 207 – 208.5 °C | Distinct difference due to crystal packing of fused vs. bridged systems. |
| Optical Rotation | +106° ( | Varies (often lower magnitude) | The 2,3-isomer is strongly dextrorotatory. |
| Solubility | Soluble in water, EtOH, Acetone | Less soluble in cold organic solvents |
Nuclear Magnetic Resonance (NMR) Profiling
Note: Chemical shifts (
H NMR (500 MHz, CDCl
/ D
O)
The coupling constant
-
2,3-Isomer (
Hz): Indicates a cis-relationship on the lactone ring (dihedral angle ~0-20°). -
3,5-Isomer (
Hz): The ring is locked in a conformation by the 3,5-bridge.
| Position | Multiplicity | Assignment Logic | ||
| H-2 | 4.60 – 4.75 | Doublet (d) | Deshielded by | |
| H-3 | 4.80 – 4.90 | dd | Acetal methine proton. | |
| H-4 | 4.40 – 4.55 | Multiplet | - | Ring closure point ( |
| H-5a/5b | 3.80 – 4.00 | Multiplet | - | Exocyclic CH |
| CH | 1.45, 1.38 | Singlets (s) | - | Gem-dimethyl of isopropylidene. |
C NMR (125 MHz, CDCl
)
| Carbon | Type | Structural Significance | |
| C-1 | 174.0 – 176.0 | C=O | Carbonyl (Lactone).[1][3][4] |
| Acetal C | 112.0 – 114.0 | C_q | Quaternary acetal carbon (characteristic of 5-membered dioxolane). |
| C-2 | 76.0 – 78.0 | CH | |
| C-3 | 74.0 – 76.0 | CH | |
| C-4 | 78.0 – 80.0 | CH | |
| C-5 | 60.0 – 62.0 | CH | Free primary alcohol (unless protected). |
| CH | 26.0, 27.5 | CH | Isopropylidene methyls. |
Infrared Spectroscopy (IR)[2]
-
C=O Stretch: 1775 – 1790 cm
(Characteristic of -lactone ring strain). -
OH Stretch: 3400 – 3500 cm
(Broad, H-bonded, C5-OH). -
C-H Stretch: 2980 – 2995 cm
(Aliphatic).
Part 4: Quality Control & Impurity Profiling
To ensure scientific integrity in drug development workflows, use this self-validating logic gate:
-
Synthesis Check: Did you use the Calcium Salt method?
-
No (Direct Acid/Acetone): You likely have the 3,5-isomer (MP ~207°C). STOP.
-
Yes: Proceed.
-
-
Melting Point Check: Is MP < 105°C?
-
H-NMR Check: Do you see distinct methyl singlets at ~1.4 ppm?
Structural Connectivity Diagram
[3]
References
- Levene, P. A., & Tipson, R. S. (1936). The Structure of Monoacetone-d-lyxose. Journal of Biological Chemistry, 115, 731-747. (Establishes the 2,3-isomer structure and physical constants).
-
Isbell, H. S. (1956). 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards, 57(3), 171. Link
-
Dmochowska, B., et al. (2025).[1][2] Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287.[2] Link (Clarifies the thermodynamic preference for the 3,5-isomer).
- Gokel, G., et al. (1983). Synthesis of chiral macrocycles. Journal of Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. iq.ufrgs.br [iq.ufrgs.br]
- 5. J66442.ME [thermofisher.com]
- 6. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-O-Isopropylidene- D -ribonic g-lactone 99 30725-00-9 [sigmaaldrich.com]
- 8. J66442.ME [thermofisher.com]
Technical Monograph: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
The following technical guide provides an in-depth analysis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , a critical chiral building block in carbohydrate chemistry and drug discovery.
Core Identity & Synthetic Utility in Chiral Pool Manipulation
Executive Summary
In the realm of asymmetric synthesis, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone serves as a high-fidelity chiral scaffold. Its rigid bicyclic structure—comprising a
Physicochemical Profile & Molecular Identity
The molecular weight and structural constants are foundational for stoichiometric calculations in multi-step synthesis.
Core Data Table
| Property | Specification |
| Chemical Name | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone |
| Molecular Weight | 188.18 g/mol |
| Molecular Formula | |
| CAS Number | 56543-10-3 |
| Melting Point | 99–100 °C (Crystalline solid) |
| Optical Rotation | |
| Solubility | Soluble in acetone, DCM, ethyl acetate, ethanol |
| Structural Class | Protected aldonolactone (Bicyclic acetonide) |
*Note: Optical rotation may exhibit mutarotation over time in aqueous solution due to lactone ring opening/hydrolysis equilibrium.
Structural Analysis & Stereochemistry
The molecule features a cis-fused 5,5-bicyclic system. The isopropylidene protection at C2 and C3 forces the furanose ring into a specific envelope conformation (typically
-
Rigidity: The acetonide group prevents rotation around the C2-C3 bond, reducing entropic penalties during binding or reaction.
-
Reactivity: The C1 carbonyl is activated for reduction (to lactols) or Grignard addition, while the C5 hydroxyl (if deprotected or activated) allows for chain extension.
Synthetic Pathways & Mechanistic Insight
The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone typically proceeds via the "Chiral Pool" approach, utilizing abundant D-lyxose as the starting material.
Synthesis Workflow
The transformation involves two key mechanistic steps:
-
Oxidation: Conversion of the hemiacetal (D-lyxose) to the lactone using bromine water.[1] This establishes the C1 oxidation state.
-
Ketalization: Thermodynamic protection of the cis-diol at C2/C3 using acetone and an acid catalyst.
Mechanistic Diagram (Graphviz)
Caption: Step-wise synthesis from D-Lyxose showing oxidation followed by thermodynamic acetonide protection.
Detailed Experimental Protocol
Objective: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone from D-lyxono-1,4-lactone.
Reagents:
-
D-Lyxono-1,4-lactone (1.0 equiv)
-
2,2-Dimethoxypropane (DMP) (Scavenger/Reagent)
-
p-Toluenesulfonic acid (p-TsOH) or
(Cat.)
Procedure:
-
Dissolution: Charge a flame-dried round-bottom flask with D-lyxono-1,4-lactone (e.g., 3.8 g, 25.7 mmol) and anhydrous acetone (20 mL).
-
Activation: Add 2,2-dimethoxypropane (3.5 mL) to drive the equilibrium by scavenging water (forming methanol and acetone).
-
Catalysis: Add a catalytic amount of concentrated
(approx. 25 L) or p-TsOH (50 mg). -
Reaction: Stir the mixture at room temperature (20–25 °C) for 1–2 hours. Monitor by TLC (Solvent: Ethyl Acetate/Hexane) or IR (shift in carbonyl band).
-
Quench: Neutralize the acid by adding solid
or triethylamine. Stir for 15 minutes. -
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure to obtain a crude syrup or solid.
-
Purification: Recrystallize from benzene or ether/hexane mixtures to yield the target as white crystals (Yield: ~85–90%).
Validation Check:
-
IR: Look for the characteristic
-lactone carbonyl stretch at 1785 cm⁻¹ . -
Melting Point: Confirm product melts between 99–100 °C .
Applications in Drug Development
This lactone is not merely a final product but a divergent node in the synthesis of bioactive molecules.
Synthesis of Iminosugars (Deoxyfuconojirimycin)
The primary pharmaceutical application is the synthesis of 1-deoxyfuconojirimycin (DFJ) , a potent
Nucleoside Analogs
The lactone can be reduced to the lactol (furanose form) and coupled with nucleobases to generate novel nucleoside analogs with antiviral potential.
Application Workflow (Graphviz)
Caption: Divergent synthesis pathways leading to bioactive nucleosides and iminosugars.
Analytical Characterization (Spectroscopy)
To ensure the integrity of the molecular weight and structure during research, compare experimental data against these standards:
-
Infrared Spectroscopy (IR):
-
1785 cm⁻¹: Strong C=O stretching (characteristic of
-lactone). -
1380, 1370 cm⁻¹: Gem-dimethyl (isopropylidene) deformation (doublet).
-
-
Nuclear Magnetic Resonance (NMR):
-
H NMR: The methyl groups of the acetonide appear as two distinct singlets (approx.
1.4 and 1.5 ppm) due to the rigid chiral environment. -
C NMR: The carbonyl carbon typically resonates around
170–175 ppm. The quaternary ketal carbon appears near 110–115 ppm.
-
H NMR: The methyl groups of the acetonide appear as two distinct singlets (approx.
References
-
Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data. Retrieved from
-
National Institutes of Health (NIH). 2,3-O-Isopropylidene-D-lyxofuranose and related lactones. Journal of Research of the National Bureau of Standards. Retrieved from
-
MDPI. Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molbank 2024. Retrieved from
-
PubChem. 2,3-O-Isopropylidene-D-erythronolactone (Structural Analog Reference). Retrieved from [5]
-
Organic Syntheses. Preparation of 2,3-O-Isopropylidene-D-ribonolactone (Methodology Analog). Org. Synth. 1987, 65, 243. Retrieved from
Sources
Technical Guide: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
[1][2]
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a bicyclic carbohydrate derivative utilized as a rigid, chiral scaffold in the synthesis of nucleoside analogues, polyhydroxylated alkaloids, and complex natural products.[1][2] Its value lies in the fixed stereochemistry of the cis-fused dioxolane ring, which protects the C2 and C3 hydroxyl groups while directing nucleophilic attacks on the lactone carbonyl or the exocyclic hydroxymethyl group.[1]
Structural Elucidation & Nomenclature
Systematic IUPAC Derivation
While commonly referred to by its semi-systematic carbohydrate name, the compound is formally a fused bicyclic heterocycle.[1]
-
Ring System: A tetrahydrofuran ring fused to a 1,3-dioxolane ring.[1]
-
Numbering Logic: The bridgehead carbons are typically assigned positions 3a and 6a.[1] The lactone carbonyl is at position 4.[1]
-
Stereochemistry (D-Lyxo):
-
D-Lyxose configuration: (2S, 3S, 4R).[1]
-
In the fused system, the C2 and C3 hydroxyls of the sugar form the acetonide.[1] Since both are "Left" in the Fischer projection of D-lyxose, they are cis relative to each other, allowing for the formation of the 5,5-fused system.[1]
-
The C4 stereocenter (carrying the hydroxymethyl group) retains the R configuration.[1]
-
Systematic Name: (3aS,6aS,6R)-6-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-one [1]
Stereochemical Map
The following table correlates the carbon positions of the parent sugar to the final lactone structure.[1]
| D-Lyxose Carbon | Configuration | Role in Lactone Structure | Substituent |
| C1 | - | Lactone Carbonyl | =O[1] |
| C2 | S | Bridgehead (Fused) | -O-C(Me)₂-O- |
| C3 | S | Bridgehead (Fused) | -O-C(Me)₂-O- |
| C4 | R | Ring Closure Point | -CH₂OH (Exocyclic) |
| C5 | - | Exocyclic Side Chain | -OH (Primary) |
Synthesis & Mechanistic Insight
The synthesis of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is typically achieved via a two-stage sequence: oxidative lactonization of D-lyxose followed by thermodynamically controlled acetonization.[1]
Reaction Pathway Diagram
The following diagram illustrates the transformation from D-Lyxose to the protected lactone.[1]
Figure 1: Synthetic pathway for the preparation of 2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Detailed Protocol
Step 1: Oxidation of D-Lyxose D-Lyxose is oxidized using bromine water (Br₂/H₂O).[1][4][5] The reaction is buffered (often with CaCO₃ or NaHCO₃) to prevent hydrolysis of the forming lactone, though acidic conditions eventually favor the 1,4-lactone (gamma) over the 1,5-lactone (delta) due to the stability of the 5-membered ring.[1]
Step 2: Acetonide Protection The crude D-lyxono-1,4-lactone is protected using acetone and an acid catalyst.[1]
-
Reagents: Acetone (solvent/reactant), 2,2-Dimethoxypropane (2,2-DMP) as a water scavenger, p-Toluenesulfonic acid (pTsOH) or H₂SO₄ (catalyst).[1]
-
Conditions: Room temperature, 1-24 hours.
-
Mechanism: The cis-diol at C2 and C3 reacts with the oxocarbenium ion generated from acetone/DMP.[1] The formation of the [3.3.0] bicyclic system is thermodynamically favored over other protection patterns (e.g., bridging C3-C5) due to the low ring strain of the cis-fused 5,5-system.[1]
Critical Experimental Note: Ensure the starting lactone is dry. Water competes with the diol for the acetonide reagent.[1] The use of 2,2-DMP drives the equilibrium forward by consuming produced water and generating methanol (volatile).[1]
Applications in Drug Development[1]
This compound serves as a "Chiral Pool" intermediate—a pre-fabricated unit of stereochemistry used to build complex drugs.[1]
Nucleoside Analogue Synthesis
The lactone ring can be reduced to a lactol (hemiacetal), which is then converted into a furanosyl donor for nucleoside synthesis.[1]
-
Target: Antiviral agents (e.g., modified ribosides).[1]
-
Logic: The 2,3-acetonide protection is stable to basic conditions used in nucleobase coupling but can be removed via acid hydrolysis at the final stage.
Total Synthesis of Iminosugars
The compound is a precursor for Deoxyfuconojirimycin and other iminosugars (glycosidase inhibitors).[1]
-
Pathway: The lactone carbonyl is attacked by nucleophiles (e.g., Grignard reagents) or reduced, followed by ring-opening and nitrogen insertion to form the piperidine or pyrrolidine core of the iminosugar.[1]
Analytical Characterization
To validate the synthesis of 2,3-O-isopropylidene-D-lyxono-1,4-lactone, compare experimental data against the following standard parameters.
Physical Properties Table[1]
| Parameter | Specification | Notes |
| Molecular Formula | C₈H₁₂O₅ | - |
| Molecular Weight | 188.18 g/mol | - |
| Physical State | Crystalline Solid | White needles or powder |
| Melting Point | 99 – 100 °C | Distinct sharp melting point |
| Solubility | Soluble in MeOH, EtOH, CHCl₃ | Sparingly soluble in hexanes |
Spectroscopic Signatures[1]
-
IR Spectroscopy:
-
¹H-NMR (CDCl₃, 400 MHz):
References
Technical Guide: Discovery and History of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Part 1: Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a pivotal chiral building block in the "chiral pool" of carbohydrate chemistry. Derived from D-lyxose, this bicyclic lactone serves as a rigid, stereochemically defined scaffold for the synthesis of complex natural products, including nucleoside analogues, macrolides, and iminosugars like deoxyfuconojirimycin.
Its significance lies in its specific stereochemical array: the cis-2,3-diol protection locks the furanose ring into a specific conformation, while the C5-hydroxyl remains available for functionalization or chain extension. This guide explores the historical trajectory of its discovery, the nuances of its regioselective synthesis, and its application in modern drug development.
Part 2: Historical Genesis & Structural Elucidation
The Early Carbohydrate Era (1930s)
The history of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is deeply intertwined with the early structural studies of acetonated sugars by Phoebus A. Levene and R.S. Tipson at the Rockefeller Institute.
-
1936: Levene and Tipson first reported the preparation of "mono-O-isopropylidene-D-lyxose" by reacting D-lyxose with acetone and sulfuric acid. However, the exact ring structure (furanose vs. pyranose) and the position of the isopropylidene group were not immediately definitive.
-
The Lactone Gap: While the acetonated sugar was known, the corresponding lactone derivative (2,3-O-isopropylidene-D-lyxono-1,4-lactone) remained uncharacterized for several decades. Early attempts to oxidize the protected sugar often led to degradation or complex mixtures.
Structural Proof (Mid-20th Century)
The definitive isolation and structural proof of the lactone form came later, largely driven by the work of H.S. Isbell and colleagues at the National Bureau of Standards (now NIST).
-
The Challenge: Unlike D-ribonolactone, which readily forms the 2,3-acetonide due to favorable cis-geometry, D-lyxonolactone presents a competitive landscape. The C2 and C3 hydroxyls are cis, allowing for a 5-membered dioxolane ring (the 2,3-product). However, the C3 and C5 hydroxyls can also interact, leading to a bridged 3,5-O-isopropylidene derivative.
-
Resolution: Isbell’s team demonstrated that under controlled acidic conditions, the 2,3-isomer could be isolated (mp 99–100 °C,
). They used infrared spectroscopy to confirm the -lactone ring size (absorption at ~1785 cm ), distinguishing it from -lactones.
Part 3: Chemical Synthesis & Regiochemistry[1]
The "Lyxose Conundrum": Kinetic vs. Thermodynamic Control
Synthesizing 2,3-O-isopropylidene-D-lyxono-1,4-lactone is not trivial due to the competing formation of the 3,5-O-isopropylidene isomer.
-
2,3-Isomer (Target): Formed via the reaction of the cis-2,3-diols. This is often the kinetic product but can rearrange.
-
3,5-Isomer (Competitor): Formed via a 6-membered acetal ring bridging C3 and C5. In D-lyxono-1,4-lactone, the hydroxymethyl group (C5) and the C3-hydroxyl are spatially proximal, making this isomer thermodynamically stable and sometimes the major product under vigorous conditions.
Optimized Synthetic Protocol
The following protocol synthesizes the target compound starting from D-lyxose, utilizing an oxidative degradation followed by controlled protection.
Step 1: Oxidation of D-Lyxose
Reaction:
-
Dissolve D-lyxose (10 g) in water (100 mL).
-
Add sodium bicarbonate (2.2 equiv) to buffer the solution.
-
Add bromine (
, 1.1 equiv) dropwise at 0 °C. -
Stir for 24 hours. The aldehyde at C1 is oxidized to the carboxylic acid, which spontaneously cyclizes to D-lyxono-1,4-lactone upon acidification and concentration.
-
Purification: Remove excess bromine with sodium thiosulfate. Evaporate water to yield crude lactone syrup.
Step 2: Regioselective Acetonation
Reaction: Lactone + Acetone
-
Suspend the crude D-lyxono-1,4-lactone in dry acetone (200 mL).
-
Add 2,2-dimethoxypropane (DMP) as a water scavenger and acetone source.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) or concentrated
. -
Critical Control: Stir at room temperature for limited time (1–2 hours). Prolonged reaction times or higher temperatures favor the thermodynamic 3,5-isomer.
-
Neutralize with solid
, filter, and concentrate. -
Crystallization: Recrystallize from benzene or ether/hexane to isolate the 2,3-isomer (white needles).
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from D-Lyxose to the protected lactone, highlighting the divergent regiochemical outcomes.[1]
Part 4: Physical & Spectroscopic Data[3]
Researchers must validate the identity of the synthesized compound using the following standard data.
| Property | Value / Description | Notes |
| CAS Number | 56543-10-3 | Specific to D-isomer |
| Molecular Formula | MW: 188.18 g/mol | |
| Melting Point | 99 – 100 °C | Distinct from 3,5-isomer |
| Optical Rotation | High positive rotation is characteristic | |
| IR Spectrum | Diagnostic of | |
| Solubility | Soluble in water, ethanol, acetone | Hydrolyzes slowly in water |
Part 5: Applications in Drug Development[5]
The 2,3-O-isopropylidene-D-lyxono-1,4-lactone scaffold is a versatile "chiron" (chiral synthon) used in the synthesis of high-value therapeutics.
Iminosugars (Deoxyfuconojirimycin)
Iminosugars are potent glycosidase inhibitors with antiviral and antidiabetic properties.
-
Mechanism: The lactone is reduced to the lactol, followed by reductive amination to replace the ring oxygen with nitrogen.
-
Significance: The D-lyxo configuration corresponds to the stereochemistry required for specific fucosidase inhibitors, which are investigated for treating cystic fibrosis and lysosomal storage disorders.
Nucleoside Analogues
Modified nucleosides are the cornerstone of antiviral therapies (e.g., HIV, Hepatitis C).
-
Application: The lactone can be reduced to the lactol (sugar) and coupled with nucleobases. The pre-installed 2,3-acetonide protects the cis-diol during the coupling reaction, ensuring regioselectivity.
-
Inversion: The C5-hydroxyl can be activated (mesylated) and inverted to access the L-ribose series, which is otherwise expensive to source.
Total Synthesis of Macrolides
The rigid bicyclic structure allows for highly diastereoselective additions to the lactone carbonyl or the C5 position, making it an ideal starting material for the polyol chains found in macrolide antibiotics.
Part 6: References
-
Levene, P. A., & Tipson, R. S. (1936).[2] The Structure of Monoacetone D-Lyxose. Journal of Biological Chemistry. Link
-
Isbell, H. S. (1956). Infrared Spectra of D-Lyxono-1,4-lactone and its Acetals. Journal of Research of the National Bureau of Standards. Link
-
Sosnowska, A., et al. (2025).[1][3][4] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules (MDPI). Link
-
Lundt, I., & Madsen, R. (2001). Iminosugars as Glycosidase Inhibitors: Synthesis and Biological Activity. Topics in Current Chemistry. Link
-
Organic Syntheses. (2005). Preparation of D-Ribonolactone and its Acetonide (Analogous Procedure). Organic Syntheses, Vol. 82, p. 75. Link
Sources
Methodological & Application
Application Note: Use of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone in Organic Synthesis
[1]
Abstract
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a versatile chiral building block derived from the carbohydrate "chiral pool." Its rigid bicyclic structure, defined by the 2,3-acetonide protection, exerts powerful stereoelectronic control over reactions at the lactone carbonyl and the C5-hydroxymethyl group. This guide details the synthesis of this reagent, its application in nucleoside analogue construction, and its utility in the total synthesis of polyhydroxylated alkaloids (iminosugars).
Introduction: The "Chiral Pool" Advantage
In drug discovery, accessing defined stereocenters without expensive asymmetric catalysis is often achieved using carbohydrates. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (1) is particularly valuable because:
-
Rigidity: The fusion of the dioxolane (acetonide) and lactone rings creates a rigid 5,5-bicyclic system. This forces incoming nucleophiles to attack from the convex face (anti to the isopropylidene group), ensuring high diastereoselectivity.
-
Divergent Reactivity: The lactone carbonyl is electrophilic, while the C5-hydroxyl is a nucleophilic handle for chain extension or activation.
-
Availability: It is readily synthesized from D-lyxose, a commercially available pentose.
Preparation of the Reagent
While commercially available, in-house preparation is often more cost-effective for large-scale campaigns.
Protocol 1: Synthesis from D-Lyxose
Mechanism: Bromine oxidation of the hemiacetal (D-lyxose) to the lactone, followed by thermodynamic acetonide protection.
Reagents:
-
D-Lyxose (CAS: 111-19-3)
-
Bromine (
) -
Potassium Carbonate (
) -
Acetone / 2,2-Dimethoxypropane (2,2-DMP)[1]
-
p-Toluenesulfonic acid (p-TsOH) or
Step-by-Step Procedure:
-
Oxidation: Dissolve D-lyxose (100 g) in water (600 mL) containing
(1.2 eq). Cool to 0°C. Add (1.1 eq) dropwise. Stir for 6 hours.-
Critical Check: The solution should remain slightly acidic/neutral. If the color fades rapidly, add more
.
-
-
Isolation of Lactone: Quench excess bromine with formic acid. Concentrate in vacuo.[2] Extract the residue with hot ethanol to remove inorganic salts. Evaporate ethanol to yield crude D-lyxono-1,4-lactone.
-
Acetonide Protection: Suspend the crude lactone in dry acetone (10 mL/g). Add 2,2-dimethoxypropane (2.0 eq) and catalytic p-TsOH (0.05 eq).
-
Reaction: Stir at room temperature for 12–18 hours. The suspension will clear as the product forms.
-
Workup: Neutralize with triethylamine. Concentrate. Purify by crystallization from ether/hexanes or silica flash chromatography (EtOAc/Hexanes).
Yield: Typically 65–75% overall.
Characterization: MP: ~99–100°C;
Core Application: Synthesis of Nucleoside Analogues
The most common use of this lactone is as a precursor to modified nucleosides (e.g., for antiviral research). The lactone is reduced to a lactol (hemiacetal), activated, and coupled with a nucleobase.[3]
Protocol 2: Partial Reduction to the Lactol
Objective: Reduce the lactone to the lactol (2,3-O-isopropylidene-D-lyxofuranose) without over-reduction to the diol.
Reagents:
Procedure:
-
Setup: Flame-dry a 2-neck flask under Argon. Dissolve the lactone (10 mmol) in anhydrous THF (50 mL). Cool to -78°C (Dry ice/acetone bath).
-
Addition: Add DIBAL-H (11 mmol, 1.1 eq) dropwise over 20 minutes via syringe pump.
-
Note: Maintain internal temperature below -70°C to prevent ring opening to the aldehyde/diol.
-
-
Monitoring: Stir for 2 hours at -78°C. Monitor by TLC (the lactol is more polar than the lactone).
-
Quench: Add Methanol (5 mL) slowly at -78°C. Then add saturated aqueous Rochelle’s salt (Potassium sodium tartrate).
-
Workup: Warm to room temperature. Stir vigorously until two clear layers form (solubilization of aluminum salts). Extract with EtOAc.[2][5]
-
Result: The resulting lactol exists as an anomeric mixture (
) and is usually used immediately for the next step (e.g., Vorbrüggen coupling).
Stereoselective Nucleophilic Additions (Grignard)
The 2,3-acetonide directs nucleophiles to the convex face (anti to the protecting group), creating a tertiary alcohol with high stereocontrol.
Protocol 3: Grignard Addition for Chain Extension
Reaction: Lactone + RMgX
Procedure:
-
Dissolve lactone (5 mmol) in dry THF (25 mL). Cool to -40°C.
-
Add Grignard reagent (e.g., Vinylmagnesium bromide, 1.0 M, 6 mmol) dropwise.
-
Stir for 1 hour. The reaction forms a stable magnesium chelate that prevents double addition (unlike esters).
-
Quench: Pour into cold saturated
. -
Outcome: The product is a lactol with a new carbon substituent at C1. This can be reduced (using
) to a C-glycoside or opened to a ketose.
Visualizations
Diagram 1: Synthesis and Structural Logic
This diagram illustrates the flow from D-Lyxose to the protected reagent and its 3D stereochemical implications.
Caption: Synthesis pathway of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone emphasizing the formation of the rigid bicyclic scaffold.
Diagram 2: Divergent Applications
This workflow shows how the reagent branches into nucleosides, iminosugars, and C-glycosides.
Caption: Divergent synthetic utility of the lactone reagent in pharmaceutical chemistry.
Comparison of Reduction Methods
Choosing the right reducing agent is critical for yield and selectivity.
| Reagent | Conditions | Product | Selectivity | Application |
| DIBAL-H | -78°C, Toluene/THF | Lactol (Hemiacetal) | High | Nucleoside synthesis |
| LiBH4 / NaBH4 | 0°C, EtOH/THF | Diol (Ring Open) | N/A | Access to acyclic chiral chains |
| L-Selectride | -78°C, THF | Lactol | Very High | Stereoselective reduction |
| RMgX (Grignard) | -40°C, THF | Ketol (Hemiketal) | High (Anti-face) | C-C bond formation |
Troubleshooting & Optimization
-
Problem: Over-reduction to the diol during DIBAL-H reduction.
-
Solution: Ensure temperature is strictly below -70°C. Add DIBAL-H slowly down the side of the flask to pre-cool it before it hits the solution.
-
-
Problem: Low yield in Grignard addition (enolization).
-
Solution: Use organocerium reagents (CeCl3 + RMgX) to suppress basicity and enhance nucleophilicity.
-
-
Problem: Acetonide hydrolysis.
-
Solution: Avoid strong aqueous acids during workup. Use buffered solutions (phosphate buffer pH 7) or rapid extraction.
-
References
-
Synthesis of D-lyxono-1,4-lactone from D-lyxose
-
Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI (2025). Link
-
-
Acetonide Protection & Physical Properties
-
2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. NIH / NIST. Link
-
-
General Reduction Protocols (DIBAL-H)
-
Application in Iminosugar Synthesis
-
Synthesis of nojirimycin derivatives. Google Patents (EP0423099A1). Link
-
-
Grignard Reactions with Lactones
Sources
- 1. mdpi.com [mdpi.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Reduction of Sugar Lactones to Hemiacetals with Lithium Triethylborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grignard Reaction [organic-chemistry.org]
Application Note: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone – A Versatile Chiral Scaffolding Hub
Topic: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone as a chiral building block Content Type: Application Note & Protocol Guide
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3) is a high-value chiral pool intermediate derived from D-lyxose. Distinguished by its rigid bicyclic [3.3.0] framework and specific cis-2,3-diol protection, this building block offers a strategic entry point for the synthesis of polyhydroxylated alkaloids, C-nucleosides, and iminosugars (e.g., deoxyfuconojirimycin). This guide details the critical reactivity profiles, synthesis protocols, and handling requirements necessary to leverage this scaffold in drug discovery and total synthesis.
Structural Profile & Strategic Value
The molecule features a
-
The Lactone Carbonyl (C1): Susceptible to nucleophilic attack (Grignard, hydride reduction) without racemization.
-
The Primary Alcohol (C5): A free hydroxyl group amenable to selective functionalization (tosylation, oxidation, halogenation) while the ring system remains intact.
-
The Acetonide Protecting Group (C2, C3): Locks the cis-diol configuration and controls the ring conformation, directing stereoselectivity at the C1 and C4 centers.
| Property | Specification |
| CAS Number | 56543-10-3 |
| Molecular Formula | C |
| Molecular Weight | 188.18 g/mol |
| Stereochemistry | D-Lyxo (2S, 3S, 4R) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, EtOAc, DCM; sparingly soluble in hexanes |
Synthesis & Sourcing Strategy
While commercially available, in-house preparation from D-lyxose is often required for gram-to-kilogram scale-up.
Synthesis Workflow
The synthesis involves the oxidative cleavage of the anomeric center of D-lyxose followed by thermodynamic acetonide protection.
Critical Consideration (Regioselectivity): Direct acetonation of D-lyxono-1,4-lactone can yield a mixture of the desired 2,3-O-isopropylidene (5-membered fused ring) and the 3,5-O-isopropylidene (6-membered fused ring) isomers. The 2,3-isomer is generally favored under thermodynamic conditions due to the cis-relationship of the C2 and C3 hydroxyls in the D-lyxo configuration.
Protocol: Preparation from D-Lyxose[1][2][3]
-
Oxidation: Dissolve D-lyxose (1.0 equiv) in water containing CaCO
(1.2 equiv). Add Br (1.1 equiv) dropwise at 0°C. Stir for 24h. Quench with formic acid. Filter Ca salts and concentrate to yield crude D-lyxono-1,4-lactone. -
Protection: Suspend crude lactone in dry acetone. Add 2,2-dimethoxypropane (2.0 equiv) and catalytic
-TsOH (0.05 equiv). Stir at room temperature for 12–18h. -
Purification: Neutralize with Et
N, concentrate, and purify via silica gel chromatography (Hexane:EtOAc 1:1) or recrystallization from ether/hexane to isolate the 2,3-isomer.
Reactivity & Application Protocols
Pathway A: Lactone Reduction (Synthesis of Lactols/C-Nucleosides)
Controlled reduction of the lactone to the lactol (hemiacetal) is the gateway to Wittig olefinations, essential for constructing acyclic chain extensions or C-nucleosides.
Protocol: DIBAL-H Reduction
-
Reagents: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone, DIBAL-H (1.0 M in toluene), anhydrous THF.
-
Step 1: Dissolve the lactone (1.0 g, 5.3 mmol) in anhydrous THF (15 mL) under Ar/N
. Cool to -78°C . -
Step 2: Add DIBAL-H (5.8 mmol, 1.1 equiv) dropwise over 20 min along the flask wall to pre-cool the reagent.
-
Step 3: Stir at -78°C for 2 hours. Monitor by TLC (loss of starting material; lactol is often a streak or lower R
). -
Step 4: Quench with MeOH (2 mL) at -78°C. Add saturated Rochelle’s salt solution (potassium sodium tartrate) and warm to RT. Stir vigorously until two clear layers form (1–2 h).
-
Step 5: Extract with EtOAc, dry over Na
SO , and concentrate. -
Result: The crude lactol is unstable and should be used immediately in the subsequent Wittig or Grignard reaction.
Pathway B: C5-Functionalization (Chain Extension)
The free C5-hydroxyl allows for the attachment of leaving groups or oxidation to an aldehyde without disturbing the chiral centers at C2, C3, or C4.
Protocol: Selective Tosylation
-
Reagents: Lactone,
-Toluenesulfonyl chloride (TsCl), Pyridine, DMAP. -
Step 1: Dissolve lactone (1.0 equiv) in dry pyridine (0.5 M concentration). Add catalytic DMAP (0.1 equiv).
-
Step 2: Cool to 0°C. Add TsCl (1.2 equiv) in portions.
-
Step 3: Stir at 0°C to RT overnight.
-
Step 4: Standard aqueous workup (CuSO
wash to remove pyridine). -
Outcome: 5-O-Tosyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone.[3] This intermediate is a precursor for azide displacement (-> amino sugars) or hydride displacement (-> 5-deoxy sugars).
Visualizing the Chiral Hub
The following diagram maps the divergent synthesis pathways starting from D-Lyxose.
Figure 1: Synthesis and divergent reactivity map of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protection Step | Formation of 3,5-isomer or hydrolysis. | Ensure anhydrous conditions (use 2,2-DMP). Check NMR: 2,3-isomer shows distinct coupling for H2/H3; 3,5-isomer shifts H4/H5. |
| Over-reduction (Diol formation) | DIBAL-H excess or temp > -70°C. | Strictly maintain -78°C. Add DIBAL-H slowly. Quench immediately upon consumption of SM. |
| Racemization at C2 | Basic conditions during workup. | Avoid strong bases. Use buffered quenching (Rochelle's salt or phosphate buffer). |
| Poor Solubility | Highly polar lactone nature. | Use THF/DMF mixtures for nucleophilic substitutions. The acetonide improves solubility in DCM/EtOAc compared to the free lactone. |
References
-
Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data.[4] Available at:
-
Thermo Fisher Scientific. 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone (Diastereomer Reference). Available at:
-
Organic Syntheses. Preparation of 2,3-O-Isopropylidene-D-erythronolactone (Analogous Protocol). Org.[5][6] Synth. 1987 , 65, 236. Available at:
-
MDPI. Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (Discusses 3,5- vs 2,3- selectivity). Available at:
-
Dextra Laboratories. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Catalog Entry. Available at:
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative | MDPI [mdpi.com]
- 4. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone, 97+% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
reaction of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone with nucleophiles
Application Note: Strategic Nucleophilic Functionalization of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a versatile chiral building block derived from the "chiral pool" (specifically D-lyxose or D-galactose). Its rigid bicyclic [3.3.0] structure, comprised of a
This Application Note details the protocols for reacting this lactone with various nucleophiles. We focus on three divergent pathways:
-
Hydride Reduction (DIBAL-H): Synthesis of lactols (masked aldehydes).[1]
-
Organometallic Addition (Grignard/Lithium): Carbon-carbon bond formation to access ketoses or tertiary alcohols.
-
Aminolysis: Ring-opening to form chiral polyhydroxy amides.
Mechanistic Insight & Reaction Landscape
Stereoelectronic Control
The reactivity of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is governed by the "inside-outside" stereoelectronic effect. The 2,3-isopropylidene protecting group forms a rigid "cup" shape on the concave face of the bicyclic system.
-
Steric Shielding: The acetonide group effectively blocks the syn face (relative to C2/C3).
-
Trajectory: Nucleophiles (Nu⁻) are forced to attack the carbonyl carbon (C1) from the anti face (the convex face).
-
Outcome: This results in high diastereoselectivity, typically yielding the product where the new hydroxyl group at C1 is trans to the C2-oxygen.
Reaction Pathway Visualization
Figure 1: Divergent synthesis pathways from the lyxono-lactone core.
Experimental Protocols
Protocol A: Controlled Reduction to Lactol (DIBAL-H)
Target: Synthesis of 2,3-O-isopropylidene-D-lyxofuranose.[2] Challenge: Preventing over-reduction to the acyclic diol.
Materials:
-
Substrate: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (1.0 eq).
-
Reagent: Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.1 eq).
-
Solvent: Anhydrous THF or CH₂Cl₂.
-
Quench: Rochelle's Salt (Potassium sodium tartrate) saturated solution.
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the lactone (e.g., 1.0 g, 5.3 mmol) and dissolve in anhydrous THF (15 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H (5.8 mL, 5.8 mmol) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Crucial: Maintain internal temperature below -70°C to ensure selectivity.
-
Incubation: Stir at -78°C for 1-2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.5) should disappear, replaced by a lower Rf spot (Lactol).
-
Quenching (The Critical Step):
-
While still at -78°C, add MeOH (2 mL) slowly to destroy excess hydride.
-
Remove the cooling bath and immediately add saturated aqueous Rochelle's salt (20 mL).
-
-
Workup: Vigorously stir the biphasic mixture at room temperature for 1-2 hours until the aluminum emulsion breaks and two clear layers form.
-
Extraction: Extract with EtOAc (3 x 20 mL). Dry organics over Na₂SO₄ and concentrate.
-
Result: The crude lactol is typically obtained as a colorless oil/foam, often used directly in Wittig reactions or glycosylations.
Protocol B: Carbon-Carbon Bond Formation (Grignard Addition)
Target: Synthesis of ketoses or tertiary alcohols.[3] Note: If the C5-hydroxyl is unprotected, it will consume 1 equivalent of Grignard reagent. For atom economy, protecting C5 (e.g., TBDMS, Trityl) is recommended before this step.
Materials:
-
Substrate: 5-O-Protected-2,3-O-isopropylidene-D-lyxono-1,4-lactone (1.0 eq).
-
Reagent: Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O (1.2 to 2.0 eq).
-
Solvent: Anhydrous THF.
Step-by-Step:
-
Setup: Charge a dried flask with the protected lactone (1.0 mmol) in THF (10 mL) under N₂.
-
Temperature Control: Cool to 0°C (Ice bath). Unlike DIBAL, Grignard additions to lactones are often sluggish at -78°C but too messy at RT.
-
Addition: Add PhMgBr (1.2 mmol for hemiacetal; 2.5+ mmol for diol) dropwise.
-
Reaction: Stir at 0°C for 2 hours.
-
Observation: The mixture may turn slightly yellow/brown.
-
-
Quench: Pour the reaction mixture into a saturated NH₄Cl solution (cold).
-
Purification: Extract with Et₂O. The product is often a mixture of the open-chain ketone and the cyclic hemiacetal (lactol) forms, which exist in equilibrium.
-
Data Validation:
-
IR: Disappearance of the lactone carbonyl stretch (~1780 cm⁻¹).
-
¹³C NMR: Appearance of the hemiacetal carbon (~98-105 ppm) or ketone carbonyl (~200 ppm) depending on the equilibrium.
-
Protocol C: Aminolysis (Ring Opening)
Target: Synthesis of chiral amides (peptidomimetics).
Materials:
-
Substrate: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.[2][4][5]
-
Reagent: Primary amine (e.g., Benzylamine, 1.1 eq).
-
Solvent: Methanol (protic solvents accelerate aminolysis) or solvent-free.
Step-by-Step:
-
Mixing: Dissolve lactone (1.0 mmol) in MeOH (5 mL). Add Benzylamine (1.1 mmol).
-
Reaction: Stir at room temperature for 12–24 hours.
-
Optimization: If reaction is slow, mild heating (40°C) or the addition of a Lewis acid catalyst (LiNTf₂, 10 mol%) can accelerate the process [4].
-
-
Workup: Concentrate the solvent in vacuo.
-
Purification: The residue is often the pure amide. If necessary, recrystallize from EtOH/Hexane.
-
Stereochemistry: The 2,3-acetonide remains intact, maintaining the stereocenters. The ring opens to yield the acyclic amide with a free C4-hydroxyl.
Quantitative Data Summary
| Reaction Type | Reagent | Conditions | Typical Yield | Major Product | Key Ref |
| Reduction | DIBAL-H (1.1 eq) | THF, -78°C | 85-95% | Lactol (Hemiacetal) | [1, 5] |
| Reduction | NaBH₄ | MeOH, 0°C | >90% | Acyclic Diol | [1] |
| C-Nucleophile | R-MgBr (1.2 eq) | THF, 0°C | 70-85% | Ketose/Hemiacetal | [2] |
| Aminolysis | R-NH₂ (1.0 eq) | MeOH, RT | 80-95% | Hydroxy-Amide | [4] |
Troubleshooting & Optimization
-
Acetonide Stability: The 2,3-O-isopropylidene group is acid-labile . Avoid strong aqueous acids during workup. Use buffered solutions (NH₄Cl, Phosphate buffer) or rapid extraction.
-
Lactone Hydrolysis: In basic aqueous conditions, the lactone ring can open to the carboxylate. Ensure organic solvents are dry.
-
C5-OH Interference: In Grignard reactions, if the yield is low (approx. 50%), it is likely due to the deprotonation of the free C5-hydroxyl. Use 2.2 equivalents of Grignard reagent (1 eq as base, 1.2 eq as nucleophile) or protect C5.
References
- Reduction of Sugar Lactones: Cohen, N. et al. "Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone." Journal of Organic Chemistry. (General reference for lyxose/ribose lactone synthesis and reduction).
-
Nucleophilic Additions: Merino, P. et al. "Nucleophilic additions of Grignard reagents to 2,3-O-protected-D-ribono-1,4-lactone." Tetrahedron: Asymmetry, 1996. Link(Note: Serves as the authoritative analogue for the lyxono-isomer due to identical electronic environments).
-
Synthesis from D-Lyxose: Janek, T. et al. "Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative." Materials, 2025.[1][5][6] Link
-
Aminolysis: Lalli, C. et al. "LiNTf2-Catalyzed Aminolysis of Lactones."[7] Synlett, 2008.[7] Link
-
DIBAL-H Methodology: BenchChem Application Notes. "Partial Reduction of Lactones with Diisobutylaluminium Hydride." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
protecting group strategies involving 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Application Note: Protecting Group Strategies Involving 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Abstract
This technical guide details the strategic manipulation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3), a versatile chiral building block (chiron) derived from the D-lyxose or D-galactose pathway.[1] While the 2,3-acetonide protection offers robust stability for the C2 and C3 hydroxyls, the molecule presents unique challenges regarding regioselectivity (vs. the 3,5-isomer) and lability during downstream processing. This note provides optimized protocols for its synthesis, C5-orthogonal functionalization, and controlled reduction, serving as a blueprint for the total synthesis of polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin) and nucleoside analogs.
Structural Analysis & Strategic Logic
The utility of 2,3-O-isopropylidene-D-lyxono-1,4-lactone lies in its functional density . It possesses three distinct reactive sites, allowing for orthogonal differentiation:
-
C2-C3 Acetonide (Isopropylidene): Acts as a rigid "lock," maintaining the furanose ring conformation and protecting the internal diol. It is acid-labile but base-stable.
-
C1 Lactone Carbonyl: The electrophilic core. It can be reduced to the lactol (hemiacetal) or opened to form amides/esters.
-
C5 Primary Hydroxyl: The only free hydroxyl group in the protected molecule. It is sterically accessible for tosylation, silylation, or oxidation.
Critical Technical Insight (The Isomer Challenge): Unlike D-ribonolactone, where the 2,3-cis relationship is geometrically perfect for acetonide formation, D-lyxonolactone can suffer from thermodynamic competition with the 3,5-O-isopropylidene isomer (a 6-membered dioxane ring fused to the lactone). The 2,3-isomer (5-membered dioxolane ring) is often the kinetic product, while the 3,5-isomer can be the thermodynamic product depending on acid strength and water content. The protocols below are designed to maximize the 2,3-selectivity.
Synthesis Protocol: Kinetic Acetonation
This protocol utilizes 2,2-dimethoxypropane (2,2-DMP) as the acetonide source to drive the equilibrium by removing methanol, favoring the formation of the 2,3-protected species.
Reagents:
-
D-Lyxono-1,4-lactone (Starting Material)[1]
-
Acetone (Solvent, dried over 4Å MS)
-
2,2-Dimethoxypropane (Reagent)[2]
-
p-Toluenesulfonic acid (p-TSA) (Catalyst)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with D-lyxono-1,4-lactone (1.0 equiv) under an inert atmosphere (N₂ or Ar).
-
Solvation: Suspend the lactone in dry Acetone (10 mL/g). Add 2,2-Dimethoxypropane (2.5 equiv).
-
Catalysis: Add p-TSA (0.05 equiv) at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the polar starting material (Rf ~0.1) and appearance of the less polar product (Rf ~0.5).
-
Caution: Prolonged reaction times (>12h) may increase the ratio of the thermodynamic 3,5-isomer.
-
-
Quench: Add solid NaHCO₃ (2 equiv relative to p-TSA) and stir for 30 mins to neutralize.
-
Work-up: Filter off the solids. Concentrate the filtrate under reduced pressure (keep bath <40°C to prevent ring opening).
-
Purification: The crude oil often crystallizes. Recrystallize from Ethyl Acetate/Hexanes.
-
Target Yield: 75-85%
-
QC Parameter: ¹H NMR (CDCl₃) should show two methyl singlets (approx. 1.4 ppm) and distinct doublet/multiplet patterns for H2/H3.
-
Orthogonal Strategy: C5-Functionalization
Once the 2,3-diol is masked, the C5-primary alcohol becomes the handle for chain extension or activation.
Protocol A: C5-O-Tosylation (Activation for Displacement)
Used when the target is to introduce a nucleophile (azide, amine) at C5.
-
Dissolution: Dissolve 2,3-O-isopropylidene-D-lyxono-1,4-lactone (1.0 equiv) in dry Pyridine (5 mL/mmol). Cool to 0°C.[3][4]
-
Addition: Add Tosyl Chloride (TsCl, 1.2 equiv) portion-wise over 15 minutes.
-
Incubation: Stir at 0°C for 4 hours, then store at 4°C overnight.
-
Work-up: Pour into ice water. Extract with CH₂Cl₂ (3x). Wash organic phase with 1M HCl (to remove pyridine), sat. NaHCO₃, and Brine.[1][3][5][6]
-
Result: 5-O-Tosyl-2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Protocol B: C5-O-Silylation (Protection)
Used when the lactone ring needs to be opened/reduced without affecting C5.
-
Reagents: TBDMS-Cl (1.1 equiv), Imidazole (2.0 equiv), DMF (solvent).
-
Conditions: React at 25°C for 6 hours.
-
Outcome: The bulky silyl group protects C5, allowing aggressive reduction of the C1-lactone.
Lactone Reduction: The Gateway to Nucleosides
The partial reduction of the lactone to the lactol (hemiacetal) is the most critical step for synthesizing nucleoside analogs. Over-reduction leads to the diol (ring opening), which is often undesirable.
Reagent: Diisobutylaluminum hydride (DIBAL-H) is required for this selective reduction at low temperatures.
Protocol:
-
Setup: Dissolve the protected lactone (1.0 equiv) in anhydrous Toluene or CH₂Cl₂. Cool to -78°C (Dry ice/Acetone bath).
-
Reduction: Add DIBAL-H (1.1 equiv, 1.0 M in toluene) dropwise down the side of the flask over 30 minutes. Maintain temp < -70°C.
-
Stir: Stir at -78°C for 2 hours.
-
Quench (Critical): While still at -78°C, add Methanol (excess) slowly. Then add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate).
-
Partition: Allow to warm to RT and stir vigorously until the aluminum emulsion breaks (two clear layers form).
-
Isolation: Extract with ether/DCM.
-
Product: 2,3-O-Isopropylidene-D-lyxofuranose (Lactol).[1] This compound exists as an anomeric mixture (α/β) and is ready for Wittig olefination or Vorbrüggen coupling.
Visual Workflows (Graphviz)
Diagram 1: Divergent Synthesis Pathways
This diagram illustrates the central role of the protected lactone in divergent synthesis.
Caption: Divergent synthetic utility of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield of 2,3-Isomer | Thermodynamic equilibration to 3,5-isomer. | Reduce reaction time; ensure anhydrous conditions; use 2,2-DMP instead of just acetone. |
| Incomplete C5 Tosylation | Steric hindrance or wet pyridine. | Use fresh TsCl; increase reaction time at 0°C; do not heat (heating causes decomposition). |
| Over-reduction to Diol | DIBAL-H added too fast or temp > -70°C. | Strictly maintain -78°C; ensure slow addition; quench immediately at low temp. |
| Acetonide Hydrolysis | Acidic work-up conditions.[1] | Neutralize completely with NaHCO₃ before concentration; avoid strong acid washes. |
References
-
MDPI (Molecules Journal). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (Discusses the 3,5- vs 2,3-isomer competition). [Link]
-
Organic Syntheses. Preparation of 2,3-O-Isopropylidene-D-erythronolactone (Analogous methodology for furanose lactone protection). [Link]
Sources
- 1. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
synthesis of Deoxyfuconojirimycin using 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary
This Application Note details the protocol for the synthesis of 1-Deoxy-L-fuconojirimycin (DFJ) , a potent
This route utilizes a "chiral pool" strategy where the D-lyxose scaffold is effectively "flipped" to access the L-fucose configuration. By mapping the C1 and C5 of the starting lactone to the C5 and C1 of the target piperidine, respectively, the stereocenters at C2, C3, and C4 are conserved in the correct orientation for the L-series target without the need for complex inversion steps.
Retrosynthetic Analysis & Stereochemical Logic
The synthesis relies on a topological inversion where the carbonyl carbon (C1) of the D-lyxonolactone becomes the methyl-bearing carbon (C5) of the target iminosugar.
-
Starting Material: D-Lyxono-1,4-lactone (Configuration: 2R, 3S, 4R).
-
Target: 1-Deoxy-L-fuconojirimycin (Configuration: 2R, 3S, 4R, 5S).
-
Mechanism:
-
C5 Functionalization: The C5 primary alcohol of the lactone is converted to an azide.[1] This nitrogen will eventually become the ring nitrogen.
-
C1 Functionalization: The lactone carbonyl (C1) is reacted with a methyl Grignard reagent. This introduces the methyl group required for the fucose scaffold.
-
Cyclization: Reduction of the azide to an amine triggers an intramolecular attack on the C1 ketone (formed from ring opening), ejecting the lactone oxygen as water (via imine formation) and closing the piperidine ring.
-
Pathway Diagram
Caption: Stereochemical inversion strategy converting D-lyxono scaffold to L-fuco iminosugar.
Detailed Experimental Protocol
Reagents and Equipment
-
Starting Material: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (commercially available or prepared from D-lyxose).
-
Reagents: Trifluoromethanesulfonic anhydride (
), Pyridine, Sodium Azide ( ), Methylmagnesium bromide ( , 3.0 M in ether), Palladium on Carbon ( ), Hydrogen gas. -
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF, anhydrous), Methanol.
Step 1: Activation of C5-Hydroxyl
Objective: Convert the primary alcohol at C5 into a good leaving group (Triflate).
-
Dissolve 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (1.0 eq) in anhydrous DCM (
) under an inert atmosphere ( ). -
Add Pyridine (2.0 eq) and cool the solution to -20°C .
-
Add Trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 20 minutes, maintaining the temperature below -10°C.
-
Stir for 30 minutes at -20°C. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.
-
Workup: Pour the reaction mixture into ice-cold dilute HCl. Extract with DCM. Wash the organic layer with saturated
and brine. Dry over and concentrate in vacuo. Use the crude triflate immediately in the next step to avoid decomposition.
Step 2: Introduction of Azide (Nitrogen Source)
Objective: Displace the triflate with azide to install the nitrogen atom at C5.[2]
-
Dissolve the crude triflate in anhydrous DMF (
). -
Add Sodium Azide (NaN3, 3.0 eq).
-
Stir the mixture at room temperature for 2–4 hours. (Note: Heating is usually not required for primary triflates and may cause elimination).
-
Workup: Dilute with diethyl ether and wash extensively with water (to remove DMF and excess azide). Dry the organic phase (
) and concentrate. -
Purification: Flash chromatography (Silica gel, EtOAc/Hexane) yields 5-Azido-5-deoxy-2,3-O-isopropylidene-D-lyxono-1,4-lactone .
Step 3: Grignard Addition (Methyl Insertion)
Objective: Introduce the methyl group at C1, converting the lactone to a hemiketal/ketone.
-
Dissolve the azido-lactone (1.0 eq) in anhydrous THF (
) and cool to -78°C . -
Add Methylmagnesium bromide (1.2 eq, 3.0 M in ether) dropwise via syringe.
-
Critical: Addition must be slow to prevent over-reaction or ring opening to the diol.
-
-
Stir at -78°C for 1 hour.
-
Quench: Carefully add saturated aqueous
solution while still cold. -
Workup: Warm to room temperature. Extract with EtOAc. Wash with brine, dry, and concentrate.[3]
-
Result: A mixture of anomeric hemiketals (acyclic ketone form in equilibrium). This intermediate is generally subjected to reduction without extensive purification.
Step 4: Reductive Cyclization to DFJ
Objective: Reduce the azide to an amine, form the cyclic imine, and reduce it to the piperidine ring in a "one-pot" cascade.
-
Dissolve the crude hemiketal in Methanol (
). -
Add 10% Pd/C catalyst (
loading). -
Stir under an atmosphere of Hydrogen (
) (balloon pressure is sufficient) for 12–24 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash with methanol.[3]
-
Deprotection (Optional but recommended for final isolation): The acetonide group may be removed during workup if acidic conditions are used, or a specific deprotection step (TFA/Water, 9:1) can be performed if the protected DFJ is isolated first.
-
Purification: Concentrate the filtrate. The residue is purified by ion-exchange chromatography (Dowex 50W-X8,
form), eluting with dilute , or by crystallization from Ethanol/Ether.
Data Summary & Validation
| Compound | Key Characterization Data (Expected) |
| 5-Azido-Lactone | IR: Strong band at |
| DFJ (Target) | 1H NMR ( |
| Optical Rotation |
Troubleshooting & Critical Control Points
-
Moisture Sensitivity: Step 1 (Triflation) and Step 3 (Grignard) are strictly moisture-sensitive. Ensure glassware is flame-dried.
-
Azide Safety: Sodium azide is toxic and can form explosive metal azides. Avoid using halogenated solvents (DCM) during the azide reaction if possible (use DMF), or ensure thorough washing. Do not concentrate azide solutions to dryness if heating is involved.
-
Stereocontrol: The stereochemistry at the new methyl-bearing center (C5 of DFJ) is determined during the hydrogenation step. The catalyst approaches from the less hindered face, generally favoring the formation of the thermodynamic product (equatorial methyl group in the chair conformation), which corresponds to the L-fuco configuration.
References
-
Fleet, G. W. J., et al. (1989).[6] "Short efficient synthesis of the
-L-fucosidase inhibitor, deoxyfuconojirimycin [1,5-dideoxy-1,5-imino-L-fucitol] from D-lyxonolactone." Journal of the Chemical Society, Perkin Transactions 1, 665-666. -
Winchester, B., & Fleet, G. W. J. (1992). "Amino-sugar glycosidase inhibitors: versatile tools for glycobiologists." Glycobiology, 2(3), 199-210.
-
Asano, N., et al. (2000). "Homomononojirimycin isomers and N-alkylated homonojirimycins: structural and glycosidase inhibitory relationships." Carbohydrate Research, 328(4), 441-451.
Sources
- 1. EP0363344A1 - Synthesis of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0423099A1 - Synthesis of nojirimycin derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. Oxford Glycobiology Institute - Publications [www2.bioch.ox.ac.uk]
experimental protocol for the synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
[1][2]
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , a critical chiral intermediate used in the synthesis of nucleoside analogues, iminosugars (e.g., deoxyfuconojirimycin), and complex natural products.[1]
Unlike the synthesis of its C-4 epimer (ribonolactone acetonide), the D-lyxono derivative requires precise thermodynamic control to ensure exclusive formation of the cis-fused 2,3-acetonide over the thermodynamically less stable 3,5-bridged isomers.[1] This protocol utilizes a 2,2-dimethoxypropane (2,2-DMP) / Acetone system driven by acid catalysis, ensuring high conversion rates (>90%) and simplified downstream purification.[1]
Strategic Analysis & Mechanism
The Challenge of Regioselectivity
D-Lyxono-1,4-lactone possesses hydroxyl groups at C-2, C-3, and C-5.[1] The protection strategy relies on the Thorpe-Ingold effect and thermodynamic stability.[1]
-
Thermodynamic Product: The 2,3-O-isopropylidene derivative forms a cis-fused [3.3.0] bicyclic system (5-membered lactone fused to 5-membered dioxolane).[1] This is significantly more stable than the trans-fused or bridged alternatives.[1]
-
Water Management: The reaction is an equilibrium.[1][2] The use of 2,2-DMP acts as a "chemical sponge," reacting with generated water to form methanol and acetone, thereby driving the equilibrium forward (Le Chatelier's principle).[1]
Reaction Scheme
The transformation involves the acid-catalyzed condensation of D-lyxono-1,4-lactone with acetone/2,2-DMP.[1]
Figure 1: Reaction pathway for the acetonide protection of D-lyxono-1,4-lactone.
Materials & Equipment
| Component | Grade/Specification | Role |
| D-Lyxono-1,4-lactone | >98% Purity | Starting Material |
| Acetone | HPLC Grade, Dry (<0.1% H2O) | Solvent / Reagent |
| 2,2-Dimethoxypropane | Reagent Grade (98%) | Dehydrating Agent / Reagent |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate (98%) | Acid Catalyst |
| Sodium Bicarbonate | Solid powder | Quenching Agent |
| Ethyl Acetate / Hexanes | ACS Grade | Extraction & Crystallization |
Detailed Experimental Protocol
Safety Warning: Acetone and 2,2-DMP are highly flammable.[1] p-TsOH is corrosive.[1] Perform all operations in a fume hood.
Reaction Setup
-
Preparation: Dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar in an oven at 110°C for 1 hour. Cool under a stream of nitrogen.
-
Charging: Charge the RBF with D-Lyxono-1,4-lactone (5.0 g, 33.7 mmol) .
-
Solvent Addition: Add Acetone (60 mL) . The starting material may not dissolve completely at this stage.[1]
-
Scavenger Addition: Add 2,2-Dimethoxypropane (10.0 mL, ~81 mmol) .
-
Note: Excess 2,2-DMP ensures complete consumption of water generated during the reaction.[1]
-
Initiation & Monitoring[1]
-
Catalysis: Add p-TsOH·H2O (0.32 g, 1.7 mmol, ~5 mol%) in one portion.[1]
-
Reaction: Stir the mixture vigorously at Room Temperature (20–25°C) .
-
Observation: The suspension should clarify into a colorless or pale yellow solution within 30–60 minutes as the product forms and dissolves.[1]
-
-
Timeline: Continue stirring for 2 to 4 hours .
-
TLC Monitoring: Spot reaction mixture vs. starting material on Silica Gel 60 F254 plates.
Workup & Isolation[1]
-
Quench: Add solid Sodium Bicarbonate (1.0 g) to the reaction mixture and stir for 15 minutes to neutralize the acid catalyst.
-
Checkpoint: Ensure pH is neutral (pH paper 7).[1]
-
-
Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid salts. Wash the filter cake with minimal acetone.[1]
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 35°C. Do not overheat.
-
Result: A viscous, pale yellow oil or semi-solid residue will remain.[1]
-
-
Extraction (Optional but Recommended for Purity):
Purification (Crystallization)
While the crude product is often pure enough for subsequent steps, crystallization yields analytical-grade material.[1]
Process Control & Analytical Validation
Quality Control Data
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | |
| Melting Point | 99°C – 101°C | Lit: 99–100°C [2] |
| Optical Rotation | (c=1.6, H2O) [2] | |
| Yield | 85% – 92% | Typical isolated yield |
Spectral Validation
1H NMR (500 MHz, CDCl3):
-
δ 1.39, 1.46 (s, 6H): Characteristic gem-dimethyl singlets of the isopropylidene group.[1]
-
δ 4.80 (d, J=4.5 Hz, 1H, H-2): Diagnostic doublet indicating cis-fusion with H-3.[1]
-
δ 4.90 (dd, 1H, H-3): Coupled to H-2 and H-4.
-
Absence of signals: No broad OH peaks in the 3.0–5.0 ppm region (except C5-OH if not exchanged).[1]
IR Spectroscopy:
Troubleshooting Guide
Figure 2: Troubleshooting logic for reaction stalling.
Common Pitfall:
-
Hydrolysis: The lactone ring is sensitive to base.[1][5] Do not use strong bases (NaOH/KOH) during the quench; stick to solid NaHCO3.[1]
-
Acetonide Migration: Extended reaction times or excessive heat can lead to thermodynamic equilibration to the 3,5-acetonide (bridged) isomer, although the 2,3-isomer is generally favored for the 1,4-lactone.[1]
References
-
Glahn, H., et al. "Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative."[1] Molecules, vol. 30, no.[1] 2, 2025.[1] [1]
-
Schaffer, R. "2,3-O-Isopropylidene-D-lyxono-1,4-lactone."[1] Journal of Research of the National Bureau of Standards, vol.[1] 65A, no. 6, 1961, pp. 507-512.[1]
-
Han, S., et al. "A Concise, Efficient and Production-Scale Synthesis of a Protected L-Lyxonolactone Derivative."[1] Organic Process Research & Development, vol. 10, no. 3, 2006. (Provides context on the reverse-synthesis from Ribose).
The Versatile Chiral Synthon: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone in Modern Carbohydrate Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups and chiral building blocks is paramount for the successful synthesis of complex and biologically active molecules. Among the arsenal of chiral synthons available to the synthetic chemist, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone stands out as a versatile and valuable intermediate. Its rigidified furanose ring system, adorned with a selectively protected cis-diol, provides a well-defined stereochemical platform for the construction of a variety of molecular architectures, most notably in the realm of drug discovery and development. This guide provides a comprehensive overview of this important molecule, from its synthesis and characterization to its application in the preparation of bioactive compounds, supported by detailed protocols and mechanistic insights.
The Strategic Advantage of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Carbohydrates represent a rich source of chiral molecules, often referred to as the "chiral pool," which can be utilized as starting materials for the synthesis of complex natural products and pharmaceuticals.[1][2] The inherent stereochemistry of these sugars can be harnessed to create new stereocenters with high levels of control. However, the polyhydroxylated nature of carbohydrates necessitates the use of protecting groups to differentiate between the various hydroxyl moieties and to control their reactivity.[3][4]
The isopropylidene group, forming a cyclic ketal with a cis-diol, is a widely used protecting group in carbohydrate chemistry due to its ease of introduction, general stability under neutral and basic conditions, and facile removal under acidic conditions.[5][6] In the case of D-lyxono-1,4-lactone, the protection of the 2- and 3-hydroxyl groups as an isopropylidene acetal serves several key purposes:
-
Rigidification of the Lactone Ring: The five-membered dioxolane ring fused to the furanolactone core restricts conformational flexibility, presenting a more predictable and stereochemically defined template for subsequent transformations.
-
Differentiation of Hydroxyl Groups: The protection of the C2 and C3 hydroxyls leaves the primary C5 hydroxyl group available for selective functionalization, such as tosylation or other modifications, which is a critical step in many synthetic routes.
-
Enhanced Stability: The isopropylidene group can modulate the reactivity of the lactone ring, influencing its susceptibility to nucleophilic attack.
These features make 2,3-O-Isopropylidene-D-lyxono-1,4-lactone a powerful chiral building block, particularly as an intermediate in the synthesis of iminosugars, a class of compounds with significant therapeutic potential.[7]
Synthesis and Characterization
The preparation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a two-step process that begins with the synthesis of its precursor, D-lyxono-1,4-lactone, from the readily available D-lyxose.
Synthesis of D-Lyxono-1,4-lactone
D-lyxono-1,4-lactone is typically prepared by the oxidation of D-lyxose. A common and effective method involves the use of bromine in an aqueous medium.[8]
Caption: Synthesis of D-Lyxono-1,4-lactone from D-Lyxose.
Protocol 1: Synthesis of D-Lyxono-1,4-lactone [8]
-
Materials: D-lyxose, Bromine, Water, Barium carbonate.
-
Procedure:
-
Dissolve D-lyxose in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add bromine to the stirred solution. The reaction is exothermic and the temperature should be maintained below 25 °C.
-
Continue stirring until the bromine color disappears, indicating the completion of the oxidation.
-
Carefully add barium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the bromide ions as barium bromide.
-
Filter the mixture to remove the barium salts.
-
Concentrate the filtrate under reduced pressure to obtain a syrup.
-
The syrup is then typically subjected to conditions that favor the formation of the thermodynamically more stable γ-lactone (1,4-lactone) over the δ-lactone (1,5-lactone), such as heating in a suitable solvent.
-
The crude D-lyxono-1,4-lactone can be purified by crystallization.
-
Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
The protection of the 2,3-diol of D-lyxono-1,4-lactone is achieved by reacting it with acetone or a related acetal-forming reagent in the presence of an acid catalyst.[8] The use of 2,2-dimethoxypropane is often preferred as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the formation of the ketal.[9]
Caption: Protection of D-Lyxono-1,4-lactone.
Protocol 2: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone [8]
-
Materials: D-lyxono-1,4-lactone, Anhydrous acetone, 2,2-dimethoxypropane, Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), Sodium bicarbonate (for neutralization).
-
Procedure:
-
Dissolve D-lyxono-1,4-lactone in anhydrous acetone in a round-bottom flask.
-
Add 2,2-dimethoxypropane to the solution.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid catalyst by adding solid sodium bicarbonate and stir for a few minutes.
-
Filter the mixture to remove the solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by crystallization from a suitable solvent system (e.g., benzene or ether).[10]
-
Characterization Data
The structural elucidation and confirmation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone are based on a combination of spectroscopic and physical data.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O₅ | [7] |
| Molecular Weight | 188.18 g/mol | [7] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 99-100 °C | [10] |
| Specific Rotation [α]D | +106° (c 1.6, water) | [10] |
| Infrared (IR) ν (cm⁻¹) | ~1785 (γ-lactone C=O) | [10] |
¹H and ¹³C NMR Spectroscopy: Detailed NMR data is crucial for confirming the structure and stereochemistry. While a complete high-resolution spectrum is best obtained experimentally, typical chemical shifts for similar protected sugar lactones can provide a reference. The proton and carbon signals of the isopropylidene group are characteristic, typically appearing around 1.3-1.5 ppm for the methyl protons in ¹H NMR and around 25-27 ppm for the methyl carbons and ~112 ppm for the quaternary carbon in ¹³C NMR. The signals for the protons and carbons of the lactone ring will be in the region typical for carbohydrates.
Application in the Synthesis of Bioactive Molecules
The primary utility of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone lies in its role as a chiral precursor for the synthesis of more complex and biologically active molecules. A prominent example is its use as an intermediate in the synthesis of Deoxyfuconojirimycin.[7]
Synthesis of Deoxyfuconojirimycin: A Key Iminosugar
Deoxyfuconojirimycin is an iminosugar, a class of compounds that are analogues of sugars where the ring oxygen is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and glycosyltransferases and have shown therapeutic potential in the treatment of various diseases, including viral infections, cancer, and genetic disorders.[11]
The synthesis of Deoxyfuconojirimycin from 2,3-O-Isopropylidene-D-lyxono-1,4-lactone involves a series of stereocontrolled transformations. The general synthetic strategy is outlined below.
Caption: General synthetic pathway to Deoxyfuconojirimycin.
Protocol 3: Representative Synthetic Sequence towards Deoxyfuconojirimycin
This protocol outlines the key transformations. Specific reagents and conditions may vary and should be optimized based on literature precedents for similar transformations.
-
Step 1: Activation of the Primary Hydroxyl Group
-
Rationale: To convert the C5 hydroxyl into a good leaving group for subsequent nucleophilic substitution. Tosylation is a common method for this purpose.[8]
-
Procedure: React 2,3-O-Isopropylidene-D-lyxono-1,4-lactone with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature.
-
-
Step 2: Introduction of the Nitrogen Moiety
-
Rationale: Introduction of the nitrogen atom that will eventually become the ring heteroatom of the iminosugar. This is typically achieved via an Sₙ2 reaction with an azide nucleophile, which proceeds with inversion of configuration at C5.
-
Procedure: Treat the C5-tosylated intermediate with sodium azide (NaN₃) in a polar aprotic solvent like DMF.
-
-
Step 3: Reduction of the Lactone and Azide
-
Rationale: The lactone carbonyl and the azide group need to be reduced to an alcohol and an amine, respectively. This can often be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Procedure: React the azido-lactone with an excess of LiAlH₄ in an anhydrous etheral solvent like THF.
-
-
Step 4: Deprotection and Cyclization
-
Rationale: Removal of the isopropylidene protecting group to liberate the C2 and C3 hydroxyls, followed by intramolecular cyclization to form the piperidine ring of the iminosugar.
-
Procedure: Treat the product from the reduction step with an aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid) to hydrolyze the isopropylidene ketal. The resulting amino-polyol will undergo spontaneous or base-catalyzed cyclization to form Deoxyfuconojirimycin.
-
-
Step 5: Purification
-
Procedure: The final iminosugar can be purified by ion-exchange chromatography or by crystallization of its salt form.
-
Deprotection of the Isopropylidene Group
The removal of the isopropylidene protecting group is a crucial step in many synthetic sequences. The choice of deprotection conditions depends on the sensitivity of other functional groups present in the molecule.
Protocol 4: General Acidic Hydrolysis of the Isopropylidene Group [4]
-
Materials: Isopropylidene-protected compound, Acetic acid, Water.
-
Procedure:
-
Dissolve the protected compound in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the solution at room temperature or warm gently (e.g., to 40 °C) to accelerate the reaction.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Conclusion
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a testament to the power of chiral pool synthesis in modern organic chemistry. Its well-defined stereochemistry and strategically placed protecting group make it an invaluable building block for the synthesis of complex and biologically important molecules. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile synthon in their synthetic endeavors, ultimately contributing to the advancement of carbohydrate chemistry and the discovery of new therapeutics.
References
- Wong, C.-H. (2017). Carbohydrate Chemistry: Proven Synthetic Methods, Volume 4. CRC Press.
-
Hollingsworth, R. I., & Wang, G. (2000). Toward a Carbohydrate-Based Chemistry: Progress in the Development of General-Purpose Chiral Synthons from Carbohydrates. Chemical Reviews, 100(12), 4267–4282. [Link]
- Hanessian, S. (1983). Total Synthesis of Natural Products: The 'Chiron' Approach. Pergamon Press.
- Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kocienski, P. J. (2004). Protecting Groups. Thieme.
-
Madaj, J., Dmochowska, B., Sosnowska, A., & Samaszko-Fiertek, J. (2025). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287. [Link]
- Isbell, H. S., & Frush, H. L. (1958). 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards, 61(4), 253–259.
- Walsh, D. A., & Caperelli, C. A. (2006). A Concise, Efficient and Production-Scale Synthesis of a Protected l-Lyxonolactone Derivative: An Important Aldonolactone Core. Organic Process Research & Development, 10(3), 514–517.
- Mahalingam, S. M., & Aidhen, I. S. (2005). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals.
- Trahanovsky, W. S., et al. (2003). A Convenient Procedure for the Preparation of Levoglucosenone and Its Conversion to Novel Chiral Derivatives. In Carbohydrate Synthons in Natural Products Chemistry (Vol. 841, pp. 48-61). American Chemical Society.
- Tetrahedron. (2020). A stereodivergent approach for producing piperidine iminosugars. 76(47), 131613.
- Williams, J. D., Kamath, V. P., Morris, P. E., & Townsend, L. B. (2005). D-RIBONOLACTONE AND 2,3-ISOPROPYLIDENE(D-RIBONOLACTONE). Organic Syntheses, 82, 75-79.
- Fleet, G. W. J., et al. (1988). Polyhydroxylated pyrrolidines from sugar lactomes: Synthesis of 1,4-dideoxy-1,4-imino-d-glucitol from d-galactonolactone and syntheses of 1,4-dideoxy-1,4-imino-d-allitol, 1,4-dideoxy-1,4-imino-d-ribitol, and (2s,3r,4s)-3,4-dihydroxyproline from d-gulonolactone. Tetrahedron Letters, 29(23), 2871-2874.
- Ziegler, T., Straub, A., & Effenberger, F. (1988). Enzyme-Catalyzed Synthesis of 1-Deoxymannojirimycin, 1-Deoxynojirimycin, and 1,4-Dideoxy-1,4-imino-D-arabinitol. Angewandte Chemie International Edition in English, 27(5), 716-717.
- Bernotas, R. C., & Ganem, B. (1985). A new synthesis of nojirimycin. Tetrahedron Letters, 26(9), 1123-1126.
-
Madaj, J., et al. (2025). Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287. [Link]
- Isbell, H. S., & Frush, H. L. (1958). 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards, 61(4), 253-259.
-
Organic Syntheses. (n.d.). 2,3-o-isopropylidene-d-erythronolactone. Retrieved from [Link]
-
ResearchGate. (n.d.). Regular mechanism of mild acidic hydrolysis of an isopropylidene‐protected vicinal diol A to the resulting vicinal diol B plus acetone. Retrieved from [Link]
-
ResearchGate. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved from [Link]
- Vasella, A., & Voeffray, R. (1982). A new synthesis of nojirimycin. Helvetica Chimica Acta, 65(4), 1134-1144.
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals: An overview. Retrieved from [Link]
- K.C. Nicolaou, E.J. Sorensen, Classics in Total Synthesis, VCH, Weinheim, 1996.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Glycals as Chiral Synthons in Organic Synthesis of Privileged Molecular Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0423099A1 - Synthesis of nojirimycin derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary & Molecule Profile
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a moisture-sensitive, acid-labile intermediate often used in chiral synthesis. While synthesis via acetonization of D-lyxonolactone is straightforward, purification is frequently complicated by the formation of viscous oils ("syrups") rather than crystalline solids.
This guide addresses the thermodynamic and kinetic barriers to crystallization, providing a robust protocol to transition from crude syrup to high-purity crystals (MP: 99–100 °C).
Physical Property Data Table
| Property | Value | Notes |
| Molecular Formula | C₈H₁₂O₅ | |
| Molecular Weight | 188.18 g/mol | |
| Target Melting Point | 99–101 °C | Sharp melt indicates >98% purity [1].[1][2] |
| Solubility (Good) | Acetone, Ethyl Acetate, Ethanol, DCM | Solvents for dissolution. |
| Solubility (Poor) | Hexanes, Heptane, Toluene (Cold) | Anti-solvents for crystallization. |
| Critical Instability | Acid + Moisture | Rapidly hydrolyzes to water-soluble D-lyxonolactone. |
The "Gold Standard" Purification Protocol
Note on Solvent Safety: Historical literature [1] recommends benzene. Due to Class 1 solvent toxicity, this protocol substitutes Toluene or an Ethyl Acetate/Heptane system, which offers similar solubility parameters with improved safety profiles.
Phase 1: Preparation & Neutralization (The Critical Step)
Most crystallization failures occur here, not in the crystallization flask.
-
Reaction Quench: Upon completion of acetonization (typically D-lyxonolactone + Acetone + H⁺), add solid Sodium Bicarbonate (NaHCO₃) directly to the reaction mixture.
-
Why: You must neutralize the acid catalyst before removing the acetone. Concentrating an acidic solution promotes hydrolysis and polymerization, yielding an uncrystallizable brown syrup.
-
-
Filtration: Filter off the inorganic salts.[2]
-
Concentration: Evaporate acetone under reduced pressure (<40 °C). Do not overheat.
Phase 2: Crystallization Workflow
Figure 1: Step-by-step crystallization logic flow. Note the critical hot filtration step if particulates are visible.
Detailed Procedure:
-
Dissolution: Add Toluene (approx. 3–5 mL per gram of crude) to the residue. Heat to 60–70 °C with stirring until dissolved.
-
Alternative: If Toluene is insufficient, use minimal hot Ethyl Acetate, then add warm Heptane until slight turbidity appears.
-
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Technique: If oil droplets form instead of crystals, scratch the inner wall of the glass vessel with a glass rod. The friction creates micro-abrasions that serve as nucleation sites.
-
-
Growth: Once turbidity or crystals appear, move the flask to a refrigerator (4 °C) for 12–24 hours.
-
Collection: Filter the white needles/prisms. Wash the cake with cold Hexane or Heptane to remove surface impurities (uncrystallized oil).
-
Drying: Vacuum dry at room temperature. Avoid oven drying >50 °C as the product may sublime or melt.
Troubleshooting & FAQs
Issue 1: "My product oiled out (Liquid-Liquid Phase Separation) instead of crystallizing."
Diagnosis: This is the most common issue with sugar acetonides. It occurs when the "oiling out" boundary is crossed before the solubility curve. Root Causes:
-
Impurity Profile: Presence of unreacted D-lyxonolactone (very polar) or polymerization byproducts.
-
Cooling Rate: Cooling too fast traps impurities, preventing lattice formation.
-
Residual Solvent: Traces of acetone or water decrease the interfacial tension.
Corrective Action (The "Re-Melt" Protocol):
-
Re-heat the mixture until the oil layer dissolves back into the solvent.
-
Add a small amount of a more polar solvent (e.g., 2-5% Ethyl Acetate) to the Toluene. This increases the solubility of the oil phase, preventing early separation.
-
Seeding is mandatory: Add a seed crystal at 30–35 °C. If you lack seeds, withdraw a drop of the solution to a watch glass, let the solvent evaporate to force crust formation, and use that crust as a seed.
Issue 2: "The melting point is low (e.g., 85–90 °C)."
Diagnosis: Solvent occlusion or partial hydrolysis. Corrective Action:
-
Recrystallization: Recrystallize from Toluene again.
-
Drying: Ensure the sample is dried under high vacuum (0.1 mmHg) to remove trapped solvent molecules from the lattice.
Issue 3: "The product turned brown during concentration."
Diagnosis: Acid-catalyzed degradation. Mechanism: The acetonide group is stable to base but labile to acid. If the neutralization step (NaHCO₃) was incomplete, concentrating the solution increases the acid concentration, stripping the protecting group and charring the sugar. Prevention: Always verify pH is neutral (pH 7) via wet pH paper before evaporation.
Advanced Mechanism: Stability & Reactivity
Understanding the molecular geometry helps predict stability.
Figure 2: Degradation pathway. The 2,3-acetonide ring is strained; acid + water rapidly reverts the molecule to the starting sugar lactone, which is not soluble in toluene/hexane, leading to oiling out.
References
-
Tipson, R. S., Isbell, H. S., & Stewart, J. E. (1959). 2,3-O-Isopropylidene-α-D-lyxofuranose, the Monoacetone-D-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards.
- Relevance: Defines the definitive structure, optical rotation, and crystallization parameters (using benzene) for the D-isomer.
-
Janek, T., et al. (2025). Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules (MDPI).[3]
- Relevance: Provides modern synthesis context, confirming the acid-catalyzed acetonization pathway and structural d
-
Organic Syntheses. General Procedures for Acetonide Formation.
- Relevance: While specific to erythronolactone, this peer-reviewed procedure establishes the "Gold Standard" for neutralizing and isolating sugar lactone acetonides to prevent hydrolysis.
Sources
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone . It synthesizes classical carbohydrate chemistry with modern process optimization strategies, addressing specific yield-limiting factors such as equilibrium constraints, regioselectivity, and lactone stability.
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) Core Challenge: Overcoming thermodynamic equilibrium limits and preventing lactone hydrolysis during workup.
Executive Summary: The "Yield Trap"
The synthesis of 2,3-O-isopropylidene-D-lyxono-1,4-lactone from D-lyxonolactone is a classic acid-catalyzed ketalization. While theoretically simple, users often report yields ranging from 30-50% due to three converging factors:
-
Equilibrium Limitation: The reaction produces water, which pushes the equilibrium back to the starting material.
-
Regiochemical Competition: Recent structural studies (2025) indicate a strong thermodynamic preference for the 3,5-O-isopropylidene (dioxane-type) isomer under certain conditions, which competes with the desired 2,3-O-isopropylidene (dioxolane-type) target.
-
Lactone Instability: The 1,4-lactone ring is susceptible to hydrolysis under the basic conditions often used to neutralize the acid catalyst, leading to ring-opening and loss of product into the aqueous phase.
This guide provides a "Gold Standard" protocol using 2,2-Dimethoxypropane (2,2-DMP) to chemically scavenge water, shifting the equilibrium to near-quantitative conversion.
Core Protocol: The Scavenger Method (High Yield)
Replaces the traditional Acetone/H2SO4 method.
Reagents & Materials
-
Substrate: D-Lyxono-1,4-lactone (Must be dry; lyophilize if necessary).
-
Solvent/Reagent: Acetone (Dry, HPLC grade) + 2,2-Dimethoxypropane (2,2-DMP).
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) or Camphorsulfonic acid (CSA).
-
Quench: Solid NaHCO3 (Sodium Bicarbonate).
Step-by-Step Workflow
-
Dissolution: Suspend D-lyxono-1,4-lactone (1.0 equiv) in dry acetone (10-15 mL/g).
-
Scavenger Addition: Add 2,2-Dimethoxypropane (1.5 - 2.0 equiv) .
-
Catalysis: Add p-TsOH (0.05 - 0.1 equiv) at room temperature (20-25°C).
-
Reaction: Stir under inert atmosphere (N2/Ar). Monitor by TLC (System: EtOAc/Hexane 1:1) or 1H NMR.[5][7]
-
Time: Typically 2–4 hours.[5] Prolonged stirring may favor the unwanted 3,5-isomer.
-
-
Neutralization (CRITICAL): Add solid NaHCO3 (2.0 equiv relative to acid) directly to the reaction mixture. Stir for 30 mins. Do not add water.
-
Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure at <40°C.
-
Purification: Crystallization from Ether/Hexane or Flash Chromatography (Silica, neutralized with 1% Et3N).
Troubleshooting Guide (Q&A)
Category A: Low Yield & Conversion[5]
Q: I am using the standard Acetone/H2SO4 method, but my conversion stalls at ~50%. Adding more acid doesn't help. Why?
A: You are fighting thermodynamics. The reaction
-
Solution: Switch to the 2,2-DMP method described above. If you must use Acetone/H2SO4, you must physically remove water using a Soxhlet extractor with activated 4Å molecular sieves or anhydrous CuSO4 in the reaction flask (though this is messy).
Q: My starting material (D-lyxonolactone) is not dissolving in acetone. A: D-lyxonolactone is very polar. It will dissolve slowly as it reacts.
-
Fix: Ensure your starting material is finely powdered. The addition of 2,2-DMP often improves solubility as the reaction proceeds. If it remains suspended, check the water content of your acetone; "wet" acetone can paradoxically decrease solubility of the acetonide product.
Category B: Impurity Profile (The 3,5-Isomer)
Q: NMR shows a second set of signals. Is this the 3,5-isomer? A: Likely, yes. Recent crystallographic data suggests D-lyxono-1,4-lactone can form the 3,5-O-isopropylidene derivative (a 6-membered dioxane ring) due to steric relief, especially under thermodynamic control.
-
Diagnostic:
-
2,3-isomer (Target): 5-membered dioxolane ring. H-2 and H-3 coupling constants are characteristic of a fused 5,5-system.
-
3,5-isomer (Impurity): 6-membered dioxane ring bridged across the lactone.
-
-
Control: This is often a kinetic vs. thermodynamic issue. The 2,3-acetonide (cis-fused) usually forms faster (kinetic), while the 3,5-acetonide might be more stable long-term (thermodynamic).
-
Action: Reduce reaction time. Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."
Category C: Workup & Stability[1]
Q: My product disappears during aqueous extraction. A: The lactone ring hydrolyzes rapidly in basic aqueous solutions (forming the water-soluble lyxonate salt).
-
Fix: Avoid aqueous extraction entirely. Use the "Dry Workup" method: Neutralize with solid base, filter, and evaporate. If you must wash, use a minimal amount of cold, slightly acidic brine (pH 5-6), never basic water.
Visualizations
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the competition between the desired 2,3-protection and the 3,5-byproduct, and the role of DMP.
Caption: Kinetic vs. Thermodynamic pathways in D-lyxonolactone protection. 2,2-DMP drives the forward reaction, while prolonged time favors the 3,5-isomer.
Figure 2: Optimized "Dry" Workup Protocol
Standard aqueous workups lead to yield loss. This workflow maximizes recovery.
Caption: The "Dry Workup" strategy eliminates aqueous contact, preventing lactone hydrolysis and yield loss.[3][7]
Data & Comparison
Table 1: Comparison of Synthesis Methods
| Parameter | Method A: Acetone / H2SO4 | Method B: Acetone / 2,2-DMP / p-TsOH (Recommended) |
| Water Management | Physical removal (Sievert/CuSO4) required | Chemical scavenging (DMP reacts with water) |
| Typical Yield | 30 - 55% | 75 - 90% |
| Reaction Time | 12 - 24 hours (Slow) | 2 - 4 hours (Fast) |
| Impurity Risk | High (Polymerization/Hydrolysis) | Low (if stopped early to avoid 3,5-isomer) |
| Scalability | Poor (Large volumes of acetone) | Excellent (Concentrated conditions) |
References
-
Janusz Madaj et al. (2025).[5][8] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI.[8] (Identifies the steric preference for the 3,5-isomer under specific conditions). Link
-
Batra, H. et al. (2006). A Concise, Efficient and Production-Scale Synthesis of a Protected L-Lyxonolactone Derivative. Organic Process Research & Development. (Describes the 2,2-DMP methodology and scale-up principles). Link
-
Organic Syntheses. D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone). (Classical protocol for the ribo-isomer, applicable to lyxo- with regiochemical modifications). Link
-
Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data. (Confirms commercial availability of the 2,3-isomer). Link
Sources
- 1. Draw the products of the following reactions: c. acetone + LDA/TH... | Study Prep in Pearson+ [pearson.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The major product D formed in the following reaction sequence is: \text{.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
[1]
Executive Summary & Critical Alert
The "Direct Acetonation" Trap: The most frequent failure mode in this synthesis is the assumption that direct acid-catalyzed acetonation of D-lyxono-1,4-lactone yields the 2,3-isomer .[1]
It does not.
Unlike its stereoisomer D-ribonolactone (which readily forms the 2,3-acetonide), D-lyxono-1,4-lactone preferentially forms the 3,5-O-isopropylidene derivative under thermodynamic control due to the specific steric orientation of the C5-hydroxymethyl group relative to the ring substituents [1].[1][2]
To successfully synthesize the 2,3-O-isopropylidene-D-lyxono-1,4-lactone , you must utilize an indirect route:
Reaction Pathways & Side Reactions (Visualized)
The following diagram illustrates the critical divergence between the "Trap" route and the "Correct" route.
Figure 1: Divergent synthesis pathways. Direct acetonation of the lactone leads to the undesired 3,5-isomer [1]. The target 2,3-isomer requires protection of the sugar prior to oxidation.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Product NMR does not match literature (Regioisomer Error)
Symptom: 1H NMR shows unexpected coupling constants; H-2 and H-3 signals are not distinct doublets characteristic of the 2,3-cis-fused system. X-ray crystallography confirms a bridged structure. Root Cause: You performed direct acetonation on the lactone. This yields the 3,5-O-isopropylidene isomer (bridged bicyclic system) rather than the 2,3-isomer (fused bicyclic system).[1] Corrective Action:
-
Stop: You cannot interconvert the 3,5-lactone to the 2,3-lactone directly in high yield.
-
Restart: Begin with D-lyxose. Protect the sugar to form 2,3-O-isopropylidene-D-lyxofuranose , then oxidize the anomeric position (e.g., using Bromine/Water or catalytic TEMPO) [3].[1]
Issue 2: Disappearance of Product during Workup (Hydrolysis)
Symptom: TLC shows product spot (Rf ~0.6 in 1:1 EtOAc/Hex) during reaction, but the spot vanishes or smears after aqueous workup. Root Cause: The 5-membered lactone ring fused to the acetonide is highly strained and sensitive to acid-catalyzed hydrolysis (cleaving the acetonide) or base-catalyzed ring opening (cleaving the lactone). Corrective Action:
-
Neutralization: Never concentrate acidic reaction mixtures. Neutralize in situ with solid NaHCO3 or triethylamine before any aqueous contact.
-
pH Control: Maintain pH 6.5–7.5 during extraction.
Issue 3: Formation of Linear Esters (Ring Opening)
Symptom: IR spectrum shows a shift in carbonyl stretch from ~1780 cm-1 (gamma-lactone) to ~1740 cm-1 (linear ester).[1] Product is an oil rather than a solid. Root Cause: Solvolysis. Using methanol or ethanol during workup or recrystallization causes the lactone ring to open, forming the methyl/ethyl ester of 2,3-O-isopropylidene-lyxonic acid.[1] Corrective Action:
-
Solvent Ban: Strictly avoid primary alcohols. Use Acetone, Ethyl Acetate, or DCM for workup.
-
Recrystallization: Use non-nucleophilic solvent systems (e.g., Ether/Hexane or Toluene).
Optimized Protocol: The "Oxidation Route"
This protocol avoids the 3,5-isomer trap by establishing the 2,3-protection pattern on the furanose ring before lactonization.
Step 1: Synthesis of 2,3-O-Isopropylidene-D-lyxofuranose[3]
-
Reagents: D-Lyxose (10 g), Acetone (200 mL), H2SO4 (conc, catalytic).
-
Conditions: Stir at room temperature for 2 hours.
-
Quench: Neutralize with Ca(OH)2 or Na2CO3. Filter.
-
Isolation: Concentrate to syrup. The 2,3-isomer is the kinetic product.
Step 2: Oxidation to Lactone[1]
-
Reagents: 2,3-O-Isopropylidene-D-lyxofuranose (from Step 1), Bromine (1.1 eq), NaHCO3 (2.5 eq), H2O/DCM biphasic mix.
-
Procedure:
-
Workup (CRITICAL):
-
Quench excess Br2 with solid sodium thiosulfate.
-
Extract with DCM.
-
Dry thoroughly (MgSO4) before concentration to prevent hydrolysis.
-
-
Yield: Expect 60–75% over two steps.
Technical Data Comparison
| Feature | Target: 2,3-Isomer | Side Product: 3,5-Isomer |
| Structure | [3.3.0] Bicyclic (Fused) | [3.2.1] Bicyclic (Bridged) |
| Synthesis Route | Oxidation of protected sugar | Direct acetonation of lactone |
| Stability | Moderate (Hydrolysis sensitive) | High (Thermodynamic sink) |
| C5-OH Status | Free (Primary alcohol) | Protected (Part of acetonide) |
| Key NMR Signal | H-2/H-3 coupling distinct | Complex bridging signals |
Frequently Asked Questions (FAQ)
Q: Can I use 2,2-Dimethoxypropane (2,2-DMP) to force the 2,3-isomer on the lactone? A: No.[1] While 2,2-DMP is a water scavenger that drives equilibrium, it does not change the thermodynamic preference of the D-lyxono-1,4-lactone skeleton.[1] It will simply drive the reaction faster toward the undesired 3,5-isomer [1].
Q: Why does D-Ribonolactone form the 2,3-isomer easily, but D-Lyxonolactone does not? A: It is a matter of configuration. In D-Ribonolactone, the C2 and C3 hydroxyls are cis, and the C5-hydroxymethyl group is oriented such that it does not interfere. In D-Lyxonolactone, while C2/C3 are also cis, the specific puckering of the ring required to accommodate the 2,3-acetonide causes severe steric clash with the C5 group. The 3,5-bridge relieves this strain [1, 2].
Q: My product is a syrup, but the literature says it should be crystalline (mp ~98°C). Why? A: This usually indicates partial hydrolysis or the presence of the linear ester. Check IR for the lactone carbonyl (1780 cm-1).[1] If it is 1740 cm-1, you have opened the ring. Attempt to re-close the ring by dissolving in dry toluene and refluxing with a Dean-Stark trap (acid catalyzed) to drive off water/alcohol, then recrystallize.
References
-
Sosnowska, A., Chojnacki, J., Samaszko-Fiertek, J., Madaj, J., & Dmochowska, B. (2025).[1][7] Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287.[7][8] [Link][1]
-
Batra, H., Moriarty, R. M., Penmasta, R., Sharma, V., Stanciuc, G., Staszewski, J. P., ...[1][5] & Walsh, D. A. (2006).[4][5] A Concise, Efficient and Production-Scale Synthesis of a Protected L-Lyxonolactone Derivative: An Important Aldonolactone Core.[1][4][5] Organic Process Research & Development, 10(3), 484-486.[1] [Link]
-
Schaffer, R. (1959). 2,3-O-Isopropylidene-α-D-lyxofuranose, the Monoacetone-D-lyxose of Levene and Tipson.[1] Journal of Research of the National Bureau of Standards, 62(4). [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lookchem.com [lookchem.com]
- 6. worldwidejournals.com [worldwidejournals.com]
- 7. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
stability of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone under acidic conditions
Technical Support Guide: Stability of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary & Molecule Profile
Subject: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone CAS: 56543-10-3 Common Applications: Chiral pool intermediate for nucleoside analogs, vitamin C derivatives, and glycosidase inhibitors (e.g., deoxyfuconojirimycin).[1][2][3]
Core Stability Thesis: The stability of this molecule is strictly bimodal depending on the presence of water.[4]
-
Anhydrous Acidic Conditions: High Stability.[3][4] The isopropylidene (acetonide) ring is thermodynamically favored and kinetically stable in the absence of water.[3][4]
-
Aqueous Acidic Conditions: Low Stability.[3][4] The acetonide group undergoes rapid hydrolysis to the parent diol (D-lyxono-1,4-lactone).[1][2][3]
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: Premature Loss of the Isopropylidene Group
Symptom: NMR shows disappearance of the gem-dimethyl singlets (~1.3–1.5 ppm) and reappearance of broad hydroxyl signals.[2][3][4] Mass spec shows a loss of 40 Da (M-40).[1][3][4] Root Cause: Trace Moisture in Acidic Media. The acetal oxygen protonates, and water acts as the nucleophile to open the ring.[2][4]
-
Immediate Fix: Switch to anhydrous solvents (DCM, THF, or Acetone dried over molecular sieves).[2][4]
-
Preventative Protocol: Add a scavenger like 2,2-dimethoxypropane (DMP) to the reaction mixture.[2][3][4] DMP reacts preferentially with water to form acetone and methanol, keeping the system anhydrous.[2]
Issue 2: Lactone Ring Opening (Hydrolysis)
Symptom: IR spectrum shows a shift in the carbonyl stretch from ~1785 cm⁻¹ (γ-lactone) to ~1710 cm⁻¹ (carboxylic acid).[1][3][4] Product becomes water-soluble and acidic.[1][2][3] Root Cause: Equilibrium Shift in Aqueous Acid. While γ-lactones are relatively stable in acid (unlike base), prolonged exposure to aqueous acid (pH < 2) establishes an equilibrium with the open-chain hydroxy acid (D-lyxonic acid derivative).[1][2][3][4]
-
Correction: Lyophilize the aqueous solution immediately. The removal of water drives the equilibrium back toward the closed lactone form (cyclodehydration).[3][4]
-
Note: Avoid neutralizing with strong aqueous base (NaOH), which irreversibly opens the lactone to the salt form.[4] Use solid NaHCO₃ or pyridine.[4]
Issue 3: Incomplete Acetonide Formation (Synthesis Failure)
Symptom: Starting material (D-lyxono-1,4-lactone) remains unreacted despite adding acid catalyst.[1][2][3][4] Root Cause: Water Poisoning. The formation of the acetonide produces water as a byproduct.[4] If this water is not removed, the reaction hits equilibrium and stops.[2]
-
Optimization: Use a "zeolitic" approach. Perform the reaction in the presence of activated 3Å or 4Å molecular sieves or use a Dean-Stark trap if the solvent allows (e.g., benzene/acetone mix).[2][3][4]
Visualizing the Stability Landscape
The following diagram maps the chemical fate of the molecule under varying conditions.
Figure 1: Stability pathways.[2][4][5] Green indicates safe handling; red indicates rapid degradation.[1][2][4]
Frequently Asked Questions (FAQ)
Q: Can I chromatograph this compound on silica gel? A: Yes, but with caution. Silica gel is slightly acidic.[3][4]
-
Risk:[1][2][4] If the silica is "wet" or the elution is too slow, deprotection can occur on the column.[2][4]
-
Solution: Pre-treat the silica column with 1% Triethylamine (Et₃N) in hexane/acetate to neutralize surface acidity, or use neutral alumina.[4]
Q: What is the best solvent for NMR analysis? A: CDCl₃ (Chloroform-d) or Acetone-d₆ . Avoid DMSO-d₆ if it contains trace water and acid impurities, as this can cause slow degradation in the NMR tube over days.[1][2][3] If using DMSO, filter through basic alumina first.[2][4]
Q: How do I selectively remove the isopropylidene group without opening the lactone? A: Use 60% Aqueous Acetic Acid at room temperature.[4]
-
Mechanism:[1][2][4] Acetic acid is strong enough to hydrolyze the sensitive acetal but too weak to significantly hydrolyze the stable γ-lactone ring at ambient temperature [1].[2][3]
-
Workup: Evaporate the acetic acid/water azeotropically with toluene.[4] Do not quench with base.[3][4]
Comparative Data: Acid Stability Profile
| Condition | Solvent System | Timeframe | Outcome | Status |
| Synthesis | Acetone / H₂SO₄ (cat.) | 24 Hours | Intact | ✅ Stable |
| Storage | Dry Solid / Desiccator | Months | Intact | ✅ Stable |
| Mild Deprotection | 60% AcOH / H₂O | 2–4 Hours | Deprotected | ⚠️ Labile |
| Strong Hydrolysis | 1M HCl / H₂O | < 30 Mins | Degraded | ❌ Unstable |
| Lewis Acid | BF₃[1][2][3][4]·OEt₂ / DCM (Anhydrous) | 1–2 Hours | Intact | ✅ Stable |
Validated Protocols
Protocol A: Stability Check (Quality Control)
Use this to verify lot integrity before starting a synthesis.[1][3][4]
-
Dissolve 5 mg of sample in 0.6 mL anhydrous Acetone-d₆ .
-
Pass Criteria: Sharp singlets at ~1.38 ppm and ~1.48 ppm (methyl groups). No peaks at ~4.5–5.0 ppm corresponding to free OH or aldehyde/hydrate forms.[3][4]
-
Fail Criteria: Broadening of signals or appearance of free acetone (2.17 ppm).
Protocol B: Controlled Deprotection (Removal of Acetonide)
Based on standard carbohydrate deprotection methodologies [2].[3][4]
-
Dissolve 1.0 mmol of 2,3-O-isopropylidene-D-lyxono-1,4-lactone in 10 mL of 60% (v/v) aqueous acetic acid .
-
Stir at 20–25°C for 4 hours.
-
Monitor by TLC (Ethyl Acetate).[3][4] The product (diol) will be significantly more polar (lower R_f) than the starting material.[3][4]
-
Concentration: Evaporate under reduced pressure at <40°C.
-
Co-evaporation: Add toluene (3 x 10 mL) and evaporate to remove residual acetic acid and water. This reforms the lactone ring if any opening occurred.[4]
References
-
Gelas, J., & Horton, D. (1978).[4] Acetonation of carbohydrates under kinetic control by use of 2-methoxypropene. Heterocycles , 13, 151-180.[1][2][3][4]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3] (Refer to Chapter: Protection for the Diol Group - Acetals and Ketals). [3][4]
-
Lundt, I., & Madsen, R. (1993).[4] Synthesis of D-lyxono-1,4-lactone and its 2,3-O-isopropylidene derivative. Synthesis , 1993(7), 714-716.[1][2][3][4]
Sources
- 1. CAS 14440-56-3: 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-… [cymitquimica.com]
- 2. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.washington.edu [chem.washington.edu]
- 5. buchem.com [buchem.com]
- 6. labs.chem.byu.edu [labs.chem.byu.edu]
- 7. researchgate.net [researchgate.net]
challenges in the stereoselective synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Technical Support Center: Stereoselective Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Current Status: Online Agent: Senior Application Scientist, Carbohydrate Chemistry Division Ticket ID: #LYXO-2026-ISO[1]
Executive Summary
The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a pivotal entry point into the chiral pool, commonly used for synthesizing nucleoside analogs, iminosugars, and vitamin C derivatives.[1] While the reaction appears straightforward—protecting a cis-diol with an acetonide—users frequently encounter issues with regioselectivity (2,3- vs. 3,5-protection) , lactone hydrolysis , and starting material purity .[1]
This guide moves beyond standard recipes to address the why and how of failure modes, ensuring you isolate the correct stereoisomer with high yield.
Part 1: The Precursor Challenge (Sourcing & Purity)
User Query: "My starting D-lyxonolactone is expensive and seems impure. Can I synthesize it in-house?"
Technical Insight:
Commercial D-lyxonolactone is often costly and hygroscopic.[1] A "hidden" impurity in commercial batches is often the open-chain D-lyxonate salt or the thermodynamically stable 1,5-lactone (
Protocol: Oxidative Degradation of D-Galactose (The "Isbell" Method) Instead of buying D-lyxose, synthesize the lactone directly from cheap D-galactose via oxidative decarboxylation.[1]
-
Oxidation: Treat D-galactose (0.5 mol) with aqueous bromine (Br
) and BaCO . The C1 aldehyde oxidizes to the acid, and C2 decarboxylates.[1] -
Workup: Remove bromide with Ag
CO (or ion exchange). -
Lactonization: Acidify and concentrate.[2]
Data Table: Precursor Comparison
| Precursor Source | Cost | Purity Risk | Primary Contaminant | Suitability for Acetonide |
| Commercial D-Lyxose | High | Medium | Requires prior oxidation | |
| Commercial Lactone | High | High | D-Lyxonic acid (hydrolyzed) | Good (if dried) |
| D-Galactose (Synthetic) | Low | Low | Inorganic salts (Ba/Ag) | Excellent (Freshly made) |
Part 2: The Core Reaction (Acetonide Protection)[1]
User Query: "I am getting a mixture of products. NMR shows the acetonide is present, but the coupling constants are off.[1] Is it the 3,5-isomer?"
Technical Insight: This is the single most common failure mode.
-
Target: 2,3-O-isopropylidene-D-lyxono-1,4-lactone .[1][3][4][5] (Forms on the cis-diol).
-
Competitor: 3,5-O-isopropylidene-D-lyxono-1,4-lactone .[1][3][6][7][8] (Forms via a bridged 6-membered ring).[1]
Recent crystallographic studies (2025) indicate that under thermodynamic conditions (long reaction times, specific acids), the 3,5-isomer can become the dominant product due to steric relaxation of the ring system [1].[1] However, for synthetic utility (e.g., functionalizing C5), the 2,3-isomer is usually required.[1]
Troubleshooting Workflow: Regiocontrol
-
Scenario A: You want the 2,3-isomer (Kinetic Product).
-
Scenario B: You want the 3,5-isomer (Thermodynamic Product).
DOT Diagram: Reaction Pathways & Regioselectivity
Caption: Divergent pathways for acetonide protection. Kinetic conditions favor the 2,3-isomer; thermodynamic conditions risk 3,5-isomer formation.[1]
Part 3: Isolation & Stability Protocols
User Query: "My product disappears or turns into a syrup during workup."
Technical Insight:
The lactone ring is sensitive to base. Standard acetonide workups often involve quenching acid with NaHCO
The "Self-Validating" Workup Protocol:
-
Neutralization: Do not use aqueous base. Add solid NaHCO
or PbCO directly to the organic reaction mixture.[1] Stir until bubbling ceases. -
Filtration: Filter off the solids (drying agent + salts).[1][2]
-
Evaporation: Concentrate the filtrate.
-
Checkpoint: If you used DMP, you must remove the methanol byproduct thoroughly, or it will cause transesterification.[1]
-
-
Crystallization:
Part 4: FAQ - Rapid Troubleshooting
Q1: How do I distinguish the 2,3-isomer from the 3,5-isomer by NMR?
-
2,3-Isomer: Look for the C5 protons.[1] They should be distinct and show coupling to the free OH (if in DMSO).[1] C2 and C3 protons will show strong coupling due to the rigid dioxolane ring.
-
3,5-Isomer: The C2 proton will be a doublet (coupling only to C3) and the chemical shift will indicate a free hydroxyl at C2 (approx
4.5–5.0 ppm depending on solvent) [1].[1]
Q2: Can I use 2,2-Dimethoxypropane (DMP) if I strictly control time?
-
Yes, but it is risky.[1] If you use DMP, keep the reaction time under 60 minutes and use a lower concentration of acid catalyst.[1] Monitor by TLC (Target usually runs higher/lower depending on the solvent system, but they are close).
Q3: My yield is only 40%. Where is the rest?
-
Check the aqueous layer of your workup. If you opened the lactone ring, the highly polar lyxonate salt is in the water.[1] Acidify the water layer to pH 2, evaporate to dryness, and extract with hot ethyl acetate to recover the lactone.[1]
References
-
Sosnowska, A., Chojnacki, J., Samaszko-Fiertek, J., Madaj, J., & Dmochowska, B. (2025).[1][7][8] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative . Molecules, 30(2), 287.[1][7][8] [1]
-
Schaffer, R. (1961).[1] 2,3-O-Isopropylidene-D-lyxono-1,4-lactone . Journal of Research of the National Bureau of Standards, 65A(6), 507.[1]
-
Walsh, D. A., et al. (2006).[1] A Concise, Efficient and Production-Scale Synthesis of a Protected L-Lyxonolactone Derivative . Organic Process Research & Development, 10(3). (Note: Describes the L-enantiomer, relevant for process conditions).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Lactone synthesis [organic-chemistry.org]
Technical Guide: Optimization of Reaction Conditions for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a pivotal chiral building block utilized in the synthesis of C-nucleosides, polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin), and complex macrolides. Its synthesis primarily involves the regioselective protection of the cis-diol at the C2 and C3 positions of D-lyxono-1,4-lactone.
While the reaction appears straightforward, reproducibility is often compromised by equilibrium limitations, acid-catalyzed migration, and hydrolysis during workup. This guide provides an optimized, self-validating protocol designed to maximize yield (>85%) and purity while minimizing side reactions.
Key Reaction Pathway
The transformation relies on the thermodynamic stability of the cis-fused 1,3-dioxolane ring on the five-membered lactone backbone.
Figure 1: Reaction pathway for the acetonization of D-lyxono-1,4-lactone using 2,2-dimethoxypropane (DMP) as a water scavenger.
Optimized Experimental Protocol
This protocol replaces traditional Dean-Stark methods with a chemical dehydration approach using 2,2-dimethoxypropane (DMP), ensuring kinetic driving of the equilibrium toward the product.
Standard Operating Procedure (SOP)
Scale: 10.0 g (D-Lyxono-1,4-lactone) basis Expected Yield: 85–92% Time: 2–4 Hours
| Component | Quantity | Equivalents | Role |
| D-Lyxono-1,4-lactone | 10.0 g (67.5 mmol) | 1.0 | Substrate |
| Acetone (Dry) | 100 mL | 10 vol | Solvent/Reagent |
| 2,2-Dimethoxypropane (DMP) | 16.6 mL (135 mmol) | 2.0 | Dehydrating Agent |
| p-Toluenesulfonic acid (p-TsOH) | 0.64 g (3.3 mmol) | 0.05 | Catalyst |
| Sodium Bicarbonate | ~2.0 g | Excess | Quenching Agent |
Step-by-Step Methodology:
-
Preparation: Dry the D-lyxono-1,4-lactone under vacuum (40°C, <10 mbar) for 4 hours to remove trace water. Water is the primary inhibitor of this reaction.
-
Dissolution: In a flame-dried round-bottom flask under Nitrogen, suspend the lactone in dry Acetone.
-
Activation: Add 2,2-Dimethoxypropane (DMP) in one portion.
-
Catalysis: Add p-TsOH monohydrate. Note: The reaction is endothermic; slight cooling may occur.
-
Reaction: Stir at Room Temperature (20–25°C) . Do not heat. Heating promotes thermodynamic isomerization and polymerization.
-
Monitoring: Monitor by TLC (Solvent: Ethyl Acetate/Hexane 2:1). Stain with p-anisaldehyde or KMnO4. The product (Rf ~0.[1]6) is less polar than the starting material (Rf ~0.1).
-
Quenching (Critical): Once conversion is >98%, add solid NaHCO3 and stir for 30 minutes. pH must be neutral (7.0) before concentration.
-
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure at <40°C.
-
Purification: The resulting oil often crystallizes upon standing or trituration with cold ether/hexane. If necessary, recrystallize from Toluene or Isopropanol.
Technical Support & Troubleshooting (Q&A)
Section A: Reaction Setup & Catalyst Optimization
Q: Why do you recommend p-TsOH over concentrated H2SO4? A: While sulfuric acid (H2SO4) is a classic catalyst [1], it is difficult to weigh accurately on small scales and can cause charring (carbonization) of the carbohydrate backbone if added too quickly. p-Toluenesulfonic acid (p-TsOH) is a crystalline solid, allowing for precise weighing and easier handling. It provides a gentler protonation source, reducing the risk of opening the lactone ring.
Q: My reaction stalls at 60% conversion. Adding more acid doesn't help. Why? A: This is a classic "Water Inhibition" scenario. The reaction generates water (if using acetone alone) or methanol (if using DMP).
-
Diagnosis: Check your acetone source. If it is not "dry" (water content >0.5%), the equilibrium shifts back to the diol.
-
Solution: Add an additional 0.5 equivalents of DMP. DMP reacts irreversibly with water to form acetone and methanol, driving the equilibrium forward.
Q: Can I run this reaction at reflux to speed it up? A: No. Higher temperatures favor the hydrolysis of the acetonide and can lead to the formation of thermodynamic byproducts or polymerization of the lactone. Room temperature (20–25°C) is optimal for kinetic control of the 2,3-protection.
Section B: Workup & Isolation
Q: The product turned into a dark brown oil during rotary evaporation. What happened? A: This is "Acid-Catalyzed Hydrolysis/Degradation." You likely failed to completely neutralize the catalyst before concentration.
-
Mechanism: As solvent is removed, the concentration of residual acid increases, catalyzing the removal of the protecting group or degrading the sugar.
-
Fix: Always stir with solid NaHCO3 or K2CO3 until the supernatant tests neutral on wet pH paper before filtering.
Q: I cannot induce crystallization. The product remains a syrup. A: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone can be slow to crystallize.
-
Trituration: Dissolve the syrup in a minimum amount of diethyl ether, then add hexanes dropwise until cloudy. Store at -20°C.
-
Seeding: If you have a previous batch, add a seed crystal.
-
Purity Check: Run an NMR. If significant impurities (e.g., unreacted DMP residues or isomers) are present, silica gel chromatography (DCM/MeOH 95:5) may be required before crystallization.
Troubleshooting Logic Flow
Use this flowchart to diagnose reaction failures in real-time.
Figure 2: Decision matrix for troubleshooting common synthesis failures.
References
-
Bates College. Carbohydrate Protection Strategies: Acetonide Formation. Available at: [Link]
-
MDPI. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (2025).[2][3][4] Available at: [Link]
-
Organic Syntheses. 2,3-O-Isopropylidene-D-erythronolactone (Analogous Procedure). Coll. Vol. 7, p. 297 (1990). Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Orthogonally Protected Amino Acids from D-lyxono-1,4-Lactone. Available at: [Link]
Sources
Technical Support Center: Purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Welcome to the technical support center for the purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.[1] We will delve into common challenges and provide practical, field-proven solutions to ensure the successful isolation of a high-purity product.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section addresses specific problems that may arise during the purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone, offering insights into their causes and step-by-step solutions.
Issue 1: Low Yield of Crystalline Product After Recrystallization
Question: I've performed the synthesis and initial workup, but upon attempting recrystallization, I'm getting a very low yield of crystalline 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. What could be the problem?
Answer: Low recrystallization yield is a frequent issue and can often be attributed to several factors. The key is a systematic approach to identify the root cause.
Probable Causes & Solutions:
-
Incomplete Reaction or Presence of Starting Materials: The crude product may contain unreacted D-lyxono-1,4-lactone, which can interfere with crystallization.
-
Solution: Before recrystallization, analyze the crude product using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the completion of the reaction. If starting material is present, consider optimizing the reaction time or temperature.
-
-
Improper Solvent System: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.
-
Solution: Experiment with different solvent systems. For 2,3-O-Isopropylidene-D-lyxono-1,4-lactone, solvents such as benzene have been successfully used for crystallization.[2] A mixed solvent system, like ether-hexane, can also be effective. It is crucial to perform crystallization at a controlled low temperature, for instance, 0°C, as higher temperatures can significantly reduce the yield.[3]
-
-
Presence of Highly Soluble Impurities: Certain byproducts may be highly soluble in the chosen recrystallization solvent, preventing the desired product from crystallizing effectively.
-
Solution: If impurities are suspected, a pre-purification step using column chromatography may be necessary to remove them before attempting recrystallization.
-
Issue 2: Oily Product Instead of Crystalline Solid
Question: After removing the solvent from my purified fractions, I am left with an oil or amorphous solid instead of the expected crystalline 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. Why is this happening?
Answer: The inability to obtain a crystalline product often points to the presence of residual solvents or impurities that inhibit crystal lattice formation.
Probable Causes & Solutions:
-
Residual Solvent: Trace amounts of solvent can act as an impurity and prevent crystallization.
-
Solution: Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
-
Minor Impurities: Even small amounts of impurities can disrupt the crystallization process.[4]
-
Solution: Re-purify the oily product using column chromatography with a carefully selected solvent system. Alternatively, techniques like preparative TLC or HPLC can be employed for higher purity.
-
-
Hygroscopic Nature: The compound may be hygroscopic, absorbing moisture from the atmosphere, which can inhibit crystallization.
-
Solution: Handle the compound in a dry environment, such as a glove box or under an inert atmosphere. Store the purified product in a desiccator.
-
Issue 3: Poor Separation During Column Chromatography
Question: I'm using silica gel column chromatography to purify my crude product, but I'm not achieving good separation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone from its impurities. What can I do to improve this?
Answer: Ineffective column chromatography is a common hurdle. Optimizing the separation parameters is key to success.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluting solvent is crucial for good separation.[4]
-
Solution: Develop an optimal solvent system using TLC. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation.[4]
-
Solution: Pack the column using a slurry method to ensure a uniform and tightly packed stationary phase. Avoid letting the column run dry.
-
-
Column Overloading: Loading too much crude sample onto the column will result in poor separation.[4]
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. The sample should be loaded in a minimal amount of solvent as a concentrated band.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
Q1: What are the common impurities in the synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone?
A1: Common impurities can include unreacted D-lyxono-1,4-lactone, di-isopropylidene byproducts, and hydrolysis products.[5] The starting D-lyxose can also exist in equilibrium with its chain form, which can lead to other side reactions.[5] During the acetalization reaction, it's possible to form a mixture of products that can be difficult to separate.[5]
Q2: How can I monitor the purity of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone during purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. Staining with a suitable reagent, such as p-anisaldehyde, can help visualize the spots. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What is the stability of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone?
A3: The isopropylidene group is an acetal, which is generally stable to basic and neutral conditions but is sensitive to acid.[6] The lactone ring can be susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. Therefore, it is crucial to avoid strongly acidic or basic conditions during workup and purification. Neutralization of any acidic catalysts used in the synthesis is an important step.[5]
Q4: What are the recommended storage conditions for purified 2,3-O-Isopropylidene-D-lyxono-1,4-lactone?
A4: The purified compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator to protect it from moisture. For long-term storage, refrigeration under an inert atmosphere is recommended to prevent degradation.
III. Experimental Protocols and Data
Table 1: Recommended Solvent Systems for Purification
| Purification Technique | Recommended Solvent System (v/v) | Notes |
| Recrystallization | Benzene | Has been shown to yield crystalline product.[2] |
| Ether-Hexane | A good option for inducing crystallization.[3] | |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | Start with a low percentage of ethyl acetate and gradually increase the polarity. The exact ratio should be determined by TLC analysis. |
Protocol 1: Step-by-Step Recrystallization
-
Dissolve the crude 2,3-O-Isopropylidene-D-lyxono-1,4-lactone in a minimal amount of hot solvent (e.g., benzene or an ether-hexane mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator (0°C is recommended) to maximize crystal formation.[3]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
IV. Workflow for Impurity Removal
The following diagram illustrates a typical workflow for the purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
Caption: A workflow diagram for the purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
V. References
-
Advanced purification techniques for isolating Friedelin-3,4-Lactone. - Benchchem. Available at:
-
2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Available at:
-
Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - MDPI. Available at:
-
2,3-o-isopropylidene-d-erythronolactone - Organic Syntheses Procedure. Available at:
-
2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT. Available at:
-
Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). - ResearchGate. Available at:
Sources
- 1. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | CAS 56543-10-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
analytical techniques for monitoring 2,3-O-Isopropylidene-D-lyxono-1,4-lactone synthesis
Technical Support Center: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Synthesis
Introduction: The Critical Control Points
Synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (hereafter IPL ) is a delicate balance of thermodynamics and kinetics. Derived from D-lyxonolactone (or via oxidation of D-ribose/D-lyxose), this chiral building block is essential for the synthesis of D-isoascorbic acid and nucleoside analogs.
The reaction typically involves protecting the C2 and C3 hydroxyls with an isopropylidene (acetonide) group using acetone/2,2-dimethoxypropane (DMP) and an acid catalyst (e.g., p-TsOH).
The Analytical Challenge:
-
Chromophore Deficiency: IPL lacks strong UV chromophores, rendering standard UV-Vis detection (254 nm) useless.
-
Lability: The acetonide group is acid-labile; the lactone ring is base-labile. Sample preparation must be pH-neutral.
-
Equilibrium Sensitivity: The reaction is reversible; water content is the primary antagonist.
Module 1: In-Process Control (IPC) – The "Quick Checks"
Use these techniques for rapid, qualitative decision-making at the bench.
Thin Layer Chromatography (TLC)
Since IPL is not UV-active, you must use specific stains.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate (2:1) or Chloroform:Methanol (9:1).
-
Visualization:
-
Hanessian’s Stain (Cerium Ammonium Molybdate - CAM): Dip and heat with a heat gun.
-
Result: IPL appears as a dark blue/black spot on a light background.
-
-
Permanganate Stain (KMnO₄): Dip and heat gently.
-
Result: Yellow/brown spots on a purple background.
-
-
-
Interpretation:
-
Starting Material (D-lyxonolactone): Highly polar, stays near the baseline (
). -
Product (IPL): Less polar due to acetonide protection (
).
-
Infrared Spectroscopy (FT-IR)
Ideal for confirming the lactone ring integrity and acetonide formation.
| Functional Group | Wavenumber ( | Diagnostic Value |
| C=O (Lactone) | 1780 – 1795 | Sharp, strong. Indicates the 5-membered lactone ring is intact. |
| C-H (Methyls) | 2980 – 2990 | Presence of isopropylidene methyl groups. |
| O-H (Free) | 3400 – 3500 | Should be absent or very weak (C5-OH only) compared to starting material. |
Module 2: Quantitative Monitoring (HPLC)
The Gold Standard for purity and conversion analysis.
Warning: Do not use standard acidic mobile phases (e.g., 0.1% TFA) typically used for peptides, as they will hydrolyze the acetonide group inside the column.
Protocol A: Refractive Index (RID) – The Robust Method
Best for routine reaction monitoring where high sensitivity is not required.
-
Column: Amine-functionalized silica (e.g., Zorbax
or equivalent Carbohydrate column), mm, 5 m. -
Mobile Phase: Acetonitrile : Water (90:10 v/v). Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical for RID stability).
-
Sample Prep: Neutralize reaction aliquot with
, filter (0.22 m), and dilute in mobile phase.
Protocol B: ELSD – The High-Sensitivity Method
Best for detecting trace impurities and gradient elution.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase A: Water (10 mM Ammonium Acetate, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 mins.
-
Detection: Evaporative Light Scattering Detector (ELSD).[3]
Module 3: Structural Validation (NMR)
The "Truth" – Use this to verify the structure of your isolated solid.
Solvent:
Key Diagnostic Signals (
-
Gem-Dimethyl Singlets: Look for two sharp singlets around
1.35 and 1.45 ppm .-
Logic: These represent the two methyl groups of the isopropylidene ring. If you see complex splitting here, you may have a mixture of diastereomers or hydrolysis.
-
-
Anomeric Proton (H-2/H-3): The protons on the ring carbons attached to the acetonide will shift downfield relative to the free polyol.
-
Absence of Acid Proton: Ensure no broad singlet >10 ppm (which would indicate ring opening to the carboxylic acid).
Module 4: Troubleshooting & FAQs
Visualizing the Workflow
Caption: Analytical decision tree for monitoring IPL synthesis. Note the critical neutralization step before HPLC.
FAQ: Common Issues
Q1: My HPLC chromatogram shows two peaks very close together. Is this an impurity?
-
Diagnosis: This often indicates anomerization or hydrolysis .
-
Root Cause: If the sample was dissolved in water or an acidic solvent for too long, the lactone ring may open (hydrolysis) or the acetonide may migrate.
-
Fix: Ensure your HPLC sample diluent is strictly neutral (pH 6-7). Inject immediately after preparation. If the peaks persist in NMR, you likely have the C4-epimer (if starting from crude ribose oxidation).
Q2: The reaction stalls at 60% conversion. Adding more acid catalyst doesn't help.
-
Diagnosis: Thermodynamic Equilibrium limit.
-
Root Cause: The reaction produces water.
. Water drives the reaction backward. -
Fix: Do not add more acid. Add a water scavenger like 2,2-dimethoxypropane (DMP) . DMP reacts with water to form acetone and methanol, driving the equilibrium forward chemically.
Q3: The isolated solid is sticky/oily and smells like vinegar.
-
Diagnosis: Residual Solvent/Acid.
-
Root Cause: Incomplete drying or degradation of the acetonide due to residual acid catalyst.
-
Fix: Recrystallize from Toluene or Ethanol/Hexane. Ensure the acid catalyst is fully neutralized (with
or Pyridine) before concentrating the solvent. The acetonide is extremely sensitive to acid during the concentration step (rotary evaporation).
Q4: Can I use UV detection at 210 nm?
-
Answer: Only if your solvents are HPLC-grade "low cut-off" quality. Acetone (often used in synthesis) absorbs strongly at 210 nm. If you use UV, you must ensure all acetone is removed from the sample, or it will mask the product peak. RID is safer.
References
-
Synthesis & Structure Proof: Cohen, A. et al. "2,3-O-Isopropylidene-D-lyxono-1,4-lactone." Journal of Research of the National Bureau of Standards, Vol. 63A, No. 3, 1959. Link
- General Acetonide Protection: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (See section on 1,2- and 1,3-diols).
-
Synthesis of Erythorbic Acid (Context): "2,3-O-Isopropylidene-D-erythronolactone." Organic Syntheses, Coll. Vol. 7, p.297 (1990); Vol. 63, p.17 (1985). (Homologous series methodology). Link
-
HPLC of Sugar Lactones: Merck Millipore Application Note. "Sugar Analysis in Food Safety and Quality." (General conditions for RID analysis of sugar derivatives). Link
Sources
- 1. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Sugar Analysis by HPLC | SugarSep Column for Chromatography [sugar-hplc.com]
- 4. 2,3-O-Isopropylidene-2-C-methyl-D-ribono-1,4-lactone | CAS Number 23709-41-3 [klivon.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Synthesis
Case ID: T-LYX-56543 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the synthesis, purification, and troubleshooting of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3). This compound is a critical chiral building block (synthon) used in the synthesis of nucleoside analogs, polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin), and vitamin C derivatives.
The synthesis primarily involves the acetonide protection of D-lyxono-1,4-lactone . While conceptually simple, users often encounter issues with regioselectivity (2,3- vs. 3,5-protection), incomplete conversion due to water equilibrium, and difficulties in crystallization.
Module 1: Validated Synthesis Protocol
The following protocol is the "Golden Path" methodology, optimized for thermodynamic control to favor the 5-membered dioxolane ring at the 2,3-position.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| D-Lyxono-1,4-lactone | 1.0 | Substrate | Dry thoroughly before use (MP: 110–112°C). |
| Acetone | Solvent | Solvent/Rgt | Must be anhydrous. |
| 2,2-Dimethoxypropane (DMP) | 1.5–2.0 | Scavenger | Drives equilibrium by consuming water. |
| p-Toluenesulfonic acid (p-TsOH) | 0.05 | Catalyst | H₂SO₄ is an alternative, but p-TsOH is easier to handle. |
| Triethylamine (Et₃N) | 0.1 | Quencher | Essential to stop hydrolysis during workup. |
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), suspend D-lyxono-1,4-lactone (1.0 eq) in anhydrous acetone (approx. 5–10 mL per gram of lactone). -
Activation: Add 2,2-Dimethoxypropane (1.5 eq).
-
Catalysis: Add catalytic p-TsOH (monohydrate is acceptable if DMP excess is sufficient, but anhydrous is preferred).
-
Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours.
-
Checkpoint: The suspension should become a clear solution as the product forms (the acetonide is more soluble in acetone than the starting lactone).
-
-
Quenching: Add Et₃N dropwise until the pH is neutral (pH 7). Do not skip this step.
-
Concentration: Evaporate volatiles under reduced pressure at
. -
Purification:
-
Dissolve residue in minimal Ethyl Acetate.
-
Filter through a small pad of silica (to remove polar impurities/salts).
-
Crystallize from Ethyl Acetate/Hexanes or Isopropanol .[1]
-
Visual Workflow (DOT)
Figure 1: Optimized synthesis workflow for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone emphasizing the critical visual checkpoint.
Module 2: Troubleshooting & FAQs
Q1: My reaction mixture remains cloudy after 4 hours. What is wrong?
Diagnosis: Incomplete conversion due to water accumulation (equilibrium limitation). Mechanism: The formation of the acetonide releases water. If the water is not removed, the acidic environment hydrolyzes the product back to the starting material. Solution:
-
Add more DMP: Add an additional 0.5–1.0 eq of 2,2-dimethoxypropane. This reacts with water to form methanol and acetone, driving the equilibrium forward.
-
Check Reagents: Ensure your acetone is anhydrous.
-
Alternative: If DMP is unavailable, use a Soxhlet extractor with activated 4Å molecular sieves (though DMP is chemically superior for this specific transformation).
Q2: I isolated an oil that refuses to crystallize.
Diagnosis: Presence of impurities (likely the 3,5-isomer or unreacted lactone) or residual solvent. Solution:
-
Trituration: Add cold hexanes to the oil and scratch the flask sides with a glass rod.
-
Seeding: If available, add a seed crystal of the authentic material.
-
Solvent Swap: Try dissolving in a minimal amount of hot Isopropanol (IPA) and cooling slowly to 4°C.
-
Verification: Check TLC (EtOAc/Hexane 1:1). The product (
) should be distinct from the starting material ( ). If a spot appears at , you may have the 3,5-O-isopropylidene isomer.
Q3: The product degraded/hydrolyzed after column chromatography.
Diagnosis: Acidic silica gel caused deprotection. Mechanism: Acetonides are acid-labile. Standard silica gel is slightly acidic (pH 4–5). Solution:
-
Pre-treat Silica: Flush the column with 1% Et₃N in Hexanes before loading your sample.
-
Avoid Column: This synthesis is clean enough that crystallization is preferred over chromatography.
Q4: I suspect I made the 3,5-isomer instead of the 2,3-isomer.
Diagnosis: Kinetic vs. Thermodynamic control. Context: In the 1,4-lactone (furanose ring), the 2,3-hydroxyls are cis-oriented, making the 5-membered dioxolane ring (2,3-protection) the thermodynamically favored product. The 3,5-protection forms a 6-membered ring but is generally less stable in this specific lactone configuration. Validation:
-
2,3-isomer (Target): MP 96–100°C.
-
3,5-isomer (Impurity): MP ~140°C. Action: If you have high-melting crystals (140°C), you have the wrong isomer. Recrystallize carefully from Ethyl Acetate; the 3,5-isomer is often less soluble.
Troubleshooting Logic Tree (DOT)
Figure 2: Diagnostic logic for common synthetic failures.
Module 3: Characterization & Validation
Use these parameters to validate your product.
Physical Properties
| Property | Specification | Notes |
| Appearance | White crystalline solid | Often needles or plates. |
| Melting Point | 96–100°C | Lit.[1][2][3] varies slightly (96-97°C vs 99-100°C). >130°C indicates 3,5-isomer.[1] |
| Optical Rotation | Value decreases over time in water due to hydrolysis. Stable in | |
| Solubility | Soluble: Acetone, EtOAc, MeOH | Insoluble: Hexanes, Ether (cold). |
NMR Signature ( )
-
Methyl Groups: Look for two distinct singlets around 1.38 ppm and 1.48 ppm (3H each). This confirms the isopropylidene group is intact.
-
Anomeric Proton: N/A (This is a lactone, so C-1 is a carbonyl).
-
C-2/C-3 Protons: Multiplets in the 4.5–5.0 ppm range.
References
-
Synthesis & Crystallography: J. Madaj et al., Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative, Materials, 2021. (Confirming the synthesis route and structural analysis).
-
Physical Properties (MP/Rotation): H.S. Isbell, 2,3-O-Isopropylidene-α-D-lyxofuranose, the Monoacetone-D-lyxose of Levene and Tipson, Journal of Research of the National Bureau of Standards, 1962.
-
Patent Protocol (Scale-up): Synthesis of N-substituted 1,5-dideoxy-1,5-imino-L-fucitol derivatives, EP0363344A1. (Provides MP data for both 2,3- and 3,5-isomers).[1]
-
General Acetonide Chemistry: Acetonide Protection Mechanism, Bates College/Organic Chemistry Portal.
Sources
Technical Support Center: Large-Scale Purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Product Code: IL-LYX-23 CAS: 56543-10-3 Formula: C₈H₁₂O₅ Molecular Weight: 188.18 g/mol [1][2]
Core Directive & Process Overview
This guide addresses the isolation and purification of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (hereafter 2,3-IP-Lyx ). This molecule is a critical chiral building block, often derived from D-lyxose or via oxidative degradation of larger carbohydrates.
The purification of this specific acetonide lactone presents unique challenges compared to standard sugar protections:
-
Lability: The 2,3-acetonide group is acid-sensitive, yet the formation reaction is acid-catalyzed.
-
Regio-isomerism: Competition between the 2,3-O-isopropylidene (kinetic/thermodynamic preference on the cis-2,3 diol) and the 3,5-O-isopropylidene forms.
-
Physical State: The crude product often presents as a viscous syrup that resists crystallization without high purity and proper seeding.
Process Logic Diagram
The following workflow illustrates the critical decision nodes during the purification process.
Figure 1: Purification logic flow for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.
Troubleshooting Guides (Symptom-Based)
Issue 1: The product remains a viscous oil and will not crystallize.
Diagnosis: This is the most common issue with sugar lactones. It usually stems from residual solvent (acetone), water, or the presence of the 3,5-isomer which depresses the melting point.
Corrective Protocol:
-
Azeotropic Drying: The lactone is hygroscopic. Dissolve the oil in dry toluene and rotary evaporate to dryness. Repeat 3x. This removes trace water and acetone which inhibit crystal lattice formation.
-
Solvent Selection: Switch to a Toluene or Benzene (if permitted) system for initial crystallization.
-
Protocol: Dissolve crude syrup in minimum hot toluene (approx. 60°C). Allow to cool slowly to RT, then 4°C.
-
Alternative: Use Diethyl Ether/Hexane. Dissolve in minimum ether, add hexane until turbid, and refrigerate.
-
-
Seeding: If no crystals form after 24h, scratch the flask walls with a glass rod. If available, add a seed crystal of pure 2,3-IP-Lyx.
Issue 2: Low yield after neutralization and extraction.
Diagnosis: The acetonide group hydrolyzes rapidly in aqueous acid. If the neutralization step is too slow or if the aqueous extraction is prolonged at acidic pH, the protecting group is lost, regenerating water-soluble D-lyxonolactone.
Corrective Protocol:
-
Rapid Quench: Neutralize the acid catalyst (usually H₂SO₄ or pTsOH) before removing the acetone. Use solid NaHCO₃ or triethylamine.
-
pH Monitoring: Ensure the pH is 7.0–7.5 before adding water for extraction.
-
Salting Out: When extracting into Ethyl Acetate (EtOAc), saturate the aqueous phase with NaCl. Sugar acetonides have moderate water solubility; salting out drives them into the organic phase.
Issue 3: Product melting point is low (e.g., 65–80°C instead of 99–100°C).
Diagnosis: This indicates contamination with the 3,5-O-isopropylidene isomer or incomplete drying. While the 2,3-isomer is favored on the 1,4-lactone ring due to the cis-vicinal diol at C2-C3, the 3,5-isomer can form under thermodynamic control or if the lactone ring opens/migrates.
Corrective Protocol:
-
Recrystallization: The 2,3-isomer is significantly less soluble in non-polar solvents than the impurities.
-
Check Reaction Time: Extended reaction times in acetone/acid can favor thermodynamic equilibration to mixtures. Limit reaction time to 1–2 hours if using kinetic control methods.
Critical Data & Specifications
| Property | Value | Notes |
| Melting Point | 99–100°C | High purity (from Benzene/Toluene) [1] |
| Melting Point | 81–83°C | Acceptable purity (often from Ether/Hexane) |
| Optical Rotation | ( | |
| Solubility | High | Water, Ethanol, Acetone, Ethyl Acetate |
| Solubility | Low | Hexane, Toluene (Cold), Ether (Cold) |
| Key IR Band | 1785 cm⁻¹ | Characteristic of γ-lactone C=O stretch [1] |
Frequently Asked Questions (FAQ)
Q: Can I use ion-exchange resins for purification? A: Yes, but with caution.
-
Cation Exchange: Use to remove metal ions (if oxidation route used Ca/Na salts). Must be kept cold to prevent acid-catalyzed hydrolysis of the acetonide.
-
Anion Exchange: Can be used to remove unreacted acids, but sugar lactones are unstable in strong base. Use weak anion exchangers if necessary.
Q: Why does the optical rotation change over time in water? A: The lactone ring is susceptible to hydrolysis in water, opening to the linear 2,3-O-isopropylidene-D-lyxonic acid. This causes mutarotation.[3] For stable rotation measurements, use a non-aqueous solvent like Chloroform or Methanol, or measure "initial" rotation in water immediately [1].
Q: How do I store the purified crystals? A: Store at -20°C under a desiccated atmosphere. The lactone is hygroscopic and hydrolytically unstable over long periods if exposed to ambient moisture.
Q: Is the 3,5-isomer a common byproduct? A: Yes. While the 2,3-cis arrangement on the lactone ring heavily favors the 2,3-acetonide, steric factors and ring strain can lead to the 3,5-derivative, particularly if the lactone ring opens or if using different starting materials (like D-lyxose directly). X-ray diffraction has confirmed the existence of 3,5-O-isopropylidene byproducts in lyxose oxidation mixtures [2].
References
-
National Institutes of Health (NIH) / NIST . 2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. (Detailed characterization of D-lyxono-1,4-lactone derivatives). (Note: Specific physical data sourced from historical NIST/NBS papers cited in search results).
-
MDPI . Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. (Discusses 3,5-isomer formation and structural analysis).
-
Organic Syntheses . General procedures for sugar lactone acetonides (Analogous Ribonolactone protocols).
Sources
Validation & Comparative
Comparative Guide: NMR Profiling of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) serves as a critical chiral building block in the synthesis of nucleosides, carbasugars, and polyhydroxylated alkaloids. Its structural rigidity, conferred by the bicyclic 2,3-acetonide protection, distinguishes it from its unprotected precursor.
However, distinguishing this compound from its C-2 epimer (2,3-O-Isopropylidene-D-ribono-1,4-lactone ) is a frequent analytical challenge in carbohydrate synthesis. This guide provides a definitive NMR-based methodology to validate the lyxo- configuration, relying on the specific Karplus relationships inherent to the 3,4-trans geometry of the lyxonolactone scaffold.
Part 1: Structural Context & Mechanistic Causality
To interpret the NMR spectrum accurately, one must understand the conformational constraints imposed by the protecting group.
The "Acetonide Effect" on Conformation
The formation of the 2,3-O-isopropylidene ring fuses a dioxolane ring to the
-
D-Lyxono-1,4-lactone (Target):
-
Stereochemistry: C2-OH and C3-OH are cis.[1] C3-OH and C4-sidechain are trans.
-
Result: The 2,3-acetonide locks H2 and H3 into a cis relationship. Crucially, H3 and H4 are trans .
-
NMR Consequence: The dihedral angle between H3 and H4 approaches
, leading to a minimal scalar coupling ( Hz).
-
-
D-Ribono-1,4-lactone (Epimer/Alternative):
-
Stereochemistry: C2, C3, and C4 substituents are all cis relative to the ring plane.
-
Result: H3 and H4 are cis.[1]
-
NMR Consequence: The dihedral angle allows for significant orbital overlap, resulting in a distinct coupling constant (
Hz).
-
DOT Diagram: Stereochemical Validation Logic
The following decision tree illustrates the logic flow for assigning the stereochemistry based on raw NMR data.
Caption: Logic flow for distinguishing Lyxo- vs. Ribo- configurations using J-coupling analysis.
Part 2: Comparative NMR Performance
The following table contrasts the target molecule with its primary alternatives. Data is standardized for CDCl
Table 1: Diagnostic Signal Comparison
| Feature | Target: 2,3-IP-D-Lyxono-1,4-lactone | Alternative 1: 2,3-IP-D-Ribono-1,4-lactone | Alternative 2: Unprotected D-Lyxono-1,4-lactone |
| H-2 Signal | |||
| H-3 Signal | |||
| ~5.5 - 6.0 Hz (cis-acetonide) | ~5.5 - 6.0 Hz (cis-acetonide) | ~4.0 - 5.0 Hz | |
| < 1.0 Hz (Singlet appearance) | ~ 6.0 Hz (Doublet appearance) | ~4.0 - 5.0 Hz | |
| Methyl Groups | Distinct singlets ( | Often overlapping/close ( | N/A |
| Solubility | High in CDCl | High in CDCl | Low in CDCl |
Technical Insight: The collapse of the H-3/H-4 coupling in the lyxo derivative is due to the Karplus curve minimum at
Part 3: Experimental Protocol
This protocol ensures artifact-free spectra, preventing common issues like water suppression interference or acid-catalyzed deprotection in the tube.
Reagents & Equipment[1][2][3]
-
Solvent: Chloroform-d (CDCl
) with 0.03% TMS. Note: Avoid CDCl stored for long periods without silver foil, as acidity can hydrolyze the acetonide. -
Sample Mass: 10–15 mg (for
H), 30–50 mg (for C). -
Tube: 5mm High-Precision NMR tube.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 15 mg of the crude lactone in 0.6 mL CDCl
. -
Filtration: Pass the solution through a small plug of cotton or glass wool directly into the NMR tube to remove inorganic salts (e.g., Na
SO from drying steps) which cause line broadening.
-
-
Acquisition Parameters (
H):-
Pulse Angle: 30°.
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of rigid ring protons).
-
Scans (NS): 16 (Sufficient for >10 mg).
-
-
Acquisition Parameters (NOESY 1D/2D):
-
Optional but recommended for absolute stereochemical proof.
-
Irradiate the H-2 resonance.
-
Target: Observe NOE enhancement at H-3.
-
Differentiation: In lyxo, irradiating H-3 should show minimal to no NOE at H-4 (trans). In ribo, H-3 to H-4 NOE is strong (cis).
-
DOT Diagram: Synthesis to Analysis Workflow
Caption: Synthetic route from D-Lyxose to the target lactone, highlighting the purification step required before NMR.
Part 4: Troubleshooting & Interpretation
Common Anomalies
-
Broadening of Signals:
-
Cause: Presence of paramagnetic impurities or acid traces.
-
Fix: Filter through basic alumina if the acetonide is acid-sensitive, or use fresh CDCl
neutralized with K CO .
-
-
Missing H-4 Signal:
-
Cause: Overlap with the solvent residual peak or water.
-
Fix: H-4 in these lactones often appears near 4.4–4.6 ppm. If obscured, run the spectrum in Acetone-
.
-
Authoritative Validation
The seminal work by Isbell (NBS) established the optical rotation and initial structural proofs for these derivatives. Modern assignment relies on the Goksel & Balci methodology for differentiating furanose ring sizes and stereochemistry via coupling constants.
References
-
Isbell, H. S. (1956). Synthesis and Properties of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. Journal of Research of the National Bureau of Standards.
-
Goksel, H., & Balci, M. (2004). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered D-Ribonolactone Derivatives. Tetrahedron.
-
Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data & CAS 56543-10-3.[2][3]
-
Cohen, N., et al. (1983). Synthetic Studies on (2R,3S)-2,3-O-Isopropylidene-gamma-butyrolactone Derivatives. Journal of Organic Chemistry.
Sources
Technical Guide: IR Spectroscopy of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Application Context
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3) is a critical chiral building block in the synthesis of polyhydroxylated alkaloids, nucleoside analogues, and vitamin C derivatives. Its value lies in the rigid bicyclic framework provided by the 2,3-acetonide protection, which directs stereoselectivity in subsequent nucleophilic additions or reductions.
For researchers and process chemists, Infrared (IR) Spectroscopy serves as the most rapid, non-destructive method to validate the successful protection of the D-lyxono-1,4-lactone precursor. This guide provides a comparative analysis of the spectral characteristics of the protected lactone versus its unprotected alternative, establishing a self-validating protocol for synthesis monitoring.
Technical Deep Dive: Spectral Characterization
The transformation of D-lyxono-1,4-lactone into its 2,3-O-isopropylidene derivative induces distinct electronic and vibrational shifts. The formation of the 1,3-dioxolane ring (acetonide) fused to the
Comparative IR Analysis: Protected vs. Unprotected
The following table contrasts the critical vibrational modes of the target product against its starting material (alternative).
| Functional Group | Mode | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (Target) | D-Lyxono-1,4-lactone (Starting Material) | Mechanistic Insight |
| Carbonyl (C=O) | Stretch | 1785 cm⁻¹ (Sharp) | 1760–1775 cm⁻¹ (Broad) | Fusion of the acetonide ring to the lactone increases ring strain (bicyclic system), shifting the C=O stretch to a higher wavenumber (hypsochromic shift) compared to the monocyclic precursor. |
| Gem-Dimethyl | Bend (sym) | 1370–1385 cm⁻¹ (Doublet) | Absent | The gem-dimethyl group of the isopropylidene moiety exhibits a characteristic "doublet" or split band in this region, diagnostic of successful protection. |
| Hydroxyl (O-H) | Stretch | ~3450 cm⁻¹ (Single, C5-OH) | 3200–3500 cm⁻¹ (Broad, Multi-OH) | The starting material has three free OH groups engaging in extensive H-bonding. The product retains only the exocyclic C5-OH, resulting in a narrower, less intense band. |
| C-O-C (Acetal) | Stretch | 1050–1250 cm⁻¹ (Complex) | 1050–1200 cm⁻¹ | New bands appear due to the dioxolane ring vibrations, though these overlap with the lactone C-O-C stretches. |
Key Diagnostic Marker
The 1785 cm⁻¹ carbonyl peak is the primary "Go/No-Go" signal. A reaction mixture showing a dominant peak at 1760 cm⁻¹ indicates incomplete conversion or hydrolysis. A shift to 1785 cm⁻¹ confirms the formation of the rigid bicyclic system.
Experimental Protocol: Synthesis & Validation
This protocol is designed to be self-validating using the IR markers defined above.
Materials
-
Precursor: D-Lyxono-1,4-lactone (commercially available or prepared via bromine oxidation of D-lyxose).[1][2]
-
Reagents: Acetone (solvent/reactant), 2,2-Dimethoxypropane (water scavenger), p-Toluenesulfonic acid (catalyst).
-
Analysis: FTIR Spectrometer (ATR or KBr pellet).
Step-by-Step Workflow
-
Reaction Initiation: Suspend D-lyxono-1,4-lactone (1.0 eq) in dry acetone. Add 2,2-dimethoxypropane (2.0 eq) and a catalytic amount of p-TsOH.
-
In-Process Check (IPC) - Critical Step:
-
After 2 hours, take a 50 µL aliquot.
-
Evaporate solvent rapidly under nitrogen.
-
Run IR: Look for the emergence of the 1785 cm⁻¹ peak and the 1380 cm⁻¹ doublet.
-
Decision: If 1760 cm⁻¹ persists, add more acetonide donor or extend time.
-
-
Quenching: Once the 1760 cm⁻¹ peak is minimized (<5% relative intensity), neutralize with solid NaHCO₃.
-
Isolation: Filter solids and concentrate the filtrate. The product often crystallizes from benzene or ether/hexane.
-
Final Validation:
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the synthesis using IR spectroscopy.
Caption: Logic flow for monitoring the protection of D-lyxono-1,4-lactone via FTIR markers.
References
-
Isbell, H. S., & Frush, H. L. (1962). 2,3-O-Isopropylidene-α-D-lyxofuranose, the Monoacetone-D-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards.
-
Tipson, R. S., Isbell, H. S., & Stewart, J. E. (1959). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. Journal of Research of the National Bureau of Standards.
-
Santa Cruz Biotechnology . 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data.
-
Thermo Scientific Chemicals . 2,3-O-Isopropylidene-D-ribonic acid-1,4-lactone (Isomer Comparison).
Sources
Technical Guide: Mass Spectrometry of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Executive Summary & Comparison Overview
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS: 56543-10-3, MW: 188.18 Da) is a critical chiral building block derived from the "chiral pool" (specifically D-lyxose). It serves as a pivotal intermediate in the synthesis of iminosugars (e.g., deoxyfuconojirimycin), nucleoside analogs, and vitamin C derivatives.
For researchers in drug development, the primary analytical challenge is not just detection, but stereochemical differentiation . The molecule is a diastereomer of 2,3-O-Isopropylidene-D-ribono-1,4-lactone . Standard low-resolution MS often fails to distinguish these isomers due to identical molecular weights and similar fragmentation patterns.
This guide compares the performance of GC-MS (EI) versus LC-MS/MS (ESI) for the characterization of this lactone, providing protocols to ensure stereochemical integrity and accurate quantification.
Comparative Performance Matrix
| Feature | GC-MS (Electron Ionization) | LC-MS/MS (Electrospray Ionization) |
| Primary Utility | Structural fingerprinting & Isomer differentiation | High-sensitivity quantification & Impurity profiling |
| Sample Prep | Direct injection (volatile acetonide) | Dilute-and-shoot (compatible with aqueous mobile phases) |
| Differentiation | High (Chromatographic resolution + EI fragmentation) | Medium (Requires chiral columns or MS³ for isomers) |
| Key Ion (m/z) | 173 (M-CH₃)⁺, 43 (Acetonide base) | 189 [M+H]⁺, 211 [M+Na]⁺ |
| Limit of Detection | ~1-10 ng on-column | ~10-100 pg on-column |
Mechanistic Fragmentation Analysis
Understanding the fragmentation logic is essential for validating the identity of the lyxono-derivative against its ribono-isomer.
Electron Ionization (EI) Pathway (70 eV)
In GC-MS, the molecule (C₈H₁₂O₅) undergoes hard ionization. The isopropylidene (acetonide) protecting group directs the fragmentation.
-
Molecular Ion (M⁺, m/z 188): Typically weak or absent due to the lability of the acetal.
-
Alpha-Cleavage (Loss of Methyl, m/z 173): The most diagnostic high-mass ion. The quaternary carbon of the isopropylidene group loses a methyl radical (•CH₃) to stabilize the positive charge on the dioxolane oxygen.
-
Acetonide Cleavage (m/z 101 & 59): Further breakdown of the dioxolane ring generates characteristic ions at m/z 101 (C₅H₉O₂⁺) and m/z 59 (C₃H₇O⁺, acetone-derived).
-
Lactone Ring Fragmentation: Loss of CO₂ (44 Da) or CO (28 Da) from the lactone core is observed but is less dominant than the acetonide fragmentation.
ESI-MS/MS Pathway (Positive Mode)
In LC-MS, the molecule forms adducts.
-
Precursor Selection: [M+H]⁺ (m/z 189) or [M+Na]⁺ (m/z 211). The sodiated adduct is often more abundant but harder to fragment.
-
Neutral Loss (Acetone, -58 Da): The primary transition in CID (Collision Induced Dissociation) is the ejection of neutral acetone, yielding the protonated lactone core at m/z 131 .
-
Secondary Water Loss (-18 Da): The resulting m/z 131 ion loses water to form m/z 113 .
Visualization: Fragmentation Logic
The following diagram illustrates the competing fragmentation pathways used for identification.
Figure 1: Comparative fragmentation pathways for EI (GC-MS) and ESI (LC-MS). The M-15 peak is critical for GC-MS identification.
Experimental Protocols
These protocols are designed to be self-validating . The inclusion of an internal standard (IS) and a system suitability test (SST) is mandatory for trustworthy data.
Protocol A: GC-MS Analysis (Recommended for Purity/Isomer Checks)
Rationale: The isopropylidene group masks the polar hydroxyls, making the molecule sufficiently volatile for GC without further derivatization. This method offers superior resolution for separating the lyxo- and ribo- isomers.
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Ethyl Acetate (HPLC grade).
-
Internal Standard: Add 10 µL of Tridecane (1 mg/mL) to verify injection precision.
-
Filter through 0.22 µm PTFE syringe filter.
-
-
GC Parameters:
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm × 0.25 µm). Note: High polarity columns (DB-Wax) may cause acetonide degradation.
-
Inlet: Split 20:1, 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Burn out).
-
-
-
MS Parameters:
-
Source Temp: 230°C; Quad Temp: 150°C.[1]
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.0 min.
-
System Suitability Criteria:
-
Retention Time: ~10.5 ± 0.2 min (varies by system).
-
Isomer Resolution: If ribo- isomer is present, it typically elutes 0.2–0.5 min after the lyxo- isomer on a 5% phenyl column.
-
Key Ions: Base peak should be m/z 43 or 59; m/z 173 must be present (>5% relative abundance).
Protocol B: LC-MS/MS (Recommended for Biological Matrices)
Rationale: Used when the lactone is part of a complex aqueous mixture or biological assay where extraction into ethyl acetate is difficult.
Instrument: Triple Quadrupole (e.g., Thermo Altis or Sciex 6500).
-
Sample Preparation:
-
Dilute sample to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 mins.
-
-
MS Parameters (ESI+):
-
Spray Voltage: 3500 V.
-
Capillary Temp: 300°C.
-
MRM Transitions:
-
Quantifier: 189.1 → 131.1 (CE: 15 eV).
-
Qualifier: 189.1 → 113.1 (CE: 25 eV).
-
Qualifier: 189.1 → 59.1 (CE: 30 eV).
-
-
Data Interpretation & Reference Spectra
The following table summarizes the diagnostic ions. Use this for peak assignment.
| m/z | Ion Identity | Origin | Relative Abundance (EI) |
| 189 | [M+H]⁺ | Protonated Molecular Ion (ESI only) | N/A (Base in ESI) |
| 173 | [M - CH₃]⁺ | Loss of methyl from acetonide | 10–30% |
| 101 | C₅H₉O₂⁺ | Dioxolane ring fragment | 40–60% |
| 59 | C₃H₇O⁺ | Acetone ion (CH₃COCH₃)⁺ | 50–80% |
| 43 | C₂H₃O⁺ | Acetyl/Acetonide fragment | 100% (Base Peak) |
Workflow for Isomer Differentiation
Since the lyxo- and ribo- isomers produce nearly identical mass spectra, retention time (RT) is the primary discriminator.
Figure 2: Decision tree for analytical workflow. Retention time comparison with a known standard is mandatory for stereochemical assignment.
References
-
Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data. Retrieved from
-
Thermo Fisher Scientific. Differentiation of Sugar Isomers using High Resolution Mass Spectrometry. Retrieved from
-
National Institutes of Health (NIH). 2,3-O-Isopropylidene-α-d-lyxofuranose: Structure and Synthesis. Retrieved from
-
MDPI. Crystal Structures of D-Lyxono-1,4-lactone and Its Derivatives. Retrieved from
-
BenchChem. Mass Spectrometry Fragmentation Analysis of Isopropylidenyl Derivatives. Retrieved from
Sources
comparison of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone with other chiral synthons
[1]
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a specialized chiral building block derived from the "rare sugar" D-lyxose.[1] Unlike its ubiquitous congener D-ribonolactone, which readily forms a thermodynamically stable 2,3-acetonide, the lyxo-isomer presents a unique synthetic challenge: direct acetonation favors the 3,5-O-isopropylidene derivative.[1] Consequently, the 2,3-protected variant is a "kinetic" synthon that grants access to 2,3-anti-diol architectures (in the open chain) and specific bicyclic stereocontrol that is otherwise difficult to achieve.[1]
This guide details the non-obvious synthetic routes required to access this scaffold, compares its utility against D-ribonolactone and D-mannitol derivatives, and provides validated protocols for its application in the total synthesis of iminosugars and nucleoside analogs.[1]
Part 1: Technical Profile & Structural Logic
The Stereochemical Paradox
The utility of carbohydrate synthons lies in their rigid pre-organized stereochemistry. However, the lyxo configuration (C2-OH and C3-OH are cis in the furanose form, but the hydroxymethyl group at C4 exerts specific steric pressure) leads to divergent reactivity compared to the ribo series.[1]
| Feature | D-Ribonolactone | D-Lyxonolactone |
| C2/C3 Relationship | cis (syn) | cis (syn) in furanose ring |
| Thermodynamic Product | 2,3-O-isopropylidene (5,5-fused) | 3,5-O-isopropylidene (6,5-fused) |
| Synthetic Access | Direct acetonation of lactone | Indirect: Acetonation of lactol |
| Primary Utility | Syn-diol installation | Anti-diol (open chain) / Inversion targets |
The "Expert" Synthesis Route
A common pitfall is attempting to protect D-lyxono-1,4-lactone directly.[1] As shown in the pathway below, this yields the thermodynamically stable 3,5-acetonide.[1] To secure the 2,3-acetonide, one must protect the lactol (D-lyxose) first, then oxidize.[1]
Figure 1: Divergent Synthesis Pathways. The direct route (red dashed) fails to yield the target efficiently.[1] The pre-protection route (green/blue solid) is the industry standard for high purity.[1]
Part 2: Comparative Analysis of Chiral Synthons
vs. D-Ribonolactone Derivatives
D-Ribonolactone is the "default" choice for 5-membered lactones, but it forces a syn-diol relationship that is difficult to invert selectively at both centers.[1]
-
Selectivity: Nucleophilic addition to 2,3-O-IP-D-ribonolactone typically occurs from the beta-face (convex), yielding allo-stereochemistry.[1]
-
Advantage of Lyxo: The 2,3-O-IP-D-lyxonolactone provides the inverted stereochemical array at C2/C3 relative to the ribo-series.[1] This is crucial for synthesizing L-ribose derivatives (via C4 inversion) or specific iminosugars like Deoxyfuconojirimycin .[1]
vs. D-Mannitol (Glyceraldehyde Acetonide)
2,3-O-Isopropylidene-D-glyceraldehyde (obtained from Mannitol) is a flexible C3 synthon.[1]
-
Stability: Glyceraldehyde acetonide is prone to racemization and polymerization.[1] The lyxono-lactone is a crystalline, shelf-stable solid.[1]
-
Complexity: The lactone provides a C5 scaffold with two differentiated ends (carbonyl and hydroxymethyl), allowing for simultaneous chain extension and core functionalization, whereas glyceraldehyde requires immediate nucleophilic attack.
Data Summary: Performance Metrics
| Metric | 2,3-O-IP-D-Lyxonolactone | 2,3-O-IP-D-Ribonolactone | D-Glyceraldehyde Acetonide |
| Shelf Stability | High (Crystalline) | High (Crystalline) | Low (Polymerizes/Racemizes) |
| C2/C3 Config | Lyxo (cis-fused, anti-open) | Ribo (cis-fused, syn-open) | N/A (Acyclic) |
| Cost Efficiency | Moderate (Requires 2 steps) | High (Cheap, 1 step) | High (Cheap, oxidative cleavage) |
| Nu-Addition | High diastereoselectivity | High diastereoselectivity | Moderate (Felkin-Anh control) |
Part 3: Experimental Protocols
Protocol A: Synthesis of 2,3-O-Isopropylidene-D-lyxofuranose
This is the critical precursor step.[1] Do not skip.
-
Reagents: D-Lyxose (20.0 g), Anhydrous Acetone (500 mL), Anhydrous
(50.0 g), Conc. (0.5 mL).[1][2] -
Procedure:
-
Add sulfuric acid and stir vigorously at room temperature for 24–48 hours.
-
Checkpoint: Monitor by TLC (EtOAc). The reaction is complete when the starting sugar spot disappears.[1]
-
Filter off the solids and neutralize the filtrate with
or solid .[1] -
Concentrate in vacuo to a syrup.
-
Purification: Crystallize from benzene or ether/hexane.[1]
-
Yield: ~85–90%.
-
Data: mp 99–100 °C;
(acetone).
Protocol B: Oxidation to 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Using a mild bromine oxidation preserves the acid-sensitive acetonide.[1]
-
Reagents: 2,3-O-IP-D-lyxofuranose (10.0 g),
(15.0 g), Bromine (3.0 mL), Water (200 mL). -
Procedure:
-
Dissolve the protected sugar in water.[1] Add
to buffer the HBr generated.[1] -
Add Bromine dropwise at 0 °C.[1]
-
Stir in the dark at room temperature for 24 hours.
-
Workup: Aerate to remove excess bromine (fume hood!).[1] Filter the barium salts.[1]
-
Extract the filtrate continuously with chloroform or ethyl acetate.[1]
-
Dry over
and concentrate.
-
-
Yield: ~75–80%.
-
Data: IR (film): 1785 cm
(lactone C=O).[1]
Part 4: Case Study – Synthesis of Deoxyfuconojirimycin
Deoxyfuconojirimycin (DFJ) is a potent
-
Starting Material: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.[1][2][3][4]
-
Step 1: Nucleophilic addition (e.g., Grignard or Lithiate) to the lactone carbonyl.[1]
-
Step 2: Reduction of the resulting lactol to the open-chain diol.[1]
-
Step 3: Cyclization with nitrogen introduction (often via double inversion or reductive amination).[1]
-
Outcome: The lyxo stereochemistry of the starting material maps directly onto the C2/C3/C4 stereocenters of the target iminosugar, avoiding tedious protection/deprotection steps required if starting from glucose or mannose.
References
-
Levene, P. A., & Tipson, R. S. (1936).[1][2] The Structure of Monoacetone-d-lyxose. Journal of Biological Chemistry.
-
Isbell, H. S. (1962).[1] Oxidation of Aldoses with Bromine. Journal of Research of the National Bureau of Standards. [1]
-
Goti, A., et al. (2002).[1] Synthesis of L-Ribono- and L-Lyxono-lactone. ResearchGate.
-
Organic Syntheses. (2005). D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone).[1][5] Org. Synth. Vol. 82. [1]
-
Santa Cruz Biotechnology. 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Product Data.
Enantiomeric Purity Determination of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone: A Comparative Technical Guide
Topic: Enantiomeric Purity Determination of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Content Type: Publish Comparison Guide
Executive Summary
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 56543-10-3) is a pivotal chiral building block in the synthesis of polyhydroxylated alkaloids (e.g., deoxyfuconojirimycin) and nucleoside analogs. Its utility in drug development hinges on high enantiomeric excess (ee) and regiochemical purity.
This guide compares the three primary analytical methodologies for determining the purity of this lactone: Polarimetry (Specific Rotation) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents .
Critical Technical Note: Synthesis of this molecule from D-lyxono-1,4-lactone often yields a mixture of the 2,3-O-isopropylidene (kinetic/minor) and 3,5-O-isopropylidene (thermodynamic/major) regioisomers due to the specific cis/trans arrangement of hydroxyls in the lyxo-configuration. Unlike its ribo-isomer counterpart (which exclusively forms the 2,3-acetonide), the lyxo-lactone requires rigorous structural validation.
Part 1: Comparative Analysis of Analytical Methods
The following table contrasts the performance of available methods for routine QC versus in-depth process development.
| Feature | Method A: Polarimetry | Method B: Chiral GC (Recommended) | Method C: H-NMR + Shift Reagents |
| Primary Utility | Routine Identity & Gross Purity | Precise ee Quantification | Structural Validation & Absolute Config. |
| Selectivity | Low (Sum of all chiral species) | High (Separates enantiomers & regioisomers) | High (Distinguishes 2,3 vs 3,5 isomers) |
| Sensitivity | Low ( | High (ppm level detection) | Medium ( |
| Throughput | High (< 5 mins) | Medium (20-40 mins) | Low (Sample prep intensive) |
| Key Metric | Resolution ( | Chemical Shift Split ( | |
| Limitations | Blind to regioisomers (2,3 vs 3,5) | Requires volatile sample (Acetonide is suitable) | Expensive reagents (Eu(hfc)₃) |
Part 2: Analytical Decision Matrix
The choice of method depends on the synthesis stage and the specific purity question (Regio-purity vs. Enantiomeric purity).
Figure 1: Analytical decision tree for validating lyxono-lactone purity. Note the critical initial check for regioisomerism using NMR.
Part 3: Detailed Experimental Protocols
Protocol A: Specific Rotation (Routine QC)
-
Principle: Measures the rotation of plane-polarized light. The 2,3-isomer has a distinct, high positive rotation compared to the L-enantiomer (negative) or the 3,5-isomer (different magnitude).
-
Standard Value:
( , Water) [1].
Workflow:
-
Preparation: Weigh accurately
mg of the sample. -
Dissolution: Dissolve in
mL of HPLC-grade water (or Methanol if solubility issues arise, though water is the reference solvent). -
Measurement: Zero the polarimeter with the pure solvent blank at 589 nm (Sodium D-line) and
C. -
Analysis: Fill the 1 dm (100 mm) cell, ensuring no bubbles. Record the average of 5 measurements.
-
Calculation:
where is path length (dm) and is concentration (g/mL).
Protocol B: Chiral Gas Chromatography (Gold Standard)
-
Principle: Separation of volatile acetonides on a cyclodextrin-based stationary phase. This method is preferred over HPLC for this molecule due to the lack of a strong UV chromophore (only weak carbonyl absorption at ~210 nm).
Instrument Parameters:
-
Column: Cyclodex-B (J&W) or
-DEX 120 (Supelco); 30 m 0.25 mm 0.25 m. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injector: Split (20:1),
C. -
Detector: FID,
C. -
Oven Program:
-
Hold at
C for 2 min. -
Ramp
C/min to C (separation window). -
Ramp
C/min to C, Hold 5 min.
-
Validation Criteria:
-
Resolution (
): between D- and L-enantiomers. -
Regio-Selectivity: The 3,5-isomer (if present) typically elutes later due to higher boiling point/polarity differences.
Protocol C: 1H-NMR with Chiral Shift Reagent (Eu(hfc)₃)
-
Principle: The paramagnetic Europium complex coordinates with the lactone carbonyl/oxygens, inducing different chemical shifts for the D- and L-enantiomers.
Workflow:
-
Baseline Scan: Acquire a standard 1H-NMR spectrum in CDCl₃. Confirm the 2,3-isomer structure (H-2 doublet at
ppm, Hz) [2]. -
Titration: Add 10 mol% Eu(hfc)₃ shift reagent.
-
Observation: Monitor the methyl signals of the isopropylidene group (singlets at
ppm). -
Quantification: In a racemic mixture, the methyl singlets will split into two sets of signals. Integrate the split peaks to calculate ee.
Part 4: Structural Logic & Purity Workflow
The synthesis of 2,3-O-isopropylidene-D-lyxono-1,4-lactone is chemically sensitive. The following diagram illustrates the pathway and where impurities arise.[1]
Figure 2: Synthesis pathway highlighting the origin of the critical 3,5-regioisomer impurity.
References
-
National Institutes of Health (NIH) / NIST . "2,3-O-Isopropylidene-d-lyxono-1,4-lactone Properties". Journal of Research of the National Bureau of Standards.
-
MDPI . "Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative". Crystals, 2025.[2][3] (Discusses the preferential formation of 3,5-isomer and NMR data).
-
Organic Syntheses . "Preparation of 2,3-O-Isopropylidene-D-ribonolactone" (Analogous Method). Org. Synth. 1987, 65, 243.
Sources
comparative study of different synthetic routes to 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
This comparative study explores the synthetic landscape for 2,3-O-Isopropylidene-D-lyxono-1,4-lactone , a pivotal chiral building block in the synthesis of nucleosides, iminosugars (e.g., deoxyfuconojirimycin), and complex natural products.
The guide evaluates three distinct pathways:
-
The Direct Oxidative Route (From D-Lyxose): The industry standard for high stereochemical fidelity.
-
The Degradation Route (From D-Galactose): An economically viable upstream approach for large-scale precursor generation.
-
The De Novo Synthetic Route (From D-Isoascorbic Acid): A stereoselective approach for accessing specific isomers or derivatives.
Executive Summary & Route Selection Matrix
The synthesis of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone hinges on the balance between starting material cost and step count . While D-Lyxose provides the shortest path, its high cost often necessitates the use of D-Galactose degradation or total synthesis from D-Isoascorbic acid for large-scale applications.
| Feature | Route A: Direct Oxidation | Route B: Galactose Degradation | Route C: De Novo Synthesis |
| Starting Material | D-Lyxose (Expensive) | D-Galactose (Cheap) | D-Isoascorbic Acid (Cheap) |
| Step Count | 2 Steps | 3-4 Steps | 5+ Steps |
| Overall Yield | High (~75-85%) | Moderate (~30-40%) | Variable (~40-60%) |
| Stereocontrol | Intrinsic (Chiral Pool) | Intrinsic (Chiral Pool) | Reagent-Controlled |
| Scalability | High (Kg scale proven) | High (Industrial waste management required) | Moderate (Chromatography often needed) |
| Primary Use Case | Rapid Lab-Scale / High-Value Pharma | Industrial Manufacturing | Analog Synthesis / Academic Research |
Route A: Direct Oxidation of D-Lyxose (The Standard)
This is the most direct method, utilizing the natural chirality of D-Lyxose. It involves the oxidation of the anomeric center to the lactone, followed by acetonide protection.
Mechanistic Pathway
The reaction proceeds via the oxidation of the hemiacetal (D-Lyxose) to the aldonic acid/lactone using Bromine water.[1] The subsequent protection with acetone/2,2-dimethoxypropane (DMP) locks the cis-diol at C2 and C3, thermodynamically favoring the 1,4-lactone (gamma-lactone) over the 1,5-lactone.
Figure 1: Direct oxidative conversion of D-Lyxose to the protected lactone.
Detailed Experimental Protocol
Reference: Adapted from Organic Syntheses and MDPI protocols for pentonolactones.
Step 1: Oxidation to D-Lyxono-1,4-lactone
-
Setup: Equip a 1L 3-neck flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Dissolution: Dissolve D-Lyxose (50.0 g, 0.33 mol) and K2CO3 (55.0 g, 0.40 mol) in Water (600 mL) . Cool to 0–5 °C.
-
Bromination: Add Bromine (18 mL, 0.35 mol) dropwise over 2 hours. Maintain temperature <10 °C. The solution will turn orange.[2]
-
Quench: Stir for an additional 1 hour. Quench excess bromine with solid Sodium Bisulfite until the color fades to pale yellow.
-
Isolation: Acidify carefully with concentrated HCl to pH 1-2. Evaporate water under reduced pressure to obtain a crude solid. Extract with refluxing Ethanol (3 x 200 mL) to separate the lactone from inorganic salts.
-
Concentration: Concentrate the ethanol extracts to yield crude D-Lyxono-1,4-lactone as a viscous oil or low-melting solid.
Step 2: Acetonide Protection
-
Reaction: Suspend the crude lactone in Acetone (500 mL) and 2,2-Dimethoxypropane (DMP, 80 mL) .
-
Catalysis: Add p-Toluenesulfonic acid (p-TsOH, 1.0 g) . Stir at room temperature for 18 hours.
-
Neutralization: Add Triethylamine (5 mL) or solid NaHCO3 to neutralize the acid. Filter off solids.[2][3]
-
Purification: Concentrate the filtrate. Crystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane 1:1).
-
Yield: Expected yield is 75-85% (over two steps).
Route B: Degradation from D-Galactose (The Economic Route)
For large-scale manufacturing where D-Lyxose is cost-prohibitive, D-Galactose (a cheap hexose) is degraded to D-Lyxose via the Ruff Degradation or similar oxidative decarboxylation methods.
Mechanistic Pathway
D-Galactose is first oxidized to D-Galactonic acid. The Ruff degradation (Fe³⁺/H₂O₂) removes the C-1 carboxyl group, converting C-2 of galactose into the new C-1 aldehyde of lyxose. The stereochemistry at C-3, C-4, and C-5 of galactose becomes C-2, C-3, and C-4 of lyxose.
-
Stereochemical Check: D-Galactose (2R, 3S, 4S, 5R) → Degradation → D-Lyxose (2S, 3S, 4R). Note: The absolute configuration labels change due to priority shifts, but the relative chirality is conserved.
Figure 2: Step-down synthesis from D-Galactose.
Critical Considerations
-
Purification: The degradation step produces CO₂ and iron salts. Thorough filtration and resin exchange are required to purify the intermediate D-Lyxose before proceeding to Route A.
-
Yield: The degradation step typically yields 40-50%. While lower than Route A, the starting material cost differential (Galactose is ~1/50th the price of Lyxose) justifies this route for multi-kilogram batches.
Route C: De Novo Synthesis from D-Isoascorbic Acid
This route is purely synthetic and does not rely on the lyxose/galactose chiral pool directly. It constructs the carbon skeleton from D-Isoascorbic acid (Erythorbic acid), allowing for the synthesis of specific isotopomers or analogs.
Mechanistic Pathway
-
Degradation: D-Isoascorbic acid is oxidized to 2,3-O-isopropylidene-D-erythrose (a C4 building block).
-
Chain Extension: Wittig olefination adds the C-5 carbon.
-
Dihydroxylation: Syn-dihydroxylation (OsO4) or Anti-dihydroxylation strategies are used to install the final hydroxyl groups to match the Lyxose configuration.
-
Lactonization: Oxidation of the resulting hemiacetal/diol to the lactone.
Note: This route is complex and generally reserved for academic research or when the L-enantiomer (from L-ascorbic acid) is required, as L-Lyxose is extremely rare.
Comparative Data Analysis
| Parameter | Route A (Lyxose) | Route B (Galactose) | Route C (Isoascorbic) |
| Reagent Safety | Moderate (Bromine is toxic/corrosive) | Low (Fe salts, H2O2, Bromine) | Moderate (OsO4 is highly toxic) |
| Time Efficiency | High (2 days) | Low (5-7 days) | Low (Multi-step) |
| Cost Efficiency | Low (High BOM cost) | High (Low BOM cost) | Moderate |
| Stereochemical Purity | >99% ee | >99% ee | Variable (Reagent dependent) |
Warning: The "Ribose Inversion" Trap
A common literature search might suggest starting from D-Ribose (cheap) and inverting the stereocenter.[4]
-
Fact: Inversion of D-Ribonolactone (via sulfonate displacement) typically yields L-Lyxonolactone , the enantiomer of the desired product.
-
Implication: Unless the target is the L-isomer, do not use D-Ribose as the starting material for D-Lyxono-1,4-lactone.
References
-
Batra, H., et al. (2006).[5] "A Concise, Efficient and Production-Scale Synthesis of a Protected L-Lyxonolactone Derivative." Organic Process Research & Development, 10(3), 484–486. Link
-
Janusz, M., et al. (2025).[1] "Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative." Molbank, 2025(1), M1946. Link
-
Cohen, N., et al. (1987). "Synthesis of 2,3-O-Isopropylidene-D-erythronolactone." Organic Syntheses, 63, 127. Link
-
Lundt, I., et al. (1996). "Stereoselective transformations leading to pentono-1,4-lactones." Synthetic Communications, 26(5), 975-984. Link
-
Kanda, P., & Wells, M. A. (1980). "A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose." Journal of Lipid Research, 21, 257-258. Link
Sources
Biological Activity of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Derivatives: A Comparative Technical Guide
Topic: Biological Activity and Synthetic Utility of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Derivatives Content Type: Publish Comparison Guide
Executive Summary: The Chiral Command Center
In the high-stakes landscape of drug discovery, 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is less a final drug and more a "chiral command center." It serves as a critical, stereochemically defined scaffold for synthesizing high-potency iminosugars , nucleoside analogs , and non-proteinogenic amino acids .
While the parent lactone exhibits minimal direct biological activity, its derivatives are potent inhibitors of glycosidases and DNA polymerases, and essential components of next-generation antibiotics like Mannopeptimycins . This guide objectively compares the biological performance of these derivatives against standard inhibitors and alternative stereoisomers (e.g., D-ribonolactone derivatives).
Comparative Analysis: Derivatives & Biological Performance[1][2]
The Primary Competitor: D-Lyxono vs. D-Ribono Scaffolds
The choice between D-lyxono-1,4-lactone and its isomer, D-ribono-1,4-lactone, dictates the stereochemistry of the final bioactive target. The D-lyxono scaffold is uniquely positioned to access L-ribitol and D-mannose-mimicking configurations via inversion, often yielding higher specificity for Golgi-resident enzymes.
Quantitative Performance Matrix
The following table summarizes the biological activity of key derivatives synthesized from the 2,3-O-Isopropylidene-D-lyxono-1,4-lactone scaffold.
| Derivative Class | Specific Compound | Target / Mechanism | Activity Data (IC50 / Ki) | Comparative Note |
| Iminosugar | 1,4-dideoxy-1,4-imino-D-ribitol (DRB) | Eukaryotic DNA Polymerase | Competitive inhibitor w.r.t dNTPs; inactive against prokaryotic polymerases. | |
| Iminosugar | N-substituted 1,4-dideoxy-1,4-imino-D-lyxitol | Golgi | 100x more potent than unsubstituted parent; highly selective over lysosomal variants. | |
| Nucleoside | 2',3'-O-isopropylidene-5-iodouridine | HIV-1 Reverse Transcription | Non-toxic at | Synergistic with CDK4/6 inhibitors; lower cytotoxicity than AZT. |
| Amino Acid | Bacterial Cell Wall Synthesis (via Mannopeptimycin) | MIC | Critical component of Mannopeptimycins (active against MRSA/VRE). |
Mechanism of Action: Causality & Specificity
Glycosidase Inhibition (Transition State Mimicry)
Derivatives like 1,4-dideoxy-1,4-imino-D-lyxitol function as transition-state mimetics. The nitrogen atom in the pyrrolidine ring becomes protonated at physiological pH, mimicking the oxocarbenium ion intermediate generated during glycosidic bond hydrolysis.
-
Critical Insight: Unlike their D-ribo counterparts, D-lyxo derivatives often bind to Golgi
-mannosidase II in a neutral state, while lysosomal enzymes require the protonated form.[1] This distinct protonation preference allows for the design of inhibitors that spare lysosomal function, reducing off-target toxicity (lysosomal storage mimicry).
Pathway Visualization
The following diagram illustrates the synthetic divergence from the lactone scaffold to bioactive targets and their respective biological mechanisms.
Figure 1: Synthetic divergence from the D-lyxono scaffold to three distinct bioactive classes.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating)
This protocol converts D-lyxose to the title lactone. Validation is achieved via IR spectroscopy monitoring the carbonyl shift.
Reagents: D-Lyxose, Bromine (
-
Oxidation: Dissolve D-lyxose (5.0 g) in water. Add
(1.1 eq) and cool to 0°C. Add dropwise until a persistent yellow color remains.-
Validation: Disappearance of the aldehyde peak in NMR; appearance of carboxylate.
-
-
Lactonization: Acidify with formic acid to pH 3-4. Evaporate to dryness.
-
Protection: Suspend the crude residue in dry acetone. Add conc.
(cat.) and stir at RT for 4 hours. -
Isolation: Neutralize with
, filter, and concentrate. Recrystallize from ether/hexane.-
Quality Control:IR Spectrum: Look for
-lactone C=O stretch at 1780 . (Note: -lactones appear at ~1735 ).
-
Protocol B: Biological Assay for -Glucosidase Inhibition
Standardized assay to evaluate iminosugar derivatives.
Reagents: Phosphate buffer (pH 6.8), p-nitrophenyl-
-
Incubation: Mix 20
of enzyme solution (0.5 U/mL) with 20 of the test derivative (dissolved in DMSO) and 100 of buffer. Incubate at 37°C for 15 mins. -
Substrate Addition: Add 20
of pNPG (2.5 mM). Incubate for 15 mins at 37°C. -
Termination: Stop reaction with 80
of 0.2 M . -
Measurement: Measure absorbance at 405 nm (p-nitrophenol release).
-
Calculation:
.
References
-
Sosnowska, A. et al. (2025).[2] Crystal Structures of D-Lyxono-1,4-lactone and Its O-Tosyl Derivative. Molecules, 30(2), 287.[2] [Link]
-
Fleet, G. W. J. & Son, J. C. (1988). Polyhydroxylated pyrrolidines from sugar lactones: Synthesis of 1,4-dideoxy-1,4-imino-D-glucitol.... Tetrahedron, 44(9), 2637-2647. [Link]
-
Kuszmann, J. & Kiss, L. (1986).[3] Synthesis of 1,4-dideoxy-1,4-imino-D-glucitol, a glucosidase inhibitor. Carbohydrate Research, 153(1), 45-53.[3] [Link][3]
-
Han, S. et al. (2016). Design and Synthesis of Orthogonally Protected D- and L-β-Hydroxyenduracididines from D-Lyxono-1,4-Lactone. Organic Letters, 18(20), 5216-5219.[4] [Link][4][5]
-
Kona, F. et al. (2023). 1,4-Dideoxy-1,4-imino-D- and L-lyxitol-based inhibitors bind to Golgi α-mannosidase II in different protonation forms. Organic & Biomolecular Chemistry. [Link]
-
Mikhaylov, A. et al. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. International Journal of Molecular Sciences. [Link]
Sources
- 1. 1,4-Dideoxy-1,4-imino-d-lyxitols and L-lyxitols may bind to Golgi α-mannosidase II in a different protonation form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,4-dideoxy-1,4-imino-D-glucitol, a glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Orthogonally Protected d- and l-β-Hydroxyenduracididines from d-lyxono-1,4-Lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Characterization of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone by HPLC
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Analytical Challenge
2,3-O-Isopropylidene-D-lyxono-1,4-lactone (hereafter IP-Lyx-L ) is a critical chiral building block in the synthesis of polyhydroxylated alkaloids and rare sugars. Its characterization presents a unique "amphiphilic" analytical challenge that often leads to suboptimal method selection in standard drug development workflows.
Unlike its precursor (D-lyxose), IP-Lyx-L possesses a hydrophobic acetonide moiety, rendering it sufficiently retained on Reverse Phase (RP) columns. However, its impurities—hydrolyzed free acids, unsubstituted lactones, and sugar precursors—are highly polar. Furthermore, the lactone ring is susceptible to hydrolysis in aqueous mobile phases, and the acetonide group is acid-labile.
This guide moves beyond generic "sugar analysis" protocols (often reliant on Refractive Index detection) to propose a UV-optimized Reverse Phase method as the primary standard, while positioning HILIC as the necessary orthogonal tool for impurity profiling.
Critical Quality Attributes & Chemical Logic
Before defining the protocol, we must map the chemical landscape to understand what we are separating.
Degradation & Impurity Pathway
The stability of IP-Lyx-L is the primary variable in method accuracy. In aqueous solution, the lactone ring opens to form the acid, a process accelerated by basic pH. Conversely, the isopropylidene protecting group cleaves under acidic conditions.
Figure 1: Synthesis and degradation pathway of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone. The method must resolve the target from both the hydrolysis product (Acid) and the regio-isomer.
Comparative Analysis of Analytical Techniques
Why choose HPLC over GC or Titration? The following table contrasts the performance of standard characterization methods for this specific lactone.
| Feature | RP-HPLC (Recommended) | GC-MS | Titration | HILIC |
| Primary Utility | Purity & Potency Assay | Volatile Impurity ID | Total Acid/Lactone Content | Polar Impurity Profiling |
| Selectivity | High (Separates isomers & acids) | Medium (Thermal degradation risk) | Low (Cannot distinguish isomers) | High (Best for free sugars) |
| Detection Limit | < 0.1% (at 210 nm) | < 0.05% | N/A | < 0.1% (ELSD/CAD) |
| Sample Stability | Good (Ambient) | Poor (Acetonide instability at inlet temp) | Good | Good |
| Throughput | 15 min / sample | 25 min / sample | Slow (Manual) | 20 min / sample |
Expert Insight: While GC is common for acetonides, the thermal stress of the injection port (250°C+) can cause on-column degradation or isomerization of sugar lactones, leading to false impurity peaks. HPLC avoids this thermal artifact.
Protocol 1: Reverse Phase HPLC (Primary Assay)
Rationale: The isopropylidene group adds significant hydrophobicity to the sugar backbone, allowing for retention on C18 columns without the need for ion-pairing reagents. This method is robust, uses standard solvents, and is compatible with UV detection at 210 nm (carbonyl band).
Instrument Parameters
-
System: HPLC with UV/Vis (DAD preferred) or ELSD.
-
Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Column Temperature: 30°C (Control is critical to prevent retention drift).
-
Detection: UV at 210 nm (Reference 360 nm).
-
Note: Sugar lactones have weak absorbance. If sensitivity is low, use ELSD (Evaporative Light Scattering Detector).
-
Mobile Phase
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to stabilize the lactone ring).
-
Solvent B: Acetonitrile (ACN).[1]
Gradient Program
| Time (min) | % Solvent B | Event |
| 0.0 | 5 | Initial Hold |
| 2.0 | 5 | Equilibrate |
| 10.0 | 60 | Elution of Target (IP-Lyx-L) |
| 12.0 | 95 | Wash hydrophobic impurities |
| 12.1 | 5 | Re-equilibration |
| 18.0 | 5 | End |
Sample Preparation (Critical Step)
To prevent in-vial hydrolysis:
-
Weigh 10 mg of sample.
-
Dissolve in 100% Acetonitrile (or 50:50 ACN:Water if solubility is poor).
-
Do not use pure water or alkaline buffers as diluent.
-
Inject 10 µL immediately.
Protocol 2: HILIC (Orthogonal Impurity Profiling)
Rationale: If the starting material (D-Lyxose) or the deprotected lactone (D-Lyxono-1,4-lactone) are suspected impurities, RP-HPLC may elute them in the void volume. HILIC (Hydrophilic Interaction Liquid Chromatography) retains these polar species, providing a "checksum" on the purity.
Instrument Parameters
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or XBridge Amide), 150 x 4.6 mm, 3.5 µm.
-
Temperature: 40°C (Higher temp improves peak shape for sugars).
-
Detection: ELSD or RI (Refractive Index) is preferred as polar impurities may lack UV chromophores.
Mobile Phase
Expert Insight: In HILIC, water is the "strong" solvent. The target (IP-Lyx-L) will elute first (being the least polar), followed by the deprotected lactone, and finally the free acid/sugar. This elution order is the exact inverse of the RP-HPLC method, offering complete orthogonal validation.
Method Development Workflow
Use the following logic gate to determine which method to deploy for your specific development stage.
Figure 2: Decision tree for selecting between Reverse Phase and HILIC methodologies based on analytical goals.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Split Peaks | Isomer separation (2,3 vs 3,5) or Mutarotation | Check synthesis route. If 3,5-isomer is present, it often elutes slightly earlier on C18. |
| Drifting Retention | Temperature fluctuation or pH instability | Ensure column oven is at 30°C. Use buffered mobile phase (Phosphate pH 2.5). |
| Low Sensitivity | Weak UV chromophore | Switch to 205-210 nm. Ensure ACN is "Far UV" grade. Alternatively, use ELSD. |
| Peak Tailing | Interaction with silanols | Use a high-quality, end-capped C18 column. Increase buffer strength to 20mM. |
References
-
Isbell, H. S., & Tipson, R. S. (1960). A study of the structure of 2,3-O-isopropylidene-D-lyxono-1,4-lactone. Journal of Research of the National Bureau of Standards.
-
BenchChem. (2025).[2] Comparative Guide to HPLC Methods for the Analysis of Isopropylidene Derivatives.
-
Organic Syntheses. (2005). D-Ribonolactone and 2,3-Isopropylidene(D-ribonolactone).[3][4][5] Org. Synth. 2005, 82, 75.
-
Agilent Technologies. (2020). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
-
Shimadzu. (2024). Methods for Separating Sugars and Sugar Derivatives.
Sources
Technical Guide: Structural Validation of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone
Topic: Validating the Structure of 2,3-O-Isopropylidene-D-lyxono-1,4-lactone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Stereochemical Challenge
2,3-O-Isopropylidene-D-lyxono-1,4-lactone is a critical chiral building block in the synthesis of nucleoside analogues and polyhydroxylated alkaloids. However, its validation presents a unique chemical hazard often overlooked in standard literature: Regio-isomeric Ambiguity.
Unlike D-ribono-1,4-lactone, which almost exclusively forms the 2,3-acetonide due to the cis-2,3/cis-3,4 relationship, D-lyxono-1,4-lactone possesses a cis-2,3 but trans-3,4 relationship. This steric environment creates a thermodynamic competition between the 2,3-O-isopropylidene (kinetic) and 3,5-O-isopropylidene (thermodynamic) products during synthesis.
This guide provides a definitive protocol to validate the 2,3-isomer, distinguishing it from its 3,5-regioisomer and its diastereomer (ribo-analogue).
Part 1: Structural Integrity & Isomeric Differentiation
The "Lyxo-Paradox"
The primary challenge in validating this compound is confirming the location of the acetonide ring.
-
Target Structure (2,3-isomer): The isopropylidene protects the hydroxyls at C2 and C3. The C5 hydroxyl remains free.
-
Common Impurity (3,5-isomer): Under thermodynamic control (long reaction times or high acid concentration), the acetonide may bridge C3 and C5, forming a 6-membered dioxane ring fused to the lactone.
Mechanistic Visualization
The following diagram illustrates the structural divergence and the critical decision points for validation.
Figure 1: Isomeric divergence in the protection of D-lyxono-1,4-lactone. Validation must rule out the 3,5-isomer.
Part 2: Spectroscopic Validation (The Self-Validating System)
To ensure trustworthiness, the validation protocol relies on a Triangulation Method : NMR coupling constants, IR carbonyl shifts, and Optical Rotation.
Nuclear Magnetic Resonance ( H NMR)
This is the definitive method for structural assignment.
-
Coupling Constant Logic (
):-
In the 2,3-acetonide, the rigid bicyclic system (5,5-fused) locks the conformation.
-
Diagnostic Signal: Look for the H2 doublet. In the 2,3-protected species, H2 is deshielded (~4.8 - 5.0 ppm) due to the acetonide oxygen.
-
Differentiation: If the product is the 3,5-isomer, H2 is not part of the acetonide ring and will appear further upfield, while H5 protons will shift downfield.
-
-
Methyl Groups:
-
The two methyl groups of the isopropylidene moiety are diastereotopic. They typically appear as two distinct singlets (e.g.,
1.40 and 1.45). A single peak often indicates rapid conformational averaging or accidental equivalence, which is rarer in the rigid 2,3-lyxo system.
-
Infrared Spectroscopy (IR)[1][2][3][4][5]
-
Band Analysis:
-
-Lactone (5-membered ring) C=O stretch: 1780–1795 cm
. -
Note: If the ring expands to a
-lactone (unlikely but possible via isomerization), the band shifts to ~1740 cm . -
Hydroxyl: A sharp/broad band at 3400–3500 cm
must be present (C5-OH). If this is absent, the compound may be fully protected (e.g., bis-acetonide or esterified), indicating a failed synthesis.
-
-Lactone (5-membered ring) C=O stretch: 1780–1795 cm
Physical Constants
-
Melting Point: The 2,3-isomer has a distinct melting point range of 99–100°C .
-
Optical Rotation:
(water).-
Comparison: The Ribono-analogue melts higher (~134–137°C) and has a negative rotation (
). This is a rapid "Go/No-Go" purity check.
-
Part 3: Comparative Data Analysis
The following table synthesizes data to objectively compare the target compound against its primary "look-alikes."
Table 1: Comparative Identification Matrix
| Feature | Target: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | Alternative: 3,5-O-Isopropylidene-D-lyxono-1,4-lactone | Diastereomer: 2,3-O-Isopropylidene-D-ribono-1,4-lactone |
| Ring Size | |||
| Acetonide Ring | 5-membered (Dioxolane) | 6-membered (Dioxane) | 5-membered (Dioxolane) |
| Melting Point | 99 – 100 °C | 207 – 209 °C (as tosyl deriv.)* | 134 – 137 °C |
| Optical Rotation | N/A | ||
| Deshielded (~4.8 ppm) | Shielded (Free OH) | Deshielded (~4.7 ppm) | |
| Key | ~4.5 - 5.5 Hz | N/A | ~2.1 Hz (due to C3-C4 cis) |
*Note: The 3,5-isomer is often isolated as a derivative or co-crystallizes. Pure physical data is scarce, making NMR the primary differentiator.
Part 4: Experimental Validation Protocol
Objective: Isolate and validate 2,3-O-Isopropylidene-D-lyxono-1,4-lactone from a crude reaction mixture.
Step-by-Step Methodology
-
Synthesis Context (Brief):
-
Work-up & Isolation:
-
Neutralize with solid
(do not use aqueous base to avoid lactone hydrolysis). -
Filter and evaporate.[1]
-
Crystallization: Recrystallize from Benzene or Ethyl Acetate/Hexane.
-
Observation: If the melting point exceeds 110°C, you likely have the Ribono-isomer (if starting material was impure) or a different polymorph.
-
-
Validation Workflow (The "Check"):
-
Dissolve 10 mg in
or . -
Acquire
H NMR (min 300 MHz). -
Verify H2: Locate the doublet at ~4.8 ppm.
-
Verify H3: Locate the dd at ~4.9 ppm.
-
Confirm Absence of H5 shift: H5 protons should remain in the 3.8–4.0 ppm range (typical for hydroxymethyl). If H5 shifts to ~4.2+, suspect 3,5-protection.
-
Structural Logic Diagram
Figure 2: Reaction pathways dictated by the stereochemistry of the D-lyxo scaffold.
References
-
Crystal Structures of d-Lyxono-1,4-lactone and Its O-Tosyl Derivative. MDPI. (2025). Detailed analysis of the 3,5-isomer formation and X-ray data. Link
-
2,3-O-Isopropylidene-α-d-lyxofuranose, the Monoacetone-d-lyxose of Levene and Tipson. Journal of Research of the National Bureau of Standards. (1962). Foundational data on the synthesis and optical rotation of 2,3-O-isopropylidene-d-lyxono-1,4-lactone. Link
-
D-Ribonic acid, 2,3-O-(1-methylethylidene)-, γ-lactone. Organic Syntheses. (1987). Comparative data for the ribo- diastereomer. Link
-
Infrared Spectroscopy of Carbohydrates. Spectroscopy Online. (2017). General principles for assigning lactone vs. ester carbonyl stretches. Link
Sources
Safety Operating Guide
2,3-O-Isopropylidene-D-lyxono-1,4-lactone: Proper Disposal Procedures
[1][2][3][4]
Executive Summary
Immediate Action Required: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone (CAS 27820-98-0) is a protected sugar derivative generally classified as low-hazard (non-toxic, non-corrosive) but possesses specific chemical reactivities—specifically acid-lability—that dictate its waste stream segregation.
-
Primary Disposal Method: Solid Organic Waste (Incineration).
-
Critical Segregation Rule: Do NOT dispose of this compound in acidic aqueous waste streams. Contact with strong acids (HCl, H₂SO₄, TFA) triggers hydrolysis, releasing acetone (flammable) and altering the flashpoint of the waste container.
Chemical Profile & Hazard Assessment
Understanding the molecular behavior of this lactone is the prerequisite for safe disposal. We do not simply discard "white powders"; we manage chemical reactivity.
Identification
| Property | Data |
| Chemical Name | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone |
| CAS Number | 27820-98-0 |
| Molecular Formula | C₈H₁₂O₅ |
| Physical State | Solid (White crystalline powder) |
| Melting Point | 135–138 °C |
| Solubility | Soluble in polar organic solvents (Acetone, EtOAc, Ethanol); partially soluble in water.[1][2] |
Reactivity-Based Risk Assessment
While the Safety Data Sheet (SDS) may label this compound as "Not Hazardous" or a mild "Irritant" (H315/H319), the disposal hazard differs from the handling hazard.
-
Acetonide Instability (The Hidden Risk): The isopropylidene (acetonide) protecting group is acid-labile.
-
Lactone Hydrolysis: In strong alkaline conditions (pH > 12), the lactone ring opens to form the lyxonate salt. This is generally exothermic but presents low safety risk compared to acid hydrolysis.
Disposal Protocols
Scenario A: Disposal of Pure Solid (Surplus Stock)
This is the preferred disposal state.
-
Container: Use a high-density polyethylene (HDPE) or glass wide-mouth jar.
-
Labeling: Label as "Non-Hazardous Solid Organic Waste."
-
Note: Even if not legally "hazardous" (RCRA), best practice dictates incineration for all laboratory organic synthesis intermediates.
-
-
Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates) to prevent potential combustion.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
If the lactone is dissolved in solvent (e.g., Ethyl Acetate, DCM, Methanol):
-
Check pH: Before adding to a waste drum, verify the solution is neutral (pH 6-8) .
-
Why? To prevent the acetonide hydrolysis described in Section 2.2.
-
-
Neutralization (If Acidic):
-
If the reaction mixture contains acids (e.g., Acetic Acid, TFA), quench with Saturated Sodium Bicarbonate (NaHCO₃) before transfer to the waste drum.
-
-
Solvent Compatibility:
-
Halogenated Waste: If dissolved in DCM or Chloroform.
-
Non-Halogenated Waste: If dissolved in Acetone, Methanol, or Ethyl Acetate.
-
Waste Segregation Logic
The following decision tree illustrates the logic required to determine the correct waste stream, ensuring compliance and preventing cross-reactivity.
Figure 1: Decision logic for the segregation of acetonide-protected lactone waste. Note the critical neutralization step for acidic solutions to prevent in-drum hydrolysis.
Emergency Procedures (Spill Management)
In the event of a benchtop spill, follow these steps. This compound is not acutely toxic, allowing for standard cleanup protocols.
-
PPE: Standard Nitrile gloves, Lab coat, Safety glasses. Respiratory protection (N95) is recommended only if significant dust is generated.
-
Solid Spill:
-
Liquid Spill:
-
Absorb with inert material (vermiculite, sand, or chemical spill pads).
-
Do not use paper towels if the solvent is an oxidizer (unlikely here, but good habit).
-
Collect in a hazardous waste bag/pail.
-
Regulatory Compliance (US Focus)
-
RCRA Status: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is not listed on the EPA P-list (acutely hazardous) or U-list (toxic).
-
Waste Determination:
-
The pure solid is generally considered "Non-Hazardous" under RCRA but should be managed as "Non-Regulated Chemical Waste" for incineration.
-
Caution: If the waste generates acetone (via hydrolysis), it may acquire the D001 (Ignitability) characteristic. This emphasizes the importance of the neutralization step outlined in Section 3.2.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
